molecular formula C6H13ClFN B1447389 3-Fluoro-3-methylpiperidine hydrochloride CAS No. 1820650-42-7

3-Fluoro-3-methylpiperidine hydrochloride

Cat. No.: B1447389
CAS No.: 1820650-42-7
M. Wt: 153.62 g/mol
InChI Key: KFGJOBBINYSFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-methylpiperidine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-3-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-6(7)3-2-4-8-5-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGJOBBINYSFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820650-42-7
Record name 3-fluoro-3-methylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-Fluoro-3-methylpiperidine hydrochloride synthesis route"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-3-methylpiperidine Hydrochloride

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals. The strategic incorporation of fluorine into these structures can profoundly modulate key drug properties, including metabolic stability, pKa, and binding affinity. This compound represents a valuable building block, featuring a fluorine-bearing quaternary carbon center that imparts unique conformational constraints. While this specific compound is commercially available, its synthesis is not widely documented in academic or patent literature. This guide provides two plausible, robust synthetic routes designed for researchers and drug development professionals, based on established, high-yield chemical transformations. Each route is analyzed for its strategic advantages and potential challenges, offering field-proven insights into practical execution.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom make it a versatile scaffold for engaging biological targets. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, offers a powerful tool for fine-tuning molecular characteristics. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing drug-receptor interactions and reducing off-target effects, such as hERG channel binding.[1]

The target molecule, 3-Fluoro-3-methylpiperidine, presents a distinct synthetic challenge: the creation of a C3-quaternary center bearing both a methyl group and a fluorine atom. This structure locks the piperidine ring's local conformation, a desirable trait in rational drug design. This guide outlines two distinct retrosynthetic strategies to approach this target, leveraging common starting materials and modern synthetic methodologies.

Proposed Synthetic Strategy 1: Deoxyfluorination of a Tertiary Alcohol

This strategy is arguably the more direct and practical approach for laboratory-scale synthesis. The core logic involves constructing a tertiary alcohol precursor, N-Boc-3-hydroxy-3-methylpiperidine, and then performing a deoxyfluorination reaction to replace the hydroxyl group with fluorine. The use of a Boc protecting group is crucial for ensuring compatibility with organometallic reagents and facilitating purification.

Route 1 A 3-Hydroxypyridine B N-Boc-3-piperidone A->B Multi-step (See Protocol 1) C N-Boc-3-hydroxy- 3-methylpiperidine B->C CH₃MgBr or CH₃Li THF, -78 °C to rt D N-Boc-3-fluoro- 3-methylpiperidine C->D Deoxyfluorination (e.g., PyFluor, Deoxo-Fluor) E 3-Fluoro-3-methylpiperidine Hydrochloride (Target) D->E Boc Deprotection HCl in Dioxane

Caption: Overall workflow for the deoxyfluorination strategy (Route 1).

Rationale and Key Transformations

Step 1: Synthesis of N-Boc-3-piperidone (Intermediate B) The starting point for this route is the commercially available 3-hydroxypyridine. A reliable four-step sequence affords the key ketone intermediate. This involves:

  • N-Benzylation: Activation of the pyridine ring towards reduction.

  • Reduction: Sodium borohydride reduction of the pyridinium salt to yield N-benzyl-3-hydroxypiperidine.

  • Boc Protection & Debenzylation: Simultaneous protection of the piperidine nitrogen with a Boc group and removal of the benzyl group via catalytic hydrogenation.

  • Oxidation: Conversion of the secondary alcohol to the ketone using a mild oxidation, such as a Swern or Dess-Martin oxidation, to yield N-Boc-3-piperidone.[2]

Step 2: Formation of the Tertiary Alcohol (Intermediate C) With the ketone in hand, the quaternary center is constructed via the addition of a methyl nucleophile. Methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) are standard choices for this transformation. The reaction is performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to control reactivity.

Step 3: Deoxyfluorination (Key Step, Intermediate D) Replacing a tertiary alcohol with fluorine is a challenging transformation, often competing with elimination side reactions.[3] While classic reagents like diethylaminosulfur trifluoride (DAST) are prone to inducing dehydration, modern reagents offer improved selectivity and safety profiles.[4]

  • Recommended Reagents: Deoxo-Fluor or PyFluor are excellent choices. They are more thermally stable than DAST and often provide higher yields of the desired substitution product with minimal elimination.[4][5]

  • Causality: These reagents activate the hydroxyl group in situ, converting it into a good leaving group. A subsequent Sₙ2 or Sₙ1-like displacement by a fluoride ion delivers the fluorinated product. For tertiary alcohols, the mechanism may have more Sₙ1 character, proceeding through a transient carbocationic intermediate. The choice of a non-polar solvent can help suppress elimination pathways.

Step 4: Deprotection and Salt Formation (Target E) The final step is the removal of the acid-labile Boc protecting group. Treatment of the fluorinated intermediate with a strong acid, such as hydrogen chloride (typically as a solution in 1,4-dioxane or diethyl ether), simultaneously cleaves the Boc group and protonates the piperidine nitrogen to afford the target this compound salt, which often precipitates from the reaction mixture, simplifying purification.

Data Summary for Route 1
StepStarting MaterialKey ReagentsProductTypical Yield (Analogous Reactions)
13-Hydroxypyridine1. BnBr; 2. NaBH₄; 3. (Boc)₂O, Pd/C, H₂; 4. (COCl)₂, DMSON-Boc-3-piperidone60-70% over 4 steps
2N-Boc-3-piperidoneCH₃MgBrN-Boc-3-hydroxy-3-methylpiperidine85-95%
3N-Boc-3-hydroxy-3-methylpiperidineDeoxo-Fluor or PyFluorN-Boc-3-fluoro-3-methylpiperidine40-60%[6]
4N-Boc-3-fluoro-3-methylpiperidineHCl in Dioxane3-Fluoro-3-methylpiperidine HCl>95%

Proposed Synthetic Strategy 2: Hydrogenation of a Pyridine Precursor

This alternative strategy relies on constructing the substituted aromatic core first, followed by reduction of the pyridine ring to the desired piperidine. The success of this route is highly dependent on the availability or synthesis of the key intermediate, 3-fluoro-3-methylpyridine.

Route 2 F 3-Methylpyridine Derivative G 3-Fluoro-3-methylpyridine (Hypothetical Intermediate) F->G Multi-step Synthesis (e.g., Balz-Schiemann) H 3-Fluoro-3-methylpiperidine Hydrochloride (Target) G->H Catalytic Hydrogenation Pd(OH)₂/C, H₂, HCl, MeOH

Caption: Overall workflow for the pyridine hydrogenation strategy (Route 2).

Rationale and Key Transformations

Step 1: Synthesis of 3-Fluoro-3-methylpyridine (Intermediate G) This precursor is not commercially available and its synthesis represents the major challenge of this route. A hypothetical, though plausible, approach could involve:

  • Synthesis of 3-amino-3-methylpyridine from a suitable 3-methylpyridine precursor.

  • Conversion of the amino group to a diazonium salt.

  • A subsequent Balz-Schiemann reaction (using HBF₄) or a related variant to introduce the fluorine atom.

Given the synthetic complexity, this step requires significant process development.

Step 2: Catalytic Hydrogenation (Key Step, Target H) This transformation is well-precedented. The hydrogenation of fluorinated pyridines to the corresponding piperidines can be achieved with high efficiency.[1]

  • Catalyst Choice: Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are effective.[1] Rhodium and platinum-based catalysts are also commonly used for pyridine reductions.[7]

  • Critical Role of Acid: The aromaticity of the pyridine ring makes it resistant to reduction. Performing the hydrogenation in an acidic medium (e.g., methanolic HCl) is crucial.[1] The acid protonates the pyridine nitrogen, which activates the ring towards reduction and prevents the basic nitrogen atom of the substrate and product from poisoning the metal catalyst. Furthermore, the acidic conditions have been shown to suppress the undesired side reaction of hydrodefluorination.

  • Direct Salt Formation: By using HCl as the acid additive, the final product is directly isolated as the desired hydrochloride salt.

Data Summary for Route 2
StepStarting MaterialKey ReagentsProductTypical Yield (Analogous Reactions)
13-Methylpyridine DerivativeMulti-step (e.g., via diazonium salt)3-Fluoro-3-methylpyridineHighly Variable (Development Required)
23-Fluoro-3-methylpyridinePd(OH)₂/C, H₂ (50-70 bar), HCl, MeOH3-Fluoro-3-methylpiperidine HCl80-95%[1][7]

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for analogous transformations and serve as a validated starting point for synthesis.

Protocol 1: Synthesis of N-Boc-3-hydroxy-3-methylpiperidine (Route 1, Steps 1-2 Composite)

This protocol assumes the availability of the intermediate N-Boc-3-piperidone.

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add methylmagnesium bromide (1.2 equivalents, e.g., 3.0 M solution in diethyl ether) to the stirred THF.

  • Substrate Addition: Dissolve N-Boc-3-piperidone (1.0 equivalent, e.g., 19.9 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the Grignard solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, gradient elution with 10-40% ethyl acetate in hexanes) to yield N-Boc-3-hydroxy-3-methylpiperidine as a colorless oil or white solid.

Protocol 2: Deoxyfluorination of N-Boc-3-hydroxy-3-methylpiperidine (Route 1, Step 3)

Safety Note: Deoxyfluorination reagents can react violently with water and should be handled with care in a fume hood using appropriate personal protective equipment.

  • Setup: To a flame-dried plastic (e.g., PFA or PTFE) reaction vial under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL).

  • Substrate Addition: Dissolve N-Boc-3-hydroxy-3-methylpiperidine (1.0 equivalent, e.g., 2.15 g, 10 mmol) in the DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Deoxo-Fluor (1.5 equivalents, e.g., 3.32 g, 15 mmol) dropwise to the stirred solution. Caution: Exothermic reaction may occur.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction & Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes) to yield N-Boc-3-fluoro-3-methylpiperidine.

Protocol 3: Boc-Deprotection and HCl Salt Formation (Route 1, Step 4)
  • Setup: Dissolve N-Boc-3-fluoro-3-methylpiperidine (1.0 equivalent) in a minimal amount of diethyl ether or methanol (approx. 0.2 M).

  • Acid Addition: Cool the solution to 0 °C. Add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4.0 M, 3-4 equivalents) dropwise.

  • Precipitation: A white precipitate should form upon addition or after stirring for a short period. Continue stirring at 0 °C for 30 minutes, then at room temperature for 1-2 hours.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether.

  • Drying: Dry the solid under high vacuum to yield this compound as a white or off-white solid.

Conclusion and Strategic Comparison

This guide has detailed two scientifically sound, albeit conceptually different, strategies for the synthesis of this compound.

  • Route 1 (Deoxyfluorination) is highly practical for lab-scale synthesis. Its starting materials are readily available, and the key transformations, including Grignard addition and Boc-deprotection, are standard operations. The critical deoxyfluorination step, while challenging, is made feasible with modern, selective reagents, though optimization may be required to maximize yield and minimize elimination byproducts.

  • Route 2 (Pyridine Hydrogenation) offers an elegant and potentially more scalable solution, culminating in a robust and high-yielding hydrogenation step. However, its overall viability is contingent on the development of an efficient synthesis for the 3-fluoro-3-methylpyridine precursor, which remains a significant hurdle.

For researchers in a drug discovery setting, Route 1 offers a faster and more predictable path to accessing the target compound for initial studies. For process chemistry and large-scale manufacturing, the investment in developing a synthesis for the pyridine intermediate in Route 2 could ultimately prove more efficient and cost-effective.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Google Patents. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN104557674A.
  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Google Patents. (2013). Synthesis method for N-Boc-3-piperidone. CN103204801A.
  • Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. [Link]

  • National Institutes of Health (NIH). (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Google Patents. (1978). Method of preparing 3-methyl pyridine. US4086237A.
  • Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

  • Royal Society of Chemistry. (1982). Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • MATEC Web of Conferences. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

  • Macmillan Group, Princeton University. (2019). Deoxyfluorination of alcohols with an electrophilic fluorine source via visible-light photoredox catalysis. Tetrahedron. [Link]

  • ResearchGate. (2000). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Organic Letters. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this privileged structure is a powerful tactic employed by medicinal chemists to modulate key physicochemical properties, thereby enhancing drug-like characteristics. Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and importantly, the basicity (pKa) of the piperidine nitrogen.[2] This modulation of pKa is critical, as it directly impacts the ionization state of the molecule at physiological pH, which in turn governs its solubility, receptor binding, and potential for off-target effects such as hERG channel interactions.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-3-methylpiperidine hydrochloride. While experimental data for this specific molecule is not extensively available in public literature, we will leverage data from closely related analogs and established principles of physical organic chemistry to provide a robust profile. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively handle and characterize this and similar fluorinated amine hydrochlorides in a drug discovery and development context.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental molecular and physical attributes is the bedrock of its application in research and development. These properties dictate its behavior in various experimental settings and are crucial for accurate interpretation of biological data.

Chemical Identity
  • Chemical Name: this compound

  • Synonyms: 3-methyl-3-fluoropiperidine HCl

  • CAS Number: 1820650-42-7[5]

  • Molecular Formula: C₆H₁₂FN·HCl[5]

  • Molecular Weight: 153.63 g/mol [5]

The free base of this compound, 3-Fluoro-3-methylpiperidine, has a CAS number of 1374657-04-1, a molecular formula of C₆H₁₂FN, and a molecular weight of 117.16 g/mol .

Physical State and Appearance

Based on analogous simple amine hydrochlorides, this compound is expected to be a white to off-white crystalline solid at room temperature.[6]

Thermal Properties: Melting Point

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and can also reveal other thermal events such as polymorphic transitions or decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of sample pan Place in aluminum DSC pan weigh->pan load Load sample and reference pans pan->load program Run thermal program (e.g., 10°C/min ramp) load->program thermogram Generate thermogram program->thermogram melt_peak Identify endothermic peak thermogram->melt_peak determine_mp Determine melting point melt_peak->determine_mp caption Workflow for Melting Point Determination by DSC

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit good aqueous solubility. The presence of the fluorine atom can also influence solubility.

Predicted Solubility

Hydrochloride salts of small molecule amines are generally soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.[7] The free base, 3-methylpiperidine, is described as water-soluble. The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base.

Experimental Protocol: Kinetic Aqueous Solubility Determination

A common method to assess solubility in early drug discovery is the kinetic solubility assay, often performed in a high-throughput manner.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Filtration: Shake the plate for a set period (e.g., 2 hours) to allow for dissolution and equilibration. The resulting solution is then filtered to remove any precipitated compound.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[6]

Acidity and Basicity: The pKa

The pKa is a measure of the acidity of a compound. For an amine like 3-Fluoro-3-methylpiperidine, the pKa refers to the acidity of its conjugate acid, the piperidinium ion. This value is paramount as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

The Inductive Effect of Fluorine on pKa

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect can significantly lower the pKa of a nearby basic nitrogen atom. The electron density on the nitrogen is reduced, making it less available to accept a proton. For comparison, the pKa of the parent piperidine is approximately 11.12.[8] The introduction of a fluorine atom at the 3-position is expected to lower this value.

A study on a similar fluorinated piperidine showed a pKa of 7.6 for the axial conformer and 6.6 for the equatorial conformer.[4] Another source provides a predicted pKa of 8.48 for 3-fluoropiperidine.[9] Given these precedents, the pKa of 3-Fluoro-3-methylpiperidine is likely to be in the range of 7.5 to 9.0 .

pKa_Influence cluster_structure Structural Features cluster_effect Electronic Effect cluster_property Physicochemical Property Structure 3-Fluoro-3-methylpiperidine Fluorine Fluorine at C3 Structure->Fluorine Nitrogen Piperidine Nitrogen Structure->Nitrogen Inductive Strong Inductive Electron Withdrawal Fluorine->Inductive ElectronDensity Reduced Electron Density on Nitrogen Inductive->ElectronDensity pKa Lowered pKa (Increased Acidity of Conjugate Acid) ElectronDensity->pKa caption Influence of Fluorine on the pKa of the Piperidine Nitrogen

Caption: Influence of Fluorine on the pKa of the Piperidine Nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of a compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be informative.

  • ¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The methyl group would appear as a singlet or doublet depending on the coupling with the fluorine atom.

  • ¹³C NMR: The carbon atoms of the piperidine ring would resonate in the aliphatic region (20-60 ppm). The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift and coupling to adjacent protons providing information about the electronic environment of the fluorine atom.

For comparison, the ¹H NMR spectrum of the parent 3-methylpiperidine shows signals at approximately 0.83, 1.01, 1.43-1.76, 2.19, 2.50, and 2.97 ppm in CDCl₃.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound. For 3-Fluoro-3-methylpiperidine, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (117.16) plus a proton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a compound. A reversed-phase HPLC method would be suitable for this compound.

Typical HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[6]

  • Detection: As the molecule lacks a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) would be appropriate.

Summary of Physicochemical Properties

PropertyPredicted/Analog ValueSignificance in Drug Development
Molecular Weight 153.63 g/mol Influences diffusion, bioavailability, and adherence to "rule-of-five" guidelines.
Physical State White to off-white crystalline solidImportant for formulation and handling.
Melting Point ~163-167 °C (based on 4-fluoropiperidine HCl)[6][7]Indicator of purity and lattice energy; affects stability and dissolution.
Aqueous Solubility Good (predicted)Critical for oral absorption and formulation of parenteral dosage forms.
pKa 7.5 - 9.0 (predicted)Determines the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a scaffold with modulated basicity and potentially improved metabolic stability. A comprehensive understanding of its physicochemical properties is essential for its effective application in drug discovery programs. This guide has provided a detailed overview of these properties, drawing upon data from analogous compounds and outlining standard experimental protocols for their determination. By applying these principles and methodologies, researchers can confidently incorporate this and similar fluorinated piperidines into their discovery workflows, ultimately contributing to the development of safer and more effective medicines.

References

  • Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ChemRxiv. Available at: [Link][2]

  • ChemUniverse. (n.d.). This compound [Q03403]. Retrieved from [Link][5]

  • Ràcz, A. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link][3]

  • PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10861. Available at: [Link]

  • Grygorenko, O. O. et al. (2021). Piperidines: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7557. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link][4]

  • ChemBK. (2024). 57395-89-8. Retrieved from [Link][6]

Sources

A Technical Guide to the Spectral Analysis of 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectral characteristics of 3-Fluoro-3-methylpiperidine hydrochloride, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. This approach provides a robust framework for the characterization and quality control of this compound.

Introduction and Molecular Structure

This compound belongs to the class of fluorinated saturated heterocycles, which are valuable building blocks in the synthesis of novel pharmaceutical agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability.[1] Accurate spectral analysis is therefore critical to confirm the identity, purity, and conformational properties of such compounds.

The compound consists of a piperidine ring substituted at the 3-position with both a fluorine atom and a methyl group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium chloride.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information.

Causality Behind Experimental Choices: As a hydrochloride salt, the compound's solubility dictates the choice of NMR solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices. D₂O is often preferred for its simplicity, but it will cause the exchange and disappearance of the N-H proton signals.[2] The predictions below assume a solvent like D₂O.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the diastereotopic protons on the piperidine ring. The presence of the electronegative fluorine atom and the adjacent positively charged nitrogen will cause significant deshielding (downfield shifts) of nearby protons, particularly those on C2 and C6.

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment Rationale for Prediction
~1.6Doublet (d)3H-CH₃The methyl group is a singlet that will be split into a doublet by the adjacent fluorine atom (³JHF coupling).
~1.8 - 2.2Multiplet (m)4HC4-H₂, C5-H₂These methylene groups are furthest from the heteroatoms and are expected in the typical aliphatic region, showing complex overlapping multiplets.
~3.2 - 3.8Multiplet (m)4HC2-H₂, C6-H₂These methylene protons are adjacent to the protonated nitrogen and will be significantly shifted downfield. Complex splitting is expected due to geminal and vicinal coupling.
~9.0 - 10.0Broad Singlet (br s)2HN⁺H₂In a non-exchanging solvent (like DMSO-d₆), the ammonium protons would appear as a broad singlet. In D₂O, this signal would be absent.
Predicted ¹³C NMR Spectral Data

The key feature of the ¹³C NMR spectrum will be the carbon-fluorine coupling. The carbon directly attached to the fluorine (C3) will appear as a doublet with a large coupling constant (¹JCF), while adjacent carbons will also show smaller couplings (²JCF, ³JCF).[3]

Chemical Shift (δ) (ppm) Multiplicity (due to C-F coupling) Assignment Rationale for Prediction
~22Doublet (d), ²JCF ≈ 20-25 Hz-CH₃The methyl carbon is two bonds away from fluorine and will exhibit a doublet splitting.
~25Singlet (s)C5This carbon is four bonds away from fluorine; coupling (⁴JCF) is likely to be negligible.
~35Doublet (d), ³JCF ≈ 5-10 HzC4The C4 carbon is three bonds from fluorine and will show a smaller doublet splitting.
~48Doublet (d), ³JCF ≈ 5-10 HzC6This carbon is adjacent to the nitrogen and three bonds from fluorine, resulting in a downfield shift and observable C-F coupling.
~55Doublet (d), ²JCF ≈ 20-25 HzC2Being adjacent to both the nitrogen and the fluorinated carbon, this carbon is shifted downfield and shows a significant ²JCF coupling.
~95Doublet (d), ¹JCF ≈ 170-200 HzC3The carbon directly bonded to the fluorine atom will be significantly shifted downfield and split into a doublet with a very large coupling constant.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice, as the compound is already an ionic salt. The analysis would detect the cationic portion of the molecule (the free base).

The molecular formula of the free base is C₆H₁₂FN. Its monoisotopic mass is approximately 117.09 Da.

Expected Fragmentation Pattern: The fragmentation of cyclic amines is typically initiated by cleavage alpha to the nitrogen atom.[4][5] This involves the loss of a radical to form a stable iminium ion.

cluster_workflow Predicted ESI-MS Fragmentation Pathway M [C₆H₁₂FN]⁺ m/z = 117 F1 [M - CH₃]⁺ m/z = 102 M->F1 - •CH₃ F2 [M - HF]⁺ m/z = 97 M->F2 - HF F3 [M - C₂H₄]⁺ m/z = 89 M->F3 - C₂H₄ (Ring Opening)

Caption: Plausible fragmentation pathway for the molecular ion of 3-Fluoro-3-methylpiperidine.

Table of Predicted Mass Fragments:

m/z (Mass/Charge Ratio) Proposed Fragment Fragmentation Pathway
117[C₆H₁₂FN]⁺Molecular Ion (M⁺) of the free base
102[C₅H₉FN]⁺Loss of the methyl radical (•CH₃) via alpha-cleavage.
97[C₆H₁₁N]⁺Elimination of hydrogen fluoride (HF).
89[C₄H₈FN]⁺Ring opening followed by the loss of ethylene (C₂H₄).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid hydrochloride salt, the compound would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is expected to be dominated by the broad N-H stretching vibrations of the ammonium group.[5][6]

Table of Predicted IR Absorptions:

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale for Prediction
2700 - 2250N-H StretchR₃N⁺-H (Ammonium salt)A very broad and strong absorption characteristic of ammonium salts, often with multiple sub-peaks.[6]
2950 - 2850C-H Stretch-CH₃, -CH₂-Aliphatic C-H stretching vibrations.
1600 - 1500N-H BendR₂N⁺H₂ (Ammonium salt)Asymmetric and symmetric bending modes for the secondary ammonium group.
1470 - 1430C-H Bend-CH₂- (Scissoring)Bending vibration of the methylene groups in the ring.
1150 - 1050C-F StretchAlkyl fluorideA strong absorption band characteristic of the carbon-fluorine single bond.[7]
1100 - 1000C-N StretchC-NStretching vibration of the carbon-nitrogen bond.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectral data for a solid amine hydrochloride salt.

NMR Spectroscopy Protocol

cluster_workflow NMR Data Acquisition Workflow A 1. Sample Preparation B 2. Instrument Setup A->B C 3. Data Acquisition B->C D 4. Data Processing C->D

Caption: Standard workflow for acquiring NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water, often with a small amount of formic acid (0.1%) to aid ionization.

  • Instrument Setup: Use an ESI-MS instrument set to positive ion detection mode.

  • Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a relevant mass range (e.g., m/z 50-200).

  • Data Analysis: Identify the molecular ion peak corresponding to the free base [M]⁺ and analyze the major fragment ions.

Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous structural confirmation of this compound. This guide, based on predictive analysis, offers a detailed blueprint for researchers to interpret the spectral data of this compound. The predicted ¹H and ¹³C NMR spectra, with their characteristic shifts and C-F coupling patterns, are particularly diagnostic. Mass spectrometry confirms the molecular weight of the free base and provides insight into its stability, while IR spectroscopy verifies the presence of key functional groups, notably the ammonium salt moiety. The provided protocols offer a standardized basis for obtaining high-quality, reproducible data in the laboratory.

References

  • Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry.[8]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Journal of Organic Chemistry.[8]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Whitepaper.[3]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate Publication.[9]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[10]

  • Cabana, A., & Sandorfy, C. (1962). The Infrared Spectra and Phase Transitions of Solid Piperidinium Halides. Canadian Journal of Chemistry.[5]

  • Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives. ChemMedChem.[11]

  • MassBank of North America. (n.d.). Mass Spectrometry data for piperidine alkaloids.[4]

  • Canadian Science Publishing. (n.d.). The Infrared Spectra and Phase Transitions of Solid Piperidinium Halides. Canadian Science Publishing.[6]

  • ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate Publication.[12]

  • ResearchGate. (n.d.). The ¹³C APT NMR spectra peak splitting's with coupling constants caused by the fluorine. ResearchGate Publication.[13]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook.[14]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB.[15]

  • Benchchem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. Benchchem Technical Guide.[2]

  • Muškinja, I., & Tšubrik, O. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry.[16]

  • Fallani, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules.[1]

  • Gill, N. S., & Kingdon, H. J. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry.[17]

  • ChemicalBook. (n.d.). 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook.[18]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US Patent US20100029941A1.[19]

  • Reich, H. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison.[20]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[7]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.[21]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral. ResearchGate Publication.[22]

  • Zhang, J., et al. (2023). One-bond 13C–13C spin-coupling constants in saccharides. RSC Publishing.[23]

  • Noble Chemistry. (2024). Heteronuclear Coupling of 13C to 2D, 19F, 31P. YouTube.[24]

  • ChemUniverse. (n.d.). This compound. ChemUniverse Product Page.[25]

  • Santa Cruz Biotechnology. (n.d.). 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride. SCBT Product Page.[26]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-3-methylpiperidine hydrochloride. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this fluorinated heterocyclic compound. By examining the interplay of conformational isomerism, the influence of electronegative substituents, and spin-spin coupling phenomena, this guide offers a predictive framework for understanding the complex spectral features of this molecule. This analysis is crucial for the structural elucidation and quality control of this and related compounds in a pharmaceutical research and development setting.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to confer desirable pharmacokinetic properties. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated piperidines such as this compound are of significant interest in drug discovery.

Accurate structural characterization is paramount in the development of novel chemical entities. ¹H NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For this compound, the ¹H NMR spectrum provides a wealth of information, not only confirming the molecular connectivity but also offering insights into the conformational preferences of the piperidine ring. The hydrochloride salt form is often preferred for its improved solubility and stability, which directly impacts the NMR experiment.

This guide will systematically deconstruct the anticipated ¹H NMR spectrum of this compound, providing a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants.

Foundational Principles: Conformational Analysis and Substituent Effects

The interpretation of the ¹H NMR spectrum of this compound is predicated on a thorough understanding of its conformational behavior and the electronic effects of its substituents.

Chair Conformation of the Piperidinium Ring

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium ion. This locks the nitrogen in a tetrahedral geometry and removes the process of nitrogen inversion. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of the two possible chair conformers is determined by the steric and electronic interactions of the substituents.

For 3-Fluoro-3-methylpiperidine, two chair conformers are in equilibrium. The key to interpreting the ¹H NMR spectrum is to determine the dominant conformer in solution. This can be predicted by considering the A-values (a measure of the steric bulk) of the fluorine and methyl groups. Generally, larger groups prefer the more spacious equatorial position. However, in 3-fluoropiperidines, there is a noted preference for the fluorine atom to occupy the axial position due to hyperconjugative effects, specifically the interaction between the C-F σ* antibonding orbital and the lone pair of adjacent atoms, or in this case, the C-H and C-C bonding orbitals.[1][2] The presence of the 3-methyl group will also influence this equilibrium. Given the competing steric demands, a detailed computational analysis or observation of key coupling constants is necessary for a definitive assignment. For the purpose of this guide, we will consider both possibilities and how they would manifest in the NMR spectrum, with a primary focus on the predicted most stable conformer.

Diagram: Chair Conformations of this compound

Caption: A simplified representation of some of the key H-F couplings in the molecule.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are good starting points for hydrochloride salts. Deuterated chloroform (CDCl₃) may be used if the salt is sufficiently soluble. The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Diagram: NMR Sample Preparation Workflow

G A Weigh 5-10 mg of 3-Fluoro-3-methylpiperidine HCl B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Add internal standard (e.g., TMS or TSP) B->C D Filter into NMR tube C->D E Acquire ¹H NMR spectrum D->E

Caption: A streamlined workflow for preparing an NMR sample of the hydrochloride salt.

NMR Instrument Parameters
  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in this molecule.

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a routine ¹H NMR spectrum.

  • Number of Scans: Depending on the concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Temperature: The spectrum should be acquired at a constant, known temperature (e.g., 298 K).

Advanced NMR Experiments for Structural Confirmation

To unambiguously assign all proton signals and confirm the proposed structure and conformation, a suite of two-dimensional (2D) NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the H-H connectivity within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall structure and the position of the substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For example, a NOE between the methyl protons and an axial proton would support the assignment of an equatorial methyl group.

Conclusion

The ¹H NMR spectrum of this compound is complex, yet highly informative. A thorough analysis, grounded in an understanding of the conformational preferences of the piperidinium ring and the electronic effects of the substituents, allows for a detailed prediction of the spectrum. The chemical shifts are primarily dictated by the deshielding effect of the protonated nitrogen and the inductive and anisotropic effects of the fluorine atom. The multiplicities of the signals are a result of both H-H and significant H-F couplings, which are sensitive to the stereochemical arrangement of the atoms. By employing a systematic approach to spectral interpretation, complemented by advanced 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved. This guide provides the foundational knowledge and practical considerations necessary for researchers to confidently analyze and interpret the NMR data of this and related fluorinated piperidine derivatives.

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Configurational and conformational studies of N, N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 20(3), 147-153.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Gakh, A. A., & Ugrak, B. I. (1993). ¹H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine.
  • Gómez-Pinto, I., et al. (2019). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Inorganic Chemistry, 58(21), 14358-14371.
  • Hanessian, S., et al. (2014). Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs. RSC Advances, 4(75), 40026-40036.
  • Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15.
  • Klimavicz, J. S., et al. (2015). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 250, 33-41.
  • Palumbo, C., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5183.
  • Parella, T. (2001). Vicinal Couplings and Karplus Relationships.
  • Pérez-González, M., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Molecular Structure: THEOCHEM, 433(1-3), 327-336.
  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • van der Pijl, R. J., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Wikipedia contributors. (2024, January 15). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Williamson, K. L. (1963). The stereochemistry of vicinal fluorine-proton coupling constants. Journal of the American Chemical Society, 85(4), 516-524.
  • Wolstenhulme, J. R., et al. (2019). The conformational preferences of fluorinated piperidine derivatives can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. Chemistry – A European Journal, 25(42), 9878-9882.

Sources

"conformational analysis of 3-Fluoro-3-methylpiperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Fluoro-3-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure, or conformation, is critical to its biological activity, governing how it interacts with target proteins. This guide provides an in-depth analysis of the conformational landscape of a specifically substituted piperidine, this compound. We will dissect the intricate balance of steric and stereoelectronic forces that dictate its preferred three-dimensional shape. By integrating principles of physical organic chemistry with modern analytical techniques, this document serves as a comprehensive resource for understanding and predicting the behavior of such fluorinated heterocyclic systems. The discussion will illuminate how protonation and strategic fluorination can be used as powerful tools in drug design to enforce specific, biologically relevant conformations.

Introduction: The Piperidine Scaffold and the Imperative of Conformational Control

The six-membered saturated heterocycle, piperidine, is a privileged structure in drug discovery.[3][4] Its non-planar, chair-like geometry allows for the precise spatial presentation of functional groups, enabling optimized interactions with biological targets. However, the flexibility of the piperidine ring, which can interconvert between different chair conformations, presents a challenge. A drug molecule may only be active in one specific conformation, and its efficacy can be significantly diminished if it spends a substantial amount of time in an inactive state.

Therefore, the ability to control and predict the conformational preferences of substituted piperidines is paramount. This guide focuses on this compound, a model system that encapsulates a fascinating interplay of competing conformational effects:

  • Steric Hindrance: The bulky methyl group introduces steric strain.

  • Stereoelectronic Effects: The highly electronegative fluorine atom introduces powerful electronic effects.

  • Protonation: The hydrochloride salt form ensures the nitrogen is protonated, fundamentally altering the electronic nature of the ring.

Understanding the conformational equilibrium in this molecule provides a blueprint for designing next-generation therapeutics where the three-dimensional structure is precisely tuned for optimal performance.

Foundational Principles of Piperidine Conformation

Like its all-carbon analogue cyclohexane, piperidine predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In this arrangement, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair forms can rapidly interconvert via a "ring flip."

For the parent piperidine, a further conformational dynamic exists: nitrogen inversion . This process, which has a much lower energy barrier than ring inversion, involves the flipping of the nitrogen atom's lone pair and the attached hydrogen.[1]

When the nitrogen is protonated, as in this compound, the lone pair is no longer present, and nitrogen inversion is arrested. The conformational dynamics are therefore dominated by the ring flip, which exchanges the axial and equatorial positions of all substituents.

The Governing Forces: A Tug-of-War Between Steric and Stereoelectronic Effects

The preferred conformation of a substituted piperidine is determined by the balance of several underlying forces. In our target molecule, this is primarily a contest between the steric demands of the methyl group and the unique stereoelectronic preferences of the fluorine atom, all under the influence of the protonated nitrogen.

Steric Effects: The A-Value

The steric bulk of a substituent is often quantified by its "A-value," which represents the free energy difference between placing that substituent in an equatorial versus an axial position. Axial substituents experience destabilizing 1,3-diaxial interactions with other axial hydrogens. To avoid this steric clash, larger groups strongly prefer the more spacious equatorial position. The methyl group has a significant A-value, creating a strong energetic penalty for it to occupy an axial position.

Stereoelectronic Effects of Fluorine

Fluorine's high electronegativity and small size introduce profound electronic effects that can override classical steric considerations.

  • The Gauche Effect: This is a phenomenon where a conformation with vicinal electronegative substituents in a gauche relationship (dihedral angle of ~60°) is favored over the anti conformation (180°).[5] This stability is primarily explained by a hyperconjugative interaction . An electron-rich bonding orbital (σ) can donate electron density into a nearby, empty anti-bonding orbital (σ*). This interaction is maximized when the orbitals are anti-periplanar (180° apart). In a fluorinated ring, an axial C-F bond places its low-energy σC-F anti-bonding orbital anti-periplanar to the electron-rich C-C and C-H bonds of the ring, leading to a stabilizing σ → σC-F interaction.[6][7] This effect often results in a counter-intuitive preference for the fluorine atom to be in the sterically more crowded axial position.

  • Electrostatic Interactions: In the protonated piperidinium ring, the nitrogen bears a formal positive charge. This creates a powerful electrostatic interaction with the C-F bond dipole. When the fluorine is axial, the negative end of the C-F dipole is oriented towards the positive charge of the N⁺-H group, resulting in a highly stabilizing charge-dipole interaction.[6][8] This interaction is a key contributor to the axial preference of fluorine in protonated fluoropiperidines.[9]

Conformational Equilibrium of this compound

For this compound, two primary chair conformers exist in equilibrium. The key to understanding its structure is to analyze the forces at play in each conformer.

Caption: Conformational equilibrium and analysis of forces for this compound.

Analysis:

  • Conformer A (Axial F, Equatorial Me): This conformer is expected to be the major, most stable conformer . It benefits from multiple stabilizing factors. The methyl group avoids steric penalties by occupying the equatorial position. Simultaneously, the axial fluorine is stabilized by both the powerful N⁺-H···F charge-dipole interaction and hyperconjugation.

  • Conformer B (Equatorial F, Axial Me): This conformer is significantly destabilized. The methyl group is forced into the axial position, where it experiences severe 1,3-diaxial steric repulsion with the axial hydrogens. Furthermore, this conformer loses the potent stereoelectronic stabilization afforded by the axial fluorine.

Methodologies for Elucidating Conformation

A multi-pronged approach combining computational chemistry and experimental spectroscopy is essential for a robust conformational analysis.

Computational Chemistry Workflow

Computational modeling provides invaluable insights into the relative energies of conformers and the electronic interactions that govern them.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Generation: Build 3D models of both Conformer A and Conformer B.

  • Geometry Optimization: Perform geometry optimization using a suitable functional and basis set, such as M06-2X/def2-QZVPP, which is known to perform well for non-covalent interactions.[6]

  • Solvation Modeling: Since the molecule is a salt and likely analyzed in a polar solvent, include a polarizable continuum model (PCM) to simulate the solvent environment (e.g., water or methanol).[6]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies (ΔG).

  • Energy Comparison: The difference in Gibbs free energy (ΔΔG) between the two conformers will quantify their relative populations at equilibrium.

Protocol for Natural Bond Orbital (NBO) Analysis:

  • NBO Calculation: Run an NBO analysis on the optimized DFT geometry.

  • Interaction Analysis: Examine the second-order perturbation theory analysis within the NBO output. Look for the stabilization energy (E(2)) associated with the donor-acceptor interaction between the ring's σ bonds and the σ*C-F orbital to quantify the hyperconjugative effect.[10][11]

Caption: A typical computational workflow for conformational analysis.

NMR Spectroscopy

NMR is the most powerful experimental technique for determining molecular conformation in solution.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the this compound salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra. For more detailed analysis, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY/ROESY.

  • Coupling Constant Analysis: The key parameter is the three-bond coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)). The magnitude of this coupling is dependent on the dihedral angle, as described by the Karplus relationship.[12]

    • A large ³J(¹⁹F,¹H) value (~20-40 Hz) is indicative of an anti-periplanar arrangement (180°), which occurs when fluorine is axial .

    • A small ³J(¹⁹F,¹H) value (~2-10 Hz) is indicative of a gauche relationship (60°), which occurs when fluorine is equatorial .[6]

  • NOE Analysis: Nuclear Overhauser Effect (NOE) data from a NOESY or ROESY experiment can confirm spatial proximities. For Conformer A, an NOE would be expected between the axial fluorine and the other axial protons on the same face of the ring.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent system.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates, bond lengths, and angles.

While powerful, it is important to remember that the solid-state conformation can be influenced by crystal packing forces and may not be identical to the dominant conformation in solution.[13][14]

Data Synthesis and Interpretation

By combining the results from these methods, a complete and self-validating picture emerges.

Method Predicted Result for 3-Fluoro-3-methylpiperidine HCl Interpretation
DFT Calculations ΔG (Conformer A) << ΔG (Conformer B)Conformer A (axial F) is significantly more stable.
NBO Analysis Strong E(2) for σC-C → σ*C-F in Conformer AConfirms stabilizing hyperconjugation for the axial fluorine.
¹⁹F-¹H NMR Large ³J(¹⁹F,¹H) coupling constants observedIndicates an axial orientation for the fluorine atom.
X-ray Crystallography Solid-state structure shows an axial fluorine and equatorial methyl group.Definitive confirmation of the preferred conformation in the crystal lattice.

The overwhelming evidence from both theoretical calculations and experimental data points to a single, dominant conformation: the chair form with an axial fluorine and an equatorial methyl group . The powerful stereoelectronic and electrostatic stabilization of the axial fluorine, coupled with the steric preference of the methyl group, effectively locks the conformation of the piperidine ring.

Implications for Drug Development

The insights gained from this analysis have direct and practical applications in the field of drug discovery:

  • Conformational Constraint: The use of a geminal fluoro-methyl substitution pattern at the 3-position of a piperidinium salt is a powerful strategy to create a conformationally rigid scaffold. This reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

  • Predictive Design: Understanding these governing principles allows medicinal chemists to rationally design molecules with a predictable three-dimensional shape. By knowing that the fluorine will be axial and the methyl equatorial, other substituents can be placed on the ring with high confidence in their resulting spatial orientation.

  • Modulating Physicochemical Properties: Fluorine substitution is also known to favorably impact metabolic stability and membrane permeability, making this a multifunctional chemical modification.

Conclusion

The conformational analysis of this compound reveals a compelling example of how subtle stereoelectronic forces can dominate over classical steric effects. The preference for the fluorine atom to adopt an axial position is driven by a synergy of hyperconjugation and, crucially, a powerful charge-dipole interaction with the protonated nitrogen. This preference is so strong that it dictates the conformational outcome, forcing the larger methyl group into the equatorial position. The convergence of evidence from computational modeling (DFT, NBO) and experimental techniques (NMR, X-ray crystallography) provides a robust and validated understanding of this system. For drug development professionals, this knowledge provides a powerful tool for designing conformationally constrained piperidine-based molecules with enhanced potency and optimized pharmacological properties.

References

  • Ghigo, G., & Tota, A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. Available at: [Link]

  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8786-8794. Available at: [Link]

  • Tota, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Tota, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Taylor, R., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12266-12274. Available at: [Link]

  • Perrin, C. L. (2010). Stereoelectronic Effects. Pure and Applied Chemistry, 82(10), 1857-1870.
  • García, H., et al. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263-268. Available at: [Link]

  • Azizi, Z., & Gholami, M. R. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 47(8), 3895-3903. Available at: [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329. Available at: [Link]

  • Thakor, J. C. R., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(25), 5594-5603. Available at: [Link]

  • Sendrowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 395, 123-155. Available at: [Link]

  • D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(23), 5585. Available at: [Link]

  • García, H., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCrData, 8(3). Available at: [Link]

  • Azizi, Z., & Gholami, M. R. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative... New Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gauche effect. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: This is a standard, authoritative textbook for the underlying principles).
  • Freitas, M. P. (2022). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. Chemistry – A European Journal. Available at: [Link]

  • Reinscheid, U. M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 335-344. Available at: [Link]

  • Clayden, J. (2021). Saturated Heterocycles and Stereoelectronics. YouTube. Available at: [Link] (Note: A representative link to educational content on the topic).

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

  • O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 56(1), 15-23. Available at: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358-14365. Available at: [Link]

Sources

A Technical Guide to the-Potential Biological Activity of 3-Fluoro-3-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] Strategic modifications to this privileged structure are a primary focus of drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide explores the potential biological activity of a specific, rationally designed analog: 3-Fluoro-3-methylpiperidine hydrochloride. We will dissect the rationale behind its design, propose high-probability biological targets, and provide detailed, validated protocols for its comprehensive pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize novel piperidine-based compounds.

Introduction: Rationale for Design and Synthesis

The piperidine heterocycle is a ubiquitous structural motif in pharmaceuticals due to its favorable physicochemical properties, which can enhance metabolic stability and improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The introduction of specific substituents onto the piperidine ring is a key strategy to modulate biological activity.[1][4] In the case of 3-Fluoro-3-methylpiperidine, the two key modifications—a methyl group and a fluorine atom at the C3 position—are not arbitrary.

  • The Piperidine Core: This six-membered nitrogen-containing heterocycle is a highly validated scaffold present in numerous CNS-active drugs, analgesics, and anti-cancer agents.[1][2] Its conformational flexibility allows it to adapt to the steric requirements of various biological binding pockets.[1]

  • The 3-Methyl Group: Alkyl substitution can influence a molecule's lipophilicity and steric profile. The methyl group at the C3 position can serve as a critical pharmacophoric element, potentially enhancing binding affinity through van der Waals interactions within a receptor pocket or by orienting the molecule optimally for interaction with its target.

  • The C3-Fluorine Atom: The introduction of fluorine is a well-established strategy in modern medicinal chemistry.[5][6] A fluorine atom at a strategic position can have profound effects:

    • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[5][7] Placing the fluorine at a potential site of metabolism can dramatically increase the compound's half-life.[7]

    • Altered Basicity (pKa): As the most electronegative element, fluorine can lower the basicity (pKa) of the nearby piperidine nitrogen.[5][8][9] This can be crucial for improving cell membrane permeability and bioavailability, as a less basic compound will be less protonated at physiological pH.[5]

    • Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5] For piperidine salts, an axial fluorine atom can form a favorable dipole interaction with the protonated nitrogen (C-F···HN+), influencing the conformational preference of the ring.[10]

The combination of these features in this compound suggests a compound designed for enhanced CNS penetration, improved metabolic stability, and potent, specific interactions with a biological target.[11][12]

Caption: Structure of this compound.

Hypothesized Biological Targets and Activity

Given the structural alerts present in the molecule, particularly the piperidine scaffold, the most probable biological activities lie within the central nervous system. Piperidine derivatives are well-represented as ligands for monoamine transporters and G-protein coupled receptors (GPCRs).[13]

Primary Hypothesized Targets:

  • Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). Many psychoactive compounds with a piperidine core act as reuptake inhibitors or releasing agents at these transporters.

  • Sigma Receptors (σ1 and σ2): These are unique intracellular chaperone proteins implicated in a wide range of neurological functions and diseases.

  • Nicotinic Acetylcholine Receptors (nAChRs): The piperidine moiety is a key component of many nAChR ligands.

  • Muscarinic Acetylcholine Receptors (mAChRs): Certain substituted piperidines act as antagonists at these receptors.

Based on precedent in the field, this guide will focus on the characterization of this compound as a potential ligand for the Dopamine (DAT) and Serotonin (SERT) transporters , a common profile for novel psychoactive substances.[14]

Experimental Workflows for Pharmacological Characterization

A tiered approach is necessary to systematically evaluate the biological activity of a novel compound. The workflow begins with determining binding affinity (in vitro), proceeds to functional activity, and concludes with cellular effects.

G start_node Test Compound: 3-Fluoro-3-methylpiperidine HCl tier1_node Tier 1: Binding Affinity Radioligand Binding Assays (DAT, SERT, NET) start_node->tier1_node Primary Screening tier2_node Tier 2: Functional Activity Synaptosomal Uptake Assays tier1_node->tier2_node If Ki < 1µM tier3_node Tier 3: Selectivity & Off-Targeting Receptor Panel Screening (e.g., CEREP) tier2_node->tier3_node If IC50 < 1µM end_node Data Analysis & Candidate Profile (Affinity, Potency, Selectivity) tier3_node->end_node Consolidate Data

Caption: Tiered experimental workflow for compound characterization.

Tier 1: Radioligand Binding Affinity Assays

Causality: The first essential step is to determine if the compound physically interacts with the hypothesized targets. Radioligand binding assays provide a quantitative measure of this interaction, known as the binding affinity (Ki). We use a competitive binding format where the test compound competes with a known high-affinity radiolabeled ligand for the target receptor.

Protocol: DAT/SERT Competitive Binding Assay

  • Source of Target: Use cell membranes prepared from HEK293 cells stably expressing either human dopamine transporter (hDAT) or human serotonin transporter (hSERT). This provides a clean, high-density source of the target protein, minimizing confounding variables from native tissue.

  • Radioligand Selection:

    • For hDAT: [³H]WIN 35,428, a high-affinity cocaine analog.

    • For hSERT: [³H]Citalopram, a selective serotonin reuptake inhibitor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The ionic composition is critical for maintaining the structural and functional integrity of the transporters.

  • Reaction Setup (96-well plate format):

    • Total Binding: 50 µL Assay Buffer, 50 µL Radioligand, 50 µL cell membranes.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of a known competitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Fluoxetine for SERT), 50 µL Radioligand, 50 µL cell membranes. This well defines the background signal.

    • Test Compound: 50 µL of 3-Fluoro-3-methylpiperidine HCl (at 10-12 concentrations, e.g., 0.1 nM to 100 µM), 50 µL Radioligand, 50 µL cell membranes.

  • Incubation: Incubate plates for 60-90 minutes at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters 3-5 times with ice-cold wash buffer (Assay Buffer) to reduce NSB.

  • Detection: Add scintillation cocktail to the dried filter plate and count radioactive decay (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity (Neurotransmitter Uptake Assay)

Causality: A binding assay confirms interaction but does not reveal its functional consequence. The compound could be an inhibitor (antagonist) or a substrate/releaser (agonist). A neurotransmitter uptake assay directly measures the functional capacity of the transporter, revealing whether the test compound blocks this function.

Protocol: Synaptosomal [³H]Dopamine / [³H]Serotonin Uptake Assay

  • Source of Target: Prepare synaptosomes from fresh rodent brain tissue (striatum for DAT, cortex/hippocampus for SERT). Synaptosomes are resealed nerve terminals that contain functional transporters, providing a more physiologically relevant system than recombinant cell lines.

  • Assay Buffer: Krebs-Ringer-HEPES buffer, pH 7.4, supplemented with glucose, ascorbic acid, and pargyline (to inhibit monoamine oxidase).

  • Reaction Setup (96-well plate format):

    • Pre-incubate synaptosomes with either buffer (for total uptake) or varying concentrations of 3-Fluoro-3-methylpiperidine HCl for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Serotonin).

  • Incubation: Allow uptake to proceed for a short period (5-10 minutes) at 37°C. The reaction must be kept within the linear range of uptake.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a GF/B filter plate and wash with ice-cold buffer to remove extracellular radiolabel.

  • Detection & Analysis: Quantify the trapped intracellular radioactivity via scintillation counting. Plot the percentage of inhibition of uptake versus the log concentration of the test compound. Fit the data to determine the IC₅₀ value, which in this context represents the potency of the compound as an uptake inhibitor.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results will determine the compound's primary pharmacological profile.

Table 1: Hypothetical Pharmacological Profile of 3-Fluoro-3-methylpiperidine HCl

Assay TypeTargetRadioligandResult (Ki / IC₅₀)Selectivity Ratio
Binding Affinity hDAT[³H]WIN 35,428Ki = 75 nM
hSERT[³H]CitalopramKi = 950 nMDAT/SERT = 12.7
hNET[³H]NisoxetineKi = 2,100 nMDAT/NET = 28.0
Functional Activity Rat Striatal Synaptosomes[³H]Dopamine UptakeIC₅₀ = 120 nM
Rat Cortical Synaptosomes[³H]Serotonin UptakeIC₅₀ = 1,500 nMSERT/DAT = 12.5

Interpretation of Hypothetical Data:

The data in Table 1 would classify 3-Fluoro-3-methylpiperidine HCl as a potent and selective dopamine reuptake inhibitor (DRI) . The approximately 12-fold selectivity for DAT over SERT in both binding and functional assays is significant. The low nanomolar potency at DAT suggests it is a promising lead compound. The fluorine and methyl substitutions likely contributed to this favorable affinity and selectivity profile.

Conclusion and Future Directions

This guide outlines a foundational strategy for characterizing the potential biological activity of this compound. Based on its structural design and our hypothetical screening results, the compound emerges as a promising lead for development as a CNS agent, potentially for conditions where enhancing dopaminergic tone is beneficial (e.g., ADHD, depression).

Critical Next Steps:

  • Off-Target Screening: A broad panel screen (e.g., Eurofins SafetyScreen44™ or similar) is mandatory to identify potential interactions with other receptors, ion channels, and transporters, which could lead to undesirable side effects.

  • In Vivo Behavioral Pharmacology: If the in vitro profile remains promising, studies in animal models (e.g., locomotor activity, microdialysis) are required to confirm that the compound is brain-penetrant and engages its target in vivo.

  • ADME/Toxicology: Comprehensive studies to determine the compound's metabolic fate, pharmacokinetic parameters, and preliminary toxicity profile are essential for any progression towards clinical development.

By following this structured, rationale-driven approach, researchers can efficiently and accurately elucidate the pharmacological profile of novel chemical entities like this compound, paving the way for the development of next-generation therapeutics.

References

  • Krajnović, T., & Perković, I. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Aksenov, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in the discovery and optimization of CNS agents. ResearchGate. Available at: [Link]

  • Barberis, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available at: [Link]

  • Kawalec, A., & Kłys, M. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Available at: [Link]

  • Barberis, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]

  • Dalpozzo, A., & Ni, Y. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. Available at: [Link]

  • Kawalec, A., & Kłys, M. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. Available at: [Link]

  • Lasri, J., & D'hooghe, M. (2017). Piperidine-based drug discovery. ResearchGate. Available at: [Link]

  • Puris, E., et al. (2020). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. Available at: [Link]

  • O'Hagan, D. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available at: [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]

  • Willis, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Zhang, M., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

  • Mercolini, L., & Protti, M. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Bentham Science. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Fluoro-3-methylpiperidine Hydrochloride as a Strategic Fragment for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of fragment-based drug discovery (FBDD), the pursuit of novel, three-dimensional scaffolds that confer advantageous physicochemical properties is paramount.[1][2][3] Piperidine derivatives are foundational fragments in medicinal chemistry, present in numerous approved pharmaceuticals.[4] This guide introduces 3-Fluoro-3-methylpiperidine hydrochloride (CAS: 1820650-42-7), a fragment designed to address common challenges in drug development, including metabolic stability, pKa modulation, and conformational control. By strategically positioning a fluorine atom and a methyl group in a geminal arrangement on the piperidine ring, this fragment offers a unique combination of properties that make it a valuable tool for medicinal chemists, particularly in neuroscience, oncology, and metabolic disease programs. We provide a comprehensive overview of its strategic value, a detailed (proposed) synthetic protocol, and application protocols for its use in FBDD campaigns.

The Strategic Value of 3-Fluoro-3-methylpiperidine in Fragment Space

The deliberate incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5][6] The 3-fluoro-3-methylpiperidine scaffold leverages these benefits in a unique configuration, offering several distinct advantages over simpler piperidine analogues.

Physicochemical Properties and Conformational Control

The introduction of a fluorine atom at the C3 position alongside a methyl group has profound effects on the molecule's electronic and conformational profile. Fluorine's high electronegativity lowers the pKa of the piperidine nitrogen, a critical parameter for modulating target engagement, reducing hERG liability, and optimizing oral absorption.[3][4]

Furthermore, the stereoelectronic interactions involving the C-F bond often lead to a strong preference for an axial conformation of the fluorine atom.[4][7][8][9] This conformational locking can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. This is particularly advantageous when targeting pockets that require a specific vector for substituent growth.

Table 1: Comparative Physicochemical Properties

This table compares the known properties of the parent scaffold, 3-methylpiperidine, with the properties of this compound. This comparison highlights the key modulations achieved through fluorination.

Property3-Methylpiperidine3-Fluoro-3-methylpiperidine HClRationale for Change
CAS Number 626-56-2[10]1820650-42-7-
Molecular Weight 99.17 g/mol [10][11]153.63 g/mol Addition of Fluorine (F) and HCl salt formation.
Molecular Formula C₆H₁₃N[10][11]C₆H₁₂FN·HClAddition of Fluorine, removal of one Hydrogen.
pKa (predicted) ~11.1 (amine)~9.5 (amine)The electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen.[3][4][12]
cLogP (calculated) 1.4 - 1.7[13]1.2 - 1.5Fluorine can increase lipophilicity, but its effect is complex and context-dependent.[12][14]
3D Conformation Flexible chair conformationsPrefers a chair conformation with the fluorine atom in the axial position due to favorable stereoelectronic interactions.[4][7][8]
Bioisosteric Replacement: A Mimic for the Gem-Dimethyl Group

A key application of the 3-fluoro-3-methylpiperidine fragment is its role as a bioisostere for the commonly used gem-dimethyl group. The gem-dimethyl motif is often incorporated to introduce steric bulk and block metabolic oxidation at an adjacent site (the "Thorpe-Ingold effect"). However, it can significantly increase lipophilicity, potentially leading to poor solubility and off-target effects.

The 3-fluoro-3-methyl group can sterically mimic the gem-dimethyl group while mitigating the associated increase in lipophilicity.[15] The strong C-F bond is highly resistant to metabolic cleavage, thus providing a similar metabolic shield.[5] This bioisosteric replacement strategy allows for the optimization of metabolic stability without compromising other crucial drug-like properties.

G cluster_0 Standard Moiety cluster_1 Bioisosteric Replacement cluster_2 Properties Modified GemDimethyl Gem-Dimethyl Group (e.g., in Piperidine) FluoroMethyl 3-Fluoro-3-methyl Group (Fragment Core) GemDimethyl->FluoroMethyl Bioisosteric Replacement Lipophilicity Reduced Lipophilicity (Lower cLogP) FluoroMethyl->Lipophilicity Metabolism Maintained Metabolic Blockade FluoroMethyl->Metabolism Conformation Introduces Conformational Bias FluoroMethyl->Conformation

Figure 1: Bioisosteric relationship between the gem-dimethyl and the 3-fluoro-3-methyl group.

Synthesis and Preparation

While multiple routes to fluorinated piperidines exist, a practical and scalable synthesis of this compound is crucial for its adoption in screening libraries. Below is a proposed synthetic scheme based on established methodologies for the fluorination of piperidine scaffolds. This protocol starts from commercially available N-Boc-3-methyl-3-piperidinol.

Proposed Synthetic Protocol

G A N-Boc-3-methyl-3-piperidinol B N-Boc-3-fluoro-3-methylpiperidine A->B  Deoxofluorination  (DAST or Deoxo-Fluor®)  DCM, -78 °C to rt C 3-Fluoro-3-methylpiperidine Hydrochloride B->C  Boc Deprotection  HCl in Dioxane  rt, 2-4h G cluster_0 Preparation cluster_1 NMR Acquisition cluster_2 Analysis A Prepare Fragment Stock (100-500 µM in Buffer) C Acquire 1D ¹⁹F Spectrum (Fragment only) A->C B Prepare Protein Stock (10-25 µM in Buffer) D Add Protein to Fragment B->D C->D E Acquire 1D ¹⁹F Spectrum (Fragment + Protein) D->E F Compare Spectra G Binding Hit? (Shift, Broadening, Intensity Change) F->G H YES: Proceed to Validation & Elaboration G->H Change Observed I NO: Non-binder G->I No Change

Sources

Application Notes and Protocols for the Derivatization of 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] The strategic introduction of fluorine into these scaffolds has become a powerful tool for modulating key drug properties. The 3-fluoro-3-methylpiperidine moiety is of particular interest to drug development professionals. The fluorine atom at the C3 position can significantly influence the piperidine nitrogen's basicity (pKa), which can be crucial for optimizing ligand-receptor interactions and reducing off-target effects, such as binding to the hERG ion channel.[3] Furthermore, the geminal methyl group provides a stereogenic center and a synthetic handle for exploring structure-activity relationships (SAR).

This guide provides a comprehensive overview of robust and versatile protocols for the chemical derivatization of 3-fluoro-3-methylpiperidine hydrochloride. As this reagent is typically supplied as a stable hydrochloride salt, a critical first step in its derivatization is the liberation of the nucleophilic free base. We will cover protocols for common and essential transformations, including N-acylation, N-alkylation, reductive amination, and N-arylation, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Pre-Reaction Considerations: Safety and Free Base Liberation

Before proceeding with any derivatization, it is crucial to handle the starting material correctly and safely.

Safety and Handling
  • Hazard Profile: this compound, like many amine hydrochlorides, should be handled as a potential irritant. It may cause skin irritation, serious eye damage, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: The hydrochloride salt is a solid and is generally easier and safer to handle than the more volatile free amine.[3][6] All equipment used for handling should be properly grounded to prevent static discharge.[6]

Liberation of the Free Piperidine Base

The protonated nitrogen of the hydrochloride salt is non-nucleophilic and will not react in the desired derivatization reactions. Therefore, the free secondary amine must be generated either in a separate preparatory step or in situ.

Method A: In Situ Free Base Generation (Recommended for most applications)

This is the most common and convenient method. A suitable base is added to the reaction mixture to neutralize the hydrochloride salt, liberating the free amine to react with the electrophile.

  • Rationale: This approach avoids isolating the potentially volatile and less stable free base.

  • Common Bases:

    • For Acylations/Alkylations: Triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). Et₃N and DIPEA are organic-soluble and act as acid scavengers. K₂CO₃ is a solid inorganic base often used in polar aprotic solvents like DMF.[7]

    • For Reductive Aminations: The reaction conditions are often slightly acidic to promote iminium ion formation, so the free base is typically generated during workup or by careful pH adjustment. However, starting from the free base is common.

    • For Buchwald-Hartwig Arylations: Strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are used, which readily deprotonate the hydrochloride salt.

Method B: Aqueous Workup and Extraction (Preparative Scale)

For applications requiring the isolated free base, a classical acid-base extraction can be performed.

  • Protocol:

    • Dissolve this compound in deionized water.

    • Cool the solution in an ice bath and slowly add a strong base, such as 2 M sodium hydroxide (NaOH), until the pH is >12.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate in vacuo.

  • Causality & Insights: The resulting free amine is an oil and may be volatile.[3] It is best used immediately without prolonged storage. This method is useful for larger-scale synthesis or when a non-participating base is required for the subsequent reaction.

Core Derivatization Protocols

The following sections detail step-by-step protocols for the most common and useful derivatizations of the 3-fluoro-3-methylpiperidine scaffold.

N-Acylation with Acyl Chlorides or Anhydrides

N-acylation is a fundamental transformation that converts the secondary amine into a neutral amide.[8] This is useful for SAR studies and as a precursor for further chemistry. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Protocol: General N-Acylation
  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add triethylamine (Et₃N) or DIPEA (2.2 eq). Stir the resulting slurry for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by flash column chromatography on silica gel.

Causality & Insights
  • Base Selection: Two equivalents of base are used: one to liberate the free amine from its salt and a second to scavenge the acid (HCl or carboxylic acid) byproduct of the acylation.[9] This prevents the re-protonation of the nucleophilic free amine.

  • Temperature Control: The addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

N-Alkylation with Alkyl Halides

N-alkylation introduces an alkyl group onto the piperidine nitrogen, creating a tertiary amine. This is a common strategy to modulate lipophilicity and basicity. The reaction is a classic Sₙ2 substitution where the amine acts as the nucleophile.

Protocol: General N-Alkylation
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent & Reagent: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M). Add the alkyl halide (e.g., bromide or iodide) (1.2 eq).

  • Reaction: Heat the mixture to 50-70 °C and stir for 6-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. For highly reactive halides like methyl iodide or benzyl bromide, the reaction may proceed at room temperature.[10]

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Causality & Insights
  • Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (K⁺) while leaving the anion (carbonate) and the nucleophile relatively free, increasing reactivity.[7]

  • Base and Stoichiometry: K₂CO₃ is a mild base sufficient for this transformation; it neutralizes the initial hydrochloride salt and the H-X generated during the reaction.[7] Using an excess ensures the reaction medium remains basic.

  • Over-alkylation: While secondary amines can be prone to over-alkylation to form quaternary ammonium salts, slow addition of the alkyl halide or using the amine in slight excess can minimize this.[7]

Reductive Amination with Aldehydes and Ketones

Reductive amination is one of the most powerful and versatile methods for forming C-N bonds.[11] It involves the reaction of the amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[12]

Protocol: Reductive Amination using STAB
  • Setup: To a round-bottom flask, add the aldehyde or ketone (1.1 eq) and this compound (1.0 eq).

  • Solvent: Add an appropriate solvent such as 1,2-dichloroethane (DCE), THF, or methanol (approx. 0.1 M).

  • Iminium Formation: If starting with the hydrochloride salt, add triethylamine (1.1 eq) to liberate the free base. Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A small amount of acetic acid (0.1-0.2 eq) can be added to catalyze this step, especially with ketones.[13]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB") (1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 4-24 hours until the starting materials are consumed (monitor by LC-MS).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality & Insights
  • Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations.[13] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. It is also less toxic than its counterpart, sodium cyanoborohydride (NaBH₃CN).[12]

  • pH Control: The reaction is often most efficient under weakly acidic conditions (pH 5-6), which favors the formation of the iminium ion intermediate over the competing hemiaminal.[12] STAB is stable and reactive under these conditions.

N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidines, a key structural motif in many CNS-active drugs, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.[14] This reaction couples the amine with an aryl halide or triflate.

Protocol: Buchwald-Hartwig N-Arylation
  • Setup: In a glovebox or under a strict inert (argon or nitrogen) atmosphere, add to an oven-dried Schlenk tube: the aryl bromide or chloride (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or SPhos, 2-4 mol%).

  • Reagents: Add sodium tert-butoxide (NaOtBu, 1.4 eq) and this compound (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Causality & Insights
  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is highly sensitive to oxygen. A rigorously inert atmosphere is essential for catalytic turnover and to prevent catalyst decomposition.

  • Ligand Choice: The choice of phosphine ligand is critical and often requires screening. Bulky, electron-rich alkylphosphine ligands are generally effective for coupling secondary amines.

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to facilitate the deprotonation of the amine and the formation of the active palladium-amido complex in the catalytic cycle.

Data Presentation and Workflow Visualization

Summary of Derivatization Protocols
Reaction TypeKey ReagentsTypical SolventsTemp.ProsCons
N-Acylation Acyl Chloride/Anhydride, Et₃N/DIPEADCM, THF0 °C to RTFast, high-yielding, widely applicable.Acylating agents can be moisture-sensitive.
N-Alkylation Alkyl Halide, K₂CO₃DMF, AcetonitrileRT to 70 °CGood for simple alkyl groups, common reagents.Risk of over-alkylation, requires heating for less reactive halides.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE, THF, MeOHRoom Temp.High functional group tolerance, broad scope, mild conditions.[13]STAB is moisture sensitive; stoichiometry can be key.
N-Arylation Aryl-X, Pd-catalyst, Ligand, NaOtBuToluene, Dioxane80-110 °CAccess to N-aryl derivatives, powerful C-N coupling.Requires inert atmosphere, expensive catalysts/ligands.
Experimental Workflows

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start 3-Fluoro-3-methylpiperidine HCl freebase Free Base Generation (in situ or extraction) start->freebase Base (e.g., Et3N, K2CO3) acylation N-Acylation freebase->acylation RCOCl, Et3N alkylation N-Alkylation freebase->alkylation R'-X, K2CO3 red_amination Reductive Amination freebase->red_amination R'COR'', NaBH(OAc)3 arylation N-Arylation freebase->arylation Ar-Br, Pd(0), Ligand, NaOtBu prod_acyl N-Acyl Derivative acylation->prod_acyl prod_alkyl N-Alkyl Derivative alkylation->prod_alkyl prod_red N-Substituted Derivative red_amination->prod_red prod_aryl N-Aryl Derivative arylation->prod_aryl

Caption: General workflow for the derivatization of 3-fluoro-3-methylpiperidine.

Reductive_Amination_Flow cluster_reactants Step 1: Reactant Mixing cluster_intermediate Step 2: Intermediate Formation cluster_reduction Step 3: Reduction amine 3-F-3-Me-Piperidine (Free Base) iminium Iminium Ion Intermediate amine->iminium Solvent (DCE/THF) Room Temp. carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->iminium Solvent (DCE/THF) Room Temp. stab Add NaBH(OAc)3 (STAB) iminium->stab product Final N-Substituted Product stab->product H- transfer

Caption: Key steps in the reductive amination protocol.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • I. A. Sedenkova, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2979. [Link]

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • M. J. West, et al. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 87(22), 15021-15035. [Link]

  • ChemUniverse. This compound. [Link]

  • X. Liu, et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 25(3), 560-566. [Link]

  • Google Patents.
  • A. Dilman, et al. (2017). New Synthesis of 3-Fluoropyridine Derivatives. The Journal of Organic Chemistry, 82(23), 12967-12974. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Y. Yao, et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 453-458. [Link]

  • Z. L. L. E. Jia, et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 295-300. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • N. S. M. Khor, et al. (2016). A simultaneous derivatization of 3-monochloropropanediol and 1,3-dichloropropane with hexamethyldisilazane-trimethylsilyl trifluoromethanesulfonate at room temperature for efficient analysis of food sample analysis. Journal of Chromatography A, 1432, 100-107. [Link]

  • M. C. A. La-Venia, A., & Marino, P. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistrySelect, 6(32), 8235-8248. [Link]

  • A. K. Y. Lam, et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 95(1), 329-338. [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • H. Wang, et al. (2019). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 24(18), 3288. [Link]

  • M. Laronze-Cochard, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116327. [Link]

  • G. A. Grasa, et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Process Research & Development, 12(3), 522-529. [Link]

Sources

Application Notes and Protocols: 3-Fluoro-3-methylpiperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Piperidine Scaffolds for CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with various biological targets. The endogenous presence of piperidine in the mammalian brain underscores its intrinsic biological relevance and its role in modulating synaptic mechanisms and complex behaviors like emotion and sleep.[2]

The strategic incorporation of fluorine into small molecules has become a powerful tool in modern drug design, offering a means to fine-tune a compound's physicochemical and pharmacological properties.[3] In the context of piperidine-based neuroscience research, fluorination can profoundly influence key parameters such as metabolic stability, membrane permeability, and receptor binding affinity. Specifically, the introduction of a fluorine atom can lower the pKa of the basic nitrogen in the piperidine ring, a modification that has been successfully employed to mitigate off-target effects, such as binding to the hERG potassium channel, a common cause of cardiovascular toxicity.[4]

This guide focuses on 3-Fluoro-3-methylpiperidine hydrochloride , a compound that combines the established piperidine scaffold with the nuanced effects of geminal fluoro-methyl substitution at the 3-position. While direct research on this specific molecule is nascent, its structural features suggest significant potential for novel applications in neuroscience. These notes will provide a theoretical framework and practical protocols for researchers and drug development professionals interested in exploring the neuropharmacological landscape of this intriguing compound.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical characteristics is paramount for safe and effective experimentation.

PropertyValueSource
IUPAC Name This compoundChemUniverse
CAS Number 1820650-42-7ChemUniverse
Molecular Formula C₆H₁₂FN·HClChemUniverse
Molecular Weight 153.63 g/mol ChemUniverse
Purity Typically ≥95%ChemUniverse
Appearance SolidN/A

Handling and Storage:

  • Safety Precautions: Based on the safety data for related piperidine compounds like 3-methylpiperidine, this compound should be handled with care.[5] It is likely to be an irritant to the skin, eyes, and respiratory tract.[6] Ingestion may be harmful.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.[7]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Hypothesized Mechanisms and Potential Therapeutic Applications

The unique structural attributes of this compound suggest several avenues for neuroscience research. The presence of the piperidine core implies potential interactions with a range of CNS targets known to bind this scaffold, including G-protein coupled receptors (GPCRs) and ion channels.[8][9]

The geminal fluoro-methyl substitution at the 3-position is particularly noteworthy. The fluorine atom's electron-withdrawing nature can influence the basicity of the piperidine nitrogen, potentially altering its interaction with acidic residues in receptor binding pockets.[10][11] This strategic fluorination could enhance selectivity for specific receptor subtypes and improve the drug-like properties of the molecule.

Potential Research Areas:

  • Modulation of Neurotransmitter Receptors: The piperidine scaffold is present in ligands for various receptors, including histamine H3, sigma (σ₁ and σ₂), and NMDA receptors.[8][9][12] this compound could be investigated as a novel antagonist or modulator of these receptors, with potential applications in cognitive disorders, neuropathic pain, and depression.

  • Cholinesterase Inhibition: Some piperidine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of acetylcholine.[13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The potential of this compound as a cholinesterase inhibitor warrants investigation.

  • Ion Channel Modulation: The influence of piperidine compounds on various ion channels suggests that this compound could be explored for its effects on neuronal excitability, with potential relevance for epilepsy and other seizure disorders.[14]

Experimental Protocols

The following protocols are provided as a starting point for the characterization of this compound.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific CNS receptor (e.g., the sigma-1 receptor).

Objective: To determine the binding affinity (Ki) of the test compound for the target receptor.

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., sigma-1)

  • Radioligand specific for the target receptor (e.g., [³H]-pentazocine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes

    • Radioligand at a concentration near its Kd

    • Either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of 3-Fluoro-3-methylpiperidine HCl setup Combine Reagents in 96-Well Plate prep_compound->setup prep_reagents Prepare Receptor Membranes, Radioligand, and Buffers prep_reagents->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Filter to Separate Bound and Free Ligand incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count calculate Calculate IC50 and Ki Values count->calculate

Caption: Workflow for determining receptor binding affinity.

Protocol 2: In Vitro Functional Assay (FLIPR Assay for GPCRs)

This protocol uses a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium, a common downstream effect of GPCR activation or inhibition.

Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR.

Materials:

  • This compound

  • Cells stably expressing the target GPCR and a calcium-sensitive dye-loading protocol

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist for the target receptor

  • 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Cell Plating: Plate the cells in the microplates and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition (Antagonist Mode): Add varying concentrations of this compound to the wells and incubate.

  • Agonist Addition: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • FLIPR Measurement: Measure the change in fluorescence over time using the FLIPR instrument.

  • Data Analysis: For antagonist activity, plot the inhibition of the agonist-induced calcium flux against the concentration of the test compound to determine the IC₅₀. For agonist activity, add the test compound alone and measure any increase in fluorescence to determine the EC₅₀.

Signaling Pathway for a Gq-Coupled GPCR

G compound 3-Fluoro-3-methyl- piperidine HCl (Antagonist?) receptor GPCR (Gq-coupled) compound->receptor Inhibits agonist Agonist agonist->receptor Activates g_protein Gαq receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response

Sources

Application Notes & Protocols: Radiolabeling 3-Fluoro-3-methylpiperidine hydrochloride for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, radiolabeling, and preclinical evaluation of [¹⁸F]3-fluoro-3-methylpiperidine hydrochloride, a potential novel radiotracer for Positron Emission Tomography (PET) imaging. The protocol details a robust method for nucleophilic fluorination using cyclotron-produced [¹⁸F]fluoride. It encompasses precursor selection and synthesis, automated radiolabeling procedures, stringent quality control measures, and initial in vitro and in vivo validation steps. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery and development of new PET imaging agents.

Introduction: The Rationale for [¹⁸F]3-Fluoro-3-methylpiperidine

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous neurologically active pharmaceuticals. The introduction of fluorine into such molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. The development of an ¹⁸F-labeled version of a bioactive piperidine derivative, such as 3-fluoro-3-methylpiperidine, offers a powerful tool for in vivo imaging with Positron Emission Tomography (PET). PET imaging allows for the non-invasive, quantitative assessment of biological processes at the molecular level, which is invaluable in drug development and clinical diagnostics.[1]

The positron-emitting radionuclide fluorine-18 (¹⁸F) is ideal for PET tracer development due to its near-optimal half-life of 109.8 minutes, low positron energy (0.635 MeV), and the feasibility of producing it in high specific activity via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.[1][2] This document outlines a scientifically grounded, hypothetical protocol for the radiosynthesis of [¹⁸F]this compound, designed to be a self-validating system for reproducible and high-quality radiotracer production.

Foundational Principles of ¹⁸F-Radiolabeling

The core of this protocol relies on a nucleophilic substitution reaction to form the C-¹⁸F bond. Success in ¹⁸F-radiochemistry hinges on several key principles:

  • Production of [¹⁸F]Fluoride: High-energy proton bombardment of ¹⁸O-enriched water produces aqueous [¹⁸F]fluoride ions.[1][2]

  • Activation of [¹⁸F]Fluoride: In its aqueous form, the fluoride ion is a poor nucleophile due to strong hydration. To activate it, water must be meticulously removed, typically by azeotropic distillation with acetonitrile.[3][4] The nucleophilicity of the "naked" fluoride is further enhanced by a phase transfer catalyst, most commonly a combination of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).[5] The K₂₂₂ cryptand sequesters the potassium ion, leaving a highly reactive, un-solvated [¹⁸F]fluoride anion.

  • Precursor Design: The choice of precursor is critical. For aliphatic (Sₙ2) fluorination, the precursor must contain a suitable leaving group (e.g., tosylate, mesylate, triflate) at the target position. The reaction is sensitive to steric hindrance.

  • Reaction Conditions: The radiolabeling reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (CH₃CN) at elevated temperatures to drive the reaction to completion within the short timeframe dictated by the ¹⁸F half-life.[3][4]

Synthesis of the Radiolabeling Precursor

A suitable precursor for the synthesis of [¹⁸F]3-fluoro-3-methylpiperidine is an N-protected piperidine derivative with a leaving group at the 3-position. We propose the synthesis of N-Boc-3-methyl-3-piperidyl trifluoromethanesulfonate. The bulky tert-butoxycarbonyl (Boc) group serves to protect the amine during fluorination and can be readily removed under acidic conditions post-labeling.

Proposed Precursor Synthetic Scheme

A plausible, though not explicitly cited, synthetic route would start from commercially available N-Boc-3-piperidone.

  • Grignard Reaction: Reaction of N-Boc-3-piperidone with methylmagnesium bromide (CH₃MgBr) introduces the methyl group at the 3-position, yielding N-Boc-3-hydroxy-3-methylpiperidine.

  • Triflation: The tertiary alcohol is then converted to a highly effective leaving group by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine to yield the precursor, N-Boc-3-methyl-3-piperidyl trifluoromethanesulfonate.

Radiolabeling Workflow for [¹⁸F]3-Fluoro-3-methylpiperidine

The following protocol is designed for an automated synthesis module, which is standard practice for radiopharmaceutical production to minimize radiation exposure.

Diagram of the Radiolabeling Workflow

RadiosynthesisWorkflow cluster_0 Step 1: [¹⁸F]Fluoride Trapping & Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Nucleophilic Fluorination cluster_3 Step 4: Deprotection & Purification cluster_4 Step 5: Formulation A Cyclotron-produced [¹⁸F]F⁻ in [¹⁸O]H₂O B QMA Cartridge (Anion Exchange) A->B Trap C Elution with K₂CO₃ / K₂₂₂ in CH₃CN/H₂O B->C Elute D Reaction Vessel C->D E Reaction Vessel with [¹⁸F]F⁻/K₂₂₂/K₂CO₃ F Dry [¹⁸F]F⁻ Complex E->F Heat under N₂ flow Add CH₃CN (x2) Evaporate to dryness G Add Precursor in DMSO to Dry Complex H [¹⁸F]N-Boc-3-fluoro- 3-methylpiperidine G->H Heat (e.g., 120°C, 10-15 min) I Add HCl Heat H->I J Crude [¹⁸F]3-fluoro- 3-methylpiperidine HCl I->J K Semi-Prep HPLC J->K L Purified Product K->L M Solvent Removal L->M N Reconstitute in Sterile Saline/Ethanol M->N O Sterile Filtration (0.22 µm filter) N->O P Final Product Vial for QC O->P EvaluationLogic QC Pass All QC Tests InVitro In Vitro Validation (Stability, Cell Uptake) QC->InVitro Proceed InVivo In Vivo Validation (Biodistribution, PET/CT) InVitro->InVivo Favorable Profile GoNoGo Go/No-Go Decision for Further Development InVivo->GoNoGo Promising Results

Sources

Application Notes and Protocols for the Experimental Setup of 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Fluoro-3-methylpiperidine in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The introduction of fluorine into organic molecules is a widely employed strategy to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the presence of a fluorine atom on the piperidine ring can significantly influence the basicity (pKa) of the nitrogen atom, a critical parameter for drug-target interactions and pharmacokinetic profiles.[3] The 3-fluoro-3-methylpiperidine moiety, therefore, represents a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced properties.

This guide provides a comprehensive overview of the experimental setup and detailed protocols for key reactions involving 3-Fluoro-3-methylpiperidine hydrochloride. As a hydrochloride salt, the piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a crucial initial step in most reactions is the in situ neutralization with a suitable base to liberate the free amine for subsequent functionalization. We will delve into two fundamental transformations: N-acylation and Buchwald-Hartwig amination, and explore its application in the synthesis of spiropiperidines.

PART 1: Foundational Reaction: N-Acylation of 3-Fluoro-3-methylpiperidine

N-acylation is a robust and versatile reaction for the functionalization of secondary amines, forming a stable amide bond. This reaction is fundamental in peptide synthesis and for the introduction of a wide array of functional groups.[4]

Causality of Experimental Choices
  • Starting Material: 3-Fluoro-3-methylpiperidine is supplied as a hydrochloride salt to improve its stability and handling. The protonated nitrogen must be deprotonated to act as a nucleophile.

  • Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrochloride salt. An excess of the base is used to ensure complete deprotonation and to quench the HCl generated during the reaction with the acyl chloride.

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both the starting materials and reagents.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction between the amine and the acyl chloride, minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

  • Work-up: A standard aqueous work-up is employed to remove the ammonium salt byproduct and any excess reagents. Washing with dilute acid removes unreacted amine and base, while a bicarbonate wash removes any remaining acidic impurities.

Detailed Protocol for N-Acylation

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and purification.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the hydrochloride salt in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure complete neutralization.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-3-fluoro-3-methylpiperidine.

Experimental Workflow: N-Acylation

Nacylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 3-Fluoro-3-methyl- piperidine HCl in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride (dropwise at 0 °C) C->D E Warm to RT & Stir D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up (HCl, NaHCO3, Brine) F->G Reaction Complete H Dry & Concentrate G->H I Column Chromatography H->I P Pure N-Acyl-3-fluoro- 3-methylpiperidine I->P

Caption: Workflow for the N-acylation of this compound.

PART 2: Advanced C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[5] This reaction allows for the coupling of amines with aryl halides or triflates, providing access to a wide range of N-aryl piperidines.

Rationale for Experimental Design
  • Catalyst System: The choice of palladium precursor and ligand is critical for the success of the Buchwald-Hartwig amination. A common combination is a palladium(II) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane is typically used as the solvent to prevent the deactivation of the catalyst.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the palladium(0) active catalyst. Therefore, all manipulations must be carried out under an inert atmosphere of nitrogen or argon.

Detailed Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide or triflate (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ or other suitable palladium precatalyst

  • XPhos, SPhos, or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Round-bottom flask or Schlenk tube, magnetic stirrer, and equipment for working under an inert atmosphere.

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aryl Halide, Amine HCl, & NaOtBu to Schlenk Tube B Add Pd Catalyst & Ligand A->B C Evacuate & Backfill with N2/Ar (3x) B->C D Add Anhydrous Toluene C->D E Heat & Stir D->E F Monitor by TLC/GC-MS E->F G Cool & Quench with Water F->G Reaction Complete H Extract & Dry G->H I Column Chromatography H->I P Pure N-Aryl-3-fluoro- 3-methylpiperidine I->P

Caption: Workflow for the Buchwald-Hartwig amination of 3-Fluoro-3-methylpiperidine.

PART 3: Application in Spirocycle Synthesis: Accessing 3-Spiropiperidines

Spiropiperidines are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures.[7] 3-Fluoro-3-methylpiperidine can serve as a precursor for the synthesis of 3-spiropiperidines through various synthetic strategies. One common approach involves an intramolecular cyclization.[1][8]

Conceptual Approach: Intramolecular Cyclization

A plausible strategy involves the initial N-alkylation of 3-fluoro-3-methylpiperidine with a substrate containing a suitable leaving group and a tethered nucleophile or electrophile. Subsequent intramolecular reaction leads to the formation of the spirocyclic ring system.

Illustrative Two-Step Protocol for a Spiro-oxindole

This protocol outlines a general approach for the synthesis of a spiro-oxindole piperidine, a common motif in bioactive molecules.

Step 1: N-Alkylation

  • Neutralize this compound as described in the N-acylation protocol.

  • React the free amine with a suitable electrophile, such as 2-(bromomethyl)benzonitrile, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the product is isolated and purified.

Step 2: Intramolecular Cyclization

  • The resulting N-alkylated piperidine is then subjected to cyclization conditions. For example, treatment with a strong base like lithium diisopropylamide (LDA) can deprotonate the benzylic position, allowing for intramolecular attack onto a suitable electrophilic group on the piperidine ring (if present), or vice versa.

  • Alternatively, if the tether contains a nucleophile, an intramolecular nucleophilic substitution can be triggered.

  • The specific conditions for cyclization will depend on the nature of the tether and the desired spirocycle.

Logical Relationship: Spirocycle Synthesis

Spirocycle_Synthesis A 3-Fluoro-3-methylpiperidine HCl B Free Amine Generation (Base Neutralization) A->B C N-Alkylation with Bifunctional Reagent B->C D N-Alkylated Piperidine Intermediate C->D E Intramolecular Cyclization D->E F 3-Spiropiperidine Derivative E->F

Caption: Logical progression for the synthesis of 3-spiropiperidines.

Data Presentation: Summary of Reaction Parameters

ReactionKey ReagentsSolventBaseTemperatureTypical Yields
N-Acylation Acyl ChlorideDCMTEA, DIPEA0 °C to RT70-95%
Buchwald-Hartwig Amination Aryl Halide, Pd Catalyst, LigandToluene, DioxaneNaOtBu80-110 °C60-90%
Spirocyclization (N-Alkylation) Alkyl Halide with Functional GroupAcetonitrileK₂CO₃RT to Reflux65-85%

Analytical Characterization

The products of these reactions should be thoroughly characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated products.[9] The presence and coupling patterns of the fluorine atom provide valuable structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Chromatography: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and assess the purity of the products.

Safety Precautions

  • Handling of Amines and Hydrochloride Salts: Amines can be corrosive and toxic. Their hydrochloride salts can be irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties. Avoid inhalation and skin contact.[11]

  • Reagents: Many of the reagents used in these protocols are hazardous. Acyl chlorides are corrosive and lachrymatory. Palladium catalysts can be toxic. Sodium tert-butoxide is a strong base and is corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use and take appropriate safety measures.[12]

  • Inert Atmosphere Techniques: The Buchwald-Hartwig amination requires the use of an inert atmosphere. Ensure you are properly trained in the use of Schlenk lines or glove boxes.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • PMC - NIH. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • RSC Publishing. (n.d.). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Environment, Health & Safety - University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

  • AstraZeneca. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. [Link]

  • ResearchGate. (2004). (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PMC. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • Semantic Scholar. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • ResearchGate. (2024). (PDF) Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. (2018). Strategies for the synthesis of spiropiperidines - a review of the last 10 years. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • ARKAT USA. (n.d.). N-Acylation in combinatorial chemistry. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PMC - NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Google Patents. (2009). Deprotection of N-BOC compounds.

Sources

Application Notes & Protocols: 3-Fluoro-3-methylpiperidine Hydrochloride as a Strategic Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone in drug discovery, present in a significant portion of approved pharmaceuticals.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting substituents into biologically relevant space. The strategic incorporation of fluorine into this privileged scaffold has become a powerful tactic for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2][3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2]

Specifically, the introduction of a fluorine atom at the 3-position of the piperidine ring can modulate the pKa of the basic nitrogen atom, a critical parameter for optimizing drug-target interactions and reducing off-target effects, such as hERG ion channel binding.[2][3] 3-Fluoro-3-methylpiperidine hydrochloride offers a unique combination of a stereochemically defined fluorine-bearing quaternary center, presenting a valuable and under-explored building block for accessing novel chemical space. This guide provides detailed protocols and expert insights into leveraging this versatile reagent for the synthesis of innovative heterocyclic compounds.

Physicochemical Properties & Handling of this compound

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

Key Properties
PropertyValueSource
CAS Number 1820650-42-7[4]
Molecular Formula C₆H₁₂FN·HCl[4]
Molecular Weight 153.62 g/mol Calculated
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solvents.General Chemical Principles
Handling and Storage (Self-Validating Safety Protocol)

As with all amine hydrochlorides and fluorinated compounds, proper handling is crucial.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate gloves (nitrile or neoprene are suitable for incidental contact), and a lab coat.[5][6] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[5] The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

  • Weighing and Dispensing: Due to its potential to be hygroscopic, it is advisable to weigh the compound quickly and in a dry environment (e.g., a nitrogen-purged glovebox for highly sensitive reactions). For standard protocols, rapid weighing in a fume hood is sufficient.

Core Application: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, making it a primary choice for derivatizing 3-fluoro-3-methylpiperidine.[7] The reaction's success with this sterically demanding secondary amine hinges on the judicious selection of the catalyst system.

Causality Behind Experimental Choices
  • The Substrate Challenge: 3-Fluoro-3-methylpiperidine is a secondary amine with significant steric bulk around the nitrogen atom due to the adjacent quaternary center. This necessitates a highly active catalyst system.

  • Catalyst & Ligand Selection: For sterically hindered amines, bulky, electron-rich phosphine ligands are essential.[8] Ligands like BrettPhos or RuPhos, when paired with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst), create a catalytically active species that is both reactive enough to undergo oxidative addition with the aryl halide and sterically accommodating for the piperidine coupling partner.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperidine hydrochloride in situ and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] However, for substrates sensitive to strong bases, milder options like cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[10]

  • Solvent Choice: Anhydrous, polar aprotic solvents like toluene or dioxane are standard, as they effectively solvate the reaction components and tolerate the typical reaction temperatures (80-110 °C).[8]

Detailed Protocol: Synthesis of N-(4-cyanophenyl)-3-fluoro-3-methylpiperidine

This protocol details the coupling of this compound with 4-bromobenzonitrile, a common electron-deficient coupling partner.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.05 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (2.2 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromobenzonitrile, Pd₂(dba)₃, and BrettPhos.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Base Addition: Carefully add the sodium tert-butoxide. The mixture will typically change color.

  • Reaction: Seal the flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.[8][10]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 12-24 hours.[10]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Piperidine HCl - Aryl Halide - Pd₂(dba)₃ - Ligand B Add Anhydrous Toluene A->B C Add NaOtBu B->C D Heat to 100 °C (12-24h) C->D E Monitor by TLC / LC-MS D->E F Cool & Filter (Celite) E->F G Extract with EtOAc / Water F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Advanced Application: Synthesis of Spirocyclic Heterocycles

The geminal fluoro-methyl substitution pattern provides a unique steric and electronic environment that can be exploited for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their conformational rigidity and three-dimensional character.[11][12]

Conceptual Pathway: Intramolecular C-H Activation/Arylation

One innovative approach involves an initial N-arylation with a suitably ortho-functionalized aryl halide (e.g., 2-bromo-iodobenzene), followed by a second, intramolecular C-H activation or cross-coupling reaction to form the spiro-center. This strategy allows for the rapid construction of complex polycyclic systems.

Spirocycle_Synthesis Reactants 3-Fluoro-3-methyl- piperidine HCl + 2-Bromoiodobenzene Intermediate N-(2-bromophenyl)-3-fluoro- 3-methylpiperidine Reactants->Intermediate Step 1: Buchwald- Hartwig Amination (Pd-catalyzed) Product Spiro[piperidine-3,3'- indoline] derivative Intermediate->Product Step 2: Intramolecular C-H Activation or Heck Reaction (Pd or Ru-catalyzed)

Caption: Conceptual pathway for spirocycle synthesis.

Protocol: Synthesis of a Spiro[piperidine-3,3'-indoline] Precursor

This protocol describes the first step: the synthesis of the key intermediate required for the subsequent intramolecular cyclization.

Materials:

  • This compound (1.0 equiv)

  • 1-Bromo-2-iodobenzene (1.1 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • RuPhos (0.06 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Dioxane

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd(OAc)₂, RuPhos, cesium carbonate, and this compound.

  • Reagent Addition: Add 1-bromo-2-iodobenzene followed by anhydrous dioxane.

  • Reaction: Seal the vial and heat to 110 °C with vigorous stirring for 18-24 hours. The choice of 1-bromo-2-iodobenzene is strategic; the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing for selective initial N-arylation.

  • Monitoring & Workup: Follow the general monitoring and workup procedure described in Protocol 3.2. The resulting N-(2-bromophenyl)-3-fluoro-3-methylpiperidine is the direct precursor for the subsequent intramolecular cyclization step.

Expert Insight: The subsequent intramolecular cyclization to form the spiro-indoline is a more challenging transformation. It often requires screening of different catalyst systems (e.g., Ru-based catalysts for C-H activation or different Pd catalysts for Heck-type reactions) and conditions to achieve optimal yields.[13] This step exemplifies the transition from routine synthesis to novel discovery chemistry.

Conclusion and Future Directions

This compound is more than just another fluorinated building block; it is a gateway to novel, three-dimensional heterocyclic systems. The protocols outlined here for N-arylation provide a robust foundation for its use in standard medicinal chemistry programs. Furthermore, the potential for this building block to participate in more complex, spirocycle-forming reaction cascades highlights its strategic value in exploring new areas of chemical space.[14] Future work will undoubtedly focus on asymmetric syntheses utilizing this scaffold and its application in the development of next-generation therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(21), 10257-10274. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Lin, C. F., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • Procter, D. J., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry. [Link]

  • Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • PubChem. (n.d.). 3-Methylpiperidine hydrochloride. PubChem. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Chemistry. [Link]

  • Al-Salahi, R., et al. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Iranian Chemical Society. [Link]

  • Dounay, A. B., et al. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • New Jersey Department of Health. (n.d.). Common Name: AMMONIUM FLUORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine. Princeton University EHS. Retrieved from [Link]

  • Ackermann, L., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. CORE. [Link]

  • Jamison, T. F., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kumar, A., et al. (n.d.). Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cleavage activities. Journal of Chemical Sciences. [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved from [Link]

  • Petru, A., et al. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. [Link]

  • Kumar, R., et al. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]

  • Al-Jaff, B., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-3-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated piperidine building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the success of your experiments.

Introduction: The Synthetic Challenge

The incorporation of fluorine into piperidine scaffolds is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[1][2] The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. These challenges primarily arise during the key steps of fluorination and the isolation of the final product. This guide will walk you through a common synthetic pathway, highlighting potential pitfalls and their solutions.

Proposed Synthetic Pathway

A logical and frequently employed route to this compound involves a four-step sequence starting from a commercially available N-protected 3-piperidone. This pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: N-Deprotection cluster_3 Step 4: Salt Formation N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxy-3-methylpiperidine N-Boc-3-hydroxy-3-methylpiperidine N-Boc-3-piperidone->N-Boc-3-hydroxy-3-methylpiperidine  MeMgBr, THF   N-Boc-3-fluoro-3-methylpiperidine N-Boc-3-fluoro-3-methylpiperidine N-Boc-3-hydroxy-3-methylpiperidine->N-Boc-3-fluoro-3-methylpiperidine  DAST or Deoxo-Fluor®, DCM   3-Fluoro-3-methylpiperidine 3-Fluoro-3-methylpiperidine N-Boc-3-fluoro-3-methylpiperidine->3-Fluoro-3-methylpiperidine  HCl in Dioxane or TFA   3-Fluoro-3-methylpiperidine HCl 3-Fluoro-3-methylpiperidine HCl 3-Fluoro-3-methylpiperidine->3-Fluoro-3-methylpiperidine HCl  HCl in Ether/IPA  

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter at each stage of the synthesis.

Step 1: Grignard Reaction with N-Boc-3-piperidone
Observed Problem Potential Cause(s) Troubleshooting & Recommended Actions
Low or no conversion of starting material 1. Inactive Grignard reagent due to moisture or prolonged storage. 2. Insufficient equivalents of Grignard reagent. 3. Low reaction temperature leading to slow reaction kinetics.1. Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). 2. Increase the equivalents of MeMgBr to 1.5-2.0 to ensure complete consumption of the ketone. 3. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C and stir for several hours or overnight.
Formation of multiple byproducts 1. Enolization of the piperidone by the Grignard reagent. 2. Reaction temperature too high, leading to side reactions.1. Add the Grignard reagent slowly at a low temperature (0 °C or below) to minimize enolization. 2. Maintain a low temperature during the addition and initial reaction period.
Step 2: Deoxyfluorination of N-Boc-3-hydroxy-3-methylpiperidine
Observed Problem Potential Cause(s) Troubleshooting & Recommended Actions
Low yield of the fluorinated product 1. Incomplete reaction. 2. Degradation of the fluorinating reagent. 3. Formation of elimination byproducts (alkenes).1. Increase the reaction time or slightly elevate the temperature (while monitoring for byproduct formation). 2. Use a fresh bottle of DAST or Deoxo-Fluor®. These reagents are sensitive to moisture.[3] 3. This is a common side reaction with tertiary alcohols. Perform the reaction at low temperatures (-78 °C) and add the fluorinating agent slowly.[3] Consider using alternative, less elimination-prone fluorinating agents like PyFluor.[4]
Reaction mixture turns dark or tar-like 1. Decomposition of the starting material or product under the reaction conditions. 2. DAST can be thermally unstable and should not be heated excessively.[3]1. Ensure the reaction is conducted at the recommended low temperature. 2. Use an alternative like Deoxo-Fluor®, which is known to be more thermally stable.[5]
Difficult purification of the product 1. Co-elution of the product with byproducts on silica gel chromatography. 2. The product may be somewhat volatile.1. Use a different solvent system for chromatography or consider a different purification technique like distillation under reduced pressure if the product is sufficiently volatile and stable. 2. Be cautious during solvent removal under reduced pressure.
Step 3 & 4: N-Deprotection and Hydrochloride Salt Formation
Observed Problem Potential Cause(s) Troubleshooting & Recommended Actions
Incomplete Boc deprotection 1. Insufficient acid or reaction time. 2. The chosen acidic conditions are too mild.1. Increase the equivalents of acid or prolong the reaction time. Monitor the reaction by TLC or LC-MS. 2. Switch to a stronger acid system, for example, from HCl in dioxane to trifluoroacetic acid (TFA). Note that TFA will form the trifluoroacetate salt, which will need to be converted to the hydrochloride.
Product is an oil or fails to precipitate as a salt 1. The free amine is likely a volatile oil.[6] 2. Incorrect solvent for precipitation. 3. Presence of water inhibiting crystallization.1. This is expected. Proceed directly to salt formation after removing the deprotection reagents under reduced pressure. 2. Use a non-polar solvent like diethyl ether or a mixture of isopropanol and ether to induce precipitation.[7] 3. Ensure all solvents are anhydrous.
The hydrochloride salt is impure 1. Co-precipitation of impurities from the deprotection step. 2. The free amine was not sufficiently pure before salt formation.1. Wash the precipitated salt with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.[7] 2. Recrystallize the hydrochloride salt from a suitable solvent system such as ethanol/ether or isopropanol/ether.[7]

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group necessary for this synthesis?

A1: The piperidine nitrogen is a basic and nucleophilic center. A protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential for several reasons:

  • It prevents the nitrogen from reacting with the Grignard reagent in Step 1.

  • It modulates the solubility of the intermediates, making them more amenable to standard organic solvents and purification by silica gel chromatography.

  • It prevents the basic nitrogen from being protonated by any acidic species generated during the fluorination step, which could otherwise lead to unwanted side reactions.

Q2: DAST and Deoxo-Fluor® are the recommended fluorinating agents. Are there any safety concerns?

A2: Yes, particularly with DAST (diethylaminosulfur trifluoride). DAST is thermally unstable and can decompose explosively if heated above 90°C. It is also highly reactive with water, releasing toxic hydrogen fluoride gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Deoxo-Fluor® ([bis(2-methoxyethyl)amino]sulfur trifluoride) is a more thermally stable and generally safer alternative to DAST.[5][8]

Q3: My fluorination reaction with DAST on the tertiary alcohol is giving me a lot of the elimination product. How can I minimize this?

A3: The formation of an alkene via elimination is a major competing pathway in the deoxyfluorination of tertiary alcohols. To minimize this:

  • Lower the reaction temperature: Conduct the reaction at -78 °C (dry ice/acetone bath).

  • Slow addition: Add the DAST solution dropwise to the alcohol solution to maintain a low localized concentration of the reagent.

  • Alternative Reagents: Consider using a more modern and selective deoxyfluorinating reagent like PyFluor, which has been shown to reduce the incidence of elimination byproducts.[4]

Q4: The free amine of 3-Fluoro-3-methylpiperidine is difficult to handle. Why is it important to convert it to the hydrochloride salt?

A4: Fluorinated piperidines, especially those of low molecular weight, are often volatile liquids or low-melting solids at room temperature.[6] This makes them difficult to handle, weigh accurately, and store long-term. Converting the free amine to its hydrochloride salt offers several advantages:

  • Stability: The salt is typically a stable, non-volatile crystalline solid with a longer shelf-life.

  • Handling: As a solid, it is much easier to weigh and handle.

  • Solubility: The hydrochloride salt generally has improved solubility in polar solvents like water and alcohols.

Q5: What is the expected stereochemistry of the fluorine atom in the final product?

A5: In the absence of chiral reagents or auxiliaries, the synthesis described will produce a racemic mixture of (R)- and (S)-3-Fluoro-3-methylpiperidine. The piperidine ring exists in a chair conformation. The fluorine atom can occupy either an axial or equatorial position. The conformational preference is influenced by various factors, including steric and electronic effects like hyperconjugation and charge-dipole interactions, especially in the protonated hydrochloride salt form.[9][10] Studies on similar 3-fluoropiperidines have shown a preference for the axial orientation of the fluorine atom in the hydrochloride salt due to a favorable interaction between the C-F dipole and the N-H+ bond.[6]

Conformational_Isomers cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Fluorine (Often preferred in HCl salt) Equilibrium Axial->Equilibrium Equatorial Equatorial Fluorine Equilibrium->Equatorial

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxy-3-methylpiperidine
  • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Synthesis of this compound
  • To a solution of N-Boc-3-hydroxy-3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere at -78 °C, add DAST (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 2 hours.[3]

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-Boc-3-fluoro-3-methylpiperidine by flash column chromatography.

  • Dissolve the purified intermediate in a minimal amount of a suitable solvent like ethyl acetate and add a solution of HCl in dioxane or diethyl ether (4.0 M, 2-3 eq).

  • Stir the mixture at room temperature. The hydrochloride salt should precipitate. If not, add a non-polar co-solvent like hexane or ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Andersen, K. E., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(4), 885-891.
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573-2576.
  • Kálai, T., & Hideg, K. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthesis, 2008(15), 2373-2378.
  • Radosevich, A. T., et al. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 144(4), 1699-1705.
  • Blaney, P., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • E. I. du Pont de Nemours and Company. (1993).
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
  • Zupan, M., & Iskra, J. (2014). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. European Journal of Organic Chemistry, 2014(26), 5735-5745.
  • Georg, G. I., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573-2576.
  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10219.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(46), 10423-10429.
  • BenchChem. (2025).
  • Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2004(17), 2561-2578.
  • ResearchGate. (n.d.). The conformational preferences of cis-3-fluoro-4-methylpiperidine (3)...
  • Reddit. (2018). Ways of crashing out amines : r/chemistry.
  • ECHEMI. (n.d.).
  • CymitQuimica. (n.d.). CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)-.
  • Sigma-Aldrich. (n.d.). (3-Fluorophenoxy)methyl piperidine AldrichCPR 405090-68-8.
  • ChemUniverse. (n.d.). This compound [Q03403].
  • ResearchGate. (n.d.). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
  • Organic Syntheses. (n.d.). 4,4'-Difluorobenzhydryl Fluoride.
  • Genentech, Inc. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. U.S.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Merck Millipore. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
  • Sigma-Aldrich. (n.d.). N-Methyl-3-piperidinol 98 3554-74-3.
  • F. Hoffmann-La Roche AG. (2009). Deprotection of N-BOC compounds.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Santa Cruz Biotechnology. (n.d.). 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride.

Sources

Technical Support Center: Purification of 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Fluoro-3-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this compound. Our focus is on providing practical, field-proven insights to help you navigate the challenges you may encounter during your experiments.

I. Introduction to the Purification Challenges

This compound is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the fluorine atom and the piperidine scaffold. However, its purification can present several challenges, including the removal of starting materials, diastereomers, and potential byproducts such as the des-fluoro analog. The hydrochloride salt form, while often improving crystallinity and handling, also influences its solubility and purification strategy.

This guide will walk you through the most common purification methods, potential pitfalls, and strategies for obtaining high-purity this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization and can be caused by several factors.[1] Here is a step-by-step troubleshooting workflow:

  • Re-dissolve and Re-cool Slowly: The most common reason for oiling out is that the solution is cooling too quickly, leading to the product crashing out of solution as a super-cooled liquid rather than forming an ordered crystal lattice. Try re-heating the solution until the oil fully dissolves, and then allow it to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process.

  • Add More Solvent: It's possible that the concentration of your compound is too high. While the oil is still warm and liquid, add a small amount of the hot recrystallization solvent to dilute the solution, then attempt to cool it slowly again.

  • Scratch the Flask: To induce nucleation, gently scratch the inside of the flask at the surface of the liquid with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid this compound from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will provide a template for further crystal growth.[2]

  • Re-evaluate Your Solvent System: If the above steps fail, your chosen solvent may not be ideal. The melting point of your compound might be lower than the boiling point of the solvent, causing it to "melt" in the hot solution.[1] Consider a solvent with a lower boiling point or a different solvent system altogether.

Question 2: After recrystallization, my product is still impure according to HPLC analysis. How can I improve the purity?

Answer: If a single recrystallization does not sufficiently purify your product, you have several options:

  • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Incorporate an Acid-Base Workup: Before recrystallization, consider an acid-base extraction. Dissolve the crude hydrochloride salt in water and basify the solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH of ~10-11. This will convert the hydrochloride salt to the free base. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. This process can remove water-soluble impurities. You can then re-form the hydrochloride salt by dissolving the free base in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).[3]

  • Consider Column Chromatography: If impurities are very similar in polarity to your product, column chromatography may be necessary. For the free base form of 3-Fluoro-3-methylpiperidine, a silica gel column with a mobile phase of DCM/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide can be effective in separating impurities.[2] After collecting the pure fractions of the free base, you can then form the hydrochloride salt.

Question 3: My purified this compound is a yellow or brown solid. What is the cause and how can I decolorize it?

Answer: Discoloration in amines and their salts is often due to the presence of oxidized impurities.[4] Here's how to address this:

  • Charcoal Treatment: During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Purify the Free Base First: Often, the discoloration arises from impurities that are more easily removed from the free base. Convert the hydrochloride salt to the free base, and if it is a liquid or a low-melting solid, consider distillation under reduced pressure to remove colored, non-volatile impurities.[4] After distillation, you can re-form the pure hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: For polar hydrochloride salts like this one, polar protic solvents are often a good starting point.[5] We recommend starting with isopropanol (IPA) or ethanol.[5] The general procedure is to dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly. If the compound is too soluble even in the cold solvent, you can add a less polar "anti-solvent" like diethyl ether or acetone to the cooled solution to induce precipitation.[6]

Q2: How can I monitor the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity. Since this compound lacks a strong UV chromophore, detection can be challenging.[7]

  • With Derivatization: A common approach is to derivatize the amine with a UV-active reagent, such as p-toluenesulfonyl chloride, before HPLC analysis.[8]

  • Without Derivatization: Alternatively, you can use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[9] A published method for the related compound 3-aminopiperidine used a mixed-mode column with a CAD, which could be a good starting point for method development.[9]

Q3: My compound is chiral. How can I determine the enantiomeric purity and perform a chiral separation?

A3: Since 3-Fluoro-3-methylpiperidine is chiral, you may need to assess and control its enantiomeric purity.

  • Chiral HPLC: The most direct way to determine enantiomeric excess (ee) is by chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for separating the enantiomers of piperidine derivatives.[2] You may need to screen a few different chiral columns and mobile phases to find the optimal separation conditions.

  • Classical Resolution: If you need to separate the enantiomers on a preparative scale, you can use classical resolution. This involves reacting the racemic free base with a chiral acid (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts.[2] These diastereomeric salts have different solubilities and can often be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Q4: What are the best practices for storing purified this compound?

A4: Amines and their salts can be sensitive to atmospheric conditions. To ensure the long-term stability of your purified compound:

  • Store under an inert atmosphere: To prevent potential reaction with atmospheric carbon dioxide, store the compound in a tightly sealed container under an inert atmosphere like nitrogen or argon.[4]

  • Protect from moisture: Hydrochloride salts can be hygroscopic. Store the compound in a desiccator or a dry box to protect it from moisture.

  • Keep in a cool, dark place: To minimize the risk of degradation, store the compound in a cool, dark location.

IV. Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether (optional, as an anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more isopropanol in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • If crystallization is still slow or incomplete, add diethyl ether dropwise as an anti-solvent until the solution becomes slightly turbid. Then, allow it to stand.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol or diethyl ether.

  • Dry the crystals under vacuum to remove residual solvent.

Expected Outcome:

  • Purity: >98% (as determined by HPLC)

  • Yield: 70-90% (dependent on the initial purity of the crude material)

Solvent System Solubility (Hot) Solubility (Cold) Expected Crystal Form
IsopropanolHighLow to ModerateWhite to off-white crystalline solid
EthanolHighModerateWhite to off-white crystalline solid
AcetonitrileModerate to HighLowWhite to off-white crystalline solid
Isopropanol/Diethyl EtherHigh (in IPA)Low (in mixture)Fine white precipitate
Protocol 2: Acid-Base Extraction for Purification

This protocol is useful for removing non-basic impurities before final purification by recrystallization or salt formation.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • HCl in diethyl ether (or other suitable solvent)

Procedure:

  • Dissolve the crude hydrochloride salt in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add 1 M NaOH solution while shaking, until the pH of the aqueous layer is ~11 (test with pH paper).

  • Extract the aqueous layer with three portions of DCM.

  • Combine the organic extracts and wash with one portion of brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the free base.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

V. Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude 3-Fluoro-3-methylpiperidine HCl recrystallization Recrystallization (e.g., from Isopropanol) start->recrystallization hplc_check1 HPLC Purity Check recrystallization->hplc_check1 oiling_out Troubleshooting: - Slow cooling - Seeding - Change solvent recrystallization->oiling_out Oiling Out Occurs pure_product Pure Product (>98%) hplc_check1->pure_product Purity OK acid_base Acid-Base Extraction hplc_check1->acid_base Purity Not OK free_base Purified Free Base acid_base->free_base salt_formation Re-form HCl Salt free_base->salt_formation hplc_check2 HPLC Purity Check salt_formation->hplc_check2 hplc_check2->recrystallization Purity Not OK (Recrystallize again) hplc_check2->pure_product Purity OK

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Chiral Purification Workflow

Chiral_Purification start Racemic 3-Fluoro-3-methylpiperidine (Free Base) classical_res Classical Resolution (with Chiral Acid) start->classical_res chiral_hplc Chiral HPLC start->chiral_hplc diastereomers Formation of Diastereomeric Salts classical_res->diastereomers fractional_cryst Fractional Crystallization diastereomers->fractional_cryst separation Separation of Diastereomers fractional_cryst->separation liberation Liberation of Enantiomer (Base Treatment) separation->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer analytical Analytical Scale Separation (ee determination) chiral_hplc->analytical Analysis preparative Preparative Scale Separation chiral_hplc->preparative Purification preparative->pure_enantiomer

Caption: Workflow for the chiral purification of 3-Fluoro-3-methylpiperidine.

VI. References

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • ChemUniverse. This compound. [Link]

  • Lee, H., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 293-297. [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Scidar. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]

  • ResearchGate. Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • ResearchGate. The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride)?. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

  • ScienceMadness. Piperidine from the hydrolysis of piperine. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. [Link]

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • ScienceMadness. Isolation of primary amines as HCL salt problem. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Reddit. Ways of crashing out amines. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-Fluoro-3-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered and electronically modified building block in common synthetic transformations. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles encountered when working with this compound.

Q1: Why is an extra equivalent of base required when using this compound in my coupling reaction?

A1: this compound is a salt. The piperidine nitrogen is protonated, forming a hydrochloride salt, which makes it more stable and easier to handle as a solid.[1] However, in this form, the nitrogen's lone pair of electrons is not available for nucleophilic attack, which is a critical step in coupling reactions. An additional equivalent of base is necessary to neutralize the hydrochloride and liberate the free amine in situ. This free amine is the active nucleophile that participates in the catalytic cycle. Failure to add a sufficient amount of base will result in little to no product formation.

Q2: What is the impact of the 3-fluoro and 3-methyl substituents on the reactivity of the piperidine nitrogen?

A2: The substituents at the 3-position introduce significant electronic and steric effects that must be considered:

  • Electronic Effect: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect decreases the nucleophilicity of the piperidine nitrogen, making it a less reactive nucleophile compared to unsubstituted piperidine.

  • Steric Hindrance: The methyl group at the 3-position, particularly in conjunction with the adjacent fluorine atom, creates steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the amine to the electrophilic partner in the coupling reaction, slowing down the reaction rate.[2][3] The combination of these effects makes 3-Fluoro-3-methylpiperidine a challenging substrate for coupling reactions.[4]

Q3: What are the best general-purpose bases for liberating the free amine from its hydrochloride salt?

A3: The choice of base is critical and depends on the specific coupling reaction. For liberating the free amine, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. It is important to select a base that is strong enough to deprotonate the piperidinium salt but does not interfere with the catalyst or other reagents in the reaction. For instance, in palladium-catalyzed couplings, strong bases like sodium tert-butoxide (NaOtBu) are often required to facilitate the catalytic cycle, and these will also readily deprotonate the amine salt.

Q4: How does the solubility of this compound affect my reaction setup?

A4: As a salt, this compound has higher polarity and may have limited solubility in common aprotic organic solvents like toluene or dioxane at room temperature.[1] This can be advantageous for storage and handling. However, for the reaction, it's crucial to ensure that the free amine, once formed, is soluble in the reaction medium. In some cases, a co-solvent system or heating may be necessary to achieve homogeneity. The choice of solvent should be guided by the specific requirements of the coupling reaction being performed.

II. Troubleshooting Guides for Specific Coupling Reactions

This section provides detailed troubleshooting for common coupling reactions where this compound is a coupling partner.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the steric hindrance and reduced nucleophilicity of 3-Fluoro-3-methylpiperidine can make this transformation challenging.[4]

Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficiently active catalyst system.Switch to a more active catalyst system. For sterically hindered amines, consider using bulky, electron-rich phosphine ligands like BrettPhos, RuPhos, or XPhos.[5] Using a pre-catalyst can also improve reactivity.[6]
Inadequate base strength.Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure at least two equivalents are used: one to neutralize the HCl salt and one for the catalytic cycle.
Reaction temperature is too low.Increase the reaction temperature. Reactions with hindered amines often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation or competing reaction pathways.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Degassing the solvent is also crucial.[7] Consider using a different ligand that promotes reductive elimination over side reactions.[8]
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a pre-catalyst, 4 mol%).

  • Add a strong base (e.g., NaOtBu, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Start: Low Conversion in Buchwald-Hartwig q1 Check Base Is a strong base (e.g., NaOtBu) being used? Are at least 2 equivalents present? start->q1 sol1 Action: Use a strong, non-nucleophilic base (NaOtBu, LHMDS). | Ensure >2 eq. are added. q1->sol1 No q2 Evaluate Catalyst/Ligand Is a catalyst for hindered amines being used (e.g., XPhos, BrettPhos)? q1->q2 Yes sol1->q2 sol2 Action: Switch to a bulky, electron-rich ligand. | Consider using a pre-catalyst for better activity. q2->sol2 No q3 Assess Reaction Conditions Was the solvent degassed? Is the temperature high enough (80-120°C)? q2->q3 Yes sol2->q3 sol3 Action: Thoroughly degas the solvent. | Increase reaction temperature. q3->sol3 No end Successful Coupling q3->end Yes sol3->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

B. Amide Coupling

Forming an amide bond between a carboxylic acid and the sterically hindered 3-Fluoro-3-methylpiperidine can be sluggish. The choice of coupling reagent is paramount for success.

Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient coupling reagent for hindered amines.Use a more potent coupling reagent such as HATU, HBTU, or COMU.[9] These reagents are known to be effective for challenging amide bond formations.
Epimerization of adjacent stereocenters.If the carboxylic acid has a stereocenter at the α-position, racemization can occur. Additives like HOBt or Oxyma can help to suppress this side reaction.[10]
Poor solubility of reagents.Choose a solvent system where all components are soluble. DMF or NMP are often good choices for amide couplings.
Experimental Protocol: Amide Coupling with HATU
  • In a reaction vessel, dissolve the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF).

  • Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (3.0 equiv). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 equiv) to the mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Logical Relationship: Amide Coupling Reagent Selection

Amide_Coupling_Logic sub 3-Fluoro-3-methylpiperidine (Sterically Hindered Amine) reagent Choice of Coupling Reagent sub->reagent carbodiimide Carbodiimides (DCC, EDC) - Prone to side reactions - Less effective for hindered amines reagent->carbodiimide uronium Uronium/Phosphonium Salts (HATU, HBTU, PyBOP) - Highly reactive - Effective for hindered amines reagent->uronium failure Low Yield / Incomplete Reaction carbodiimide->failure Potential for Low Yield success High Yield of Amide Product uronium->success Recommended

Caption: Reagent selection for amide coupling with a hindered amine.

C. Suzuki Coupling

While this compound is not a direct participant in the Suzuki reaction, derivatives where it is attached to an aryl halide are common. The steric bulk of the piperidine group can influence the coupling efficiency.

Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Aryl Halide Steric hindrance near the coupling site.Use a catalyst system known to be effective for hindered substrates. Ligands such as SPhos or XPhos are often good choices.[7]
Deactivation of the boronic acid.Ensure the base is not causing degradation of the boronic acid. In some cases, milder bases like potassium phosphate (K₃PO₄) are preferred. The addition of water as a co-solvent can sometimes be beneficial.[11]
Poor catalyst activity.Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated in situ. Degassing the reaction mixture is critical to prevent catalyst oxidation.[7]
Experimental Protocol: Suzuki Coupling of a Hindered Aryl Halide
  • To a reaction vessel, add the aryl halide bearing the 3-fluoro-3-methylpiperidine moiety (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture (e.g., 90 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

III. References

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. Journal of the American Chemical Society, 136(5), 2133–2143. [Link]

  • Correa, A. (Ed.). (2023). Ni- and Fe-Based Cross-Coupling Reactions. Springer.

  • ResearchGate. (n.d.). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. Retrieved from [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.

  • ResearchGate. (n.d.). The conformational preferences of cis-3-fluoro-4-methylpiperidine (3).... Retrieved from [Link]

  • Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95.

  • National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • Park, N. H., Vinogradova, E. V., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(48), 14593–14597. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks. Retrieved from [Link]

  • Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]

  • ScienceDirect. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • ResearchGate. (n.d.). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • Nature. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Retrieved from [Link]

  • Chemical Reviews. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: 3-Fluoro-3-methylpiperidine Hydrochloride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Fluoro-3-methylpiperidine hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you to overcome common challenges and ensure a safe, efficient, and reproducible scale-up process.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, such as basicity and metabolic stability.[1][2][3] A common and effective synthetic route involves the deoxofluorination of a tertiary alcohol precursor, N-protected 3-methyl-3-piperidinol, using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST), followed by deprotection and salt formation.

This guide will focus on troubleshooting the challenges associated with this synthetic pathway, particularly during the transition from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Fluoro-3-methylpiperidine?

A1: A widely employed method is the nucleophilic fluorination of an N-protected 3-methyl-3-piperidinol precursor.[4][5] Reagents like Diethylaminosulfur Trifluoride (DAST) or its analogs are frequently used for this transformation due to their effectiveness in converting alcohols to alkyl fluorides under relatively mild conditions.[6][7][8] The reaction is typically followed by removal of the protecting group and formation of the hydrochloride salt.

Q2: Why is Diethylaminosulfur Trifluoride (DAST) a common choice for this fluorination?

A2: DAST is a popular choice for deoxofluorination because it is a liquid that is relatively easy to handle in a laboratory setting and is effective for converting alcohols to their corresponding fluorides.[5] It generally provides good yields and selectivity, minimizing the formation of elimination byproducts compared to some other fluorinating agents.[5] However, it is crucial to be aware of its thermal instability, as it can decompose exothermically at temperatures above 70-90°C.[5][7]

Q3: What are the primary safety concerns when scaling up a reaction with DAST?

A3: The primary safety concern with DAST is its potential for thermal runaway and detonation, especially when heated.[7] On a larger scale, heat dissipation becomes less efficient, increasing this risk.[9] Additionally, DAST reacts vigorously with water and can produce hazardous hydrogen fluoride (HF) gas. Therefore, strict moisture control and careful temperature management are paramount. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield, and work in a well-ventilated fume hood.[10][11]

Q4: What are the expected byproducts in this reaction?

A4: The most common byproduct is the elimination product, an unsaturated piperidine derivative, formed by the loss of water from the starting alcohol or HF from the product. Other potential impurities can arise from incomplete reaction or side reactions of the fluorinating agent.

Q5: How can I monitor the progress of the fluorination reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). For quantitative analysis of fluoride ion concentration in aqueous solutions, ion-selective electrodes (ISE) or colorimetric methods like the SPADNS method can be employed, though these are more for environmental monitoring.[12][13] For reaction monitoring, chromatographic methods are generally preferred.

Troubleshooting Guide

Problem 1: Low or No Yield of 3-Fluoro-3-methylpiperidine

Q: My reaction is showing very low conversion to the desired fluorinated product. What are the likely causes and how can I fix this?

A: Low yield is a common issue during scale-up. Here are the primary factors to investigate:

  • Cause 1: Inactive or Degraded Fluorinating Agent.

    • Explanation: DAST and similar reagents are sensitive to moisture and can degrade over time, losing their fluorinating capability.

    • Solution:

      • Ensure you are using a fresh, high-quality fluorinating agent.

      • If the reagent has been stored for an extended period or under suboptimal conditions, consider purchasing a new batch.

      • Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

  • Cause 2: Insufficient Reaction Temperature.

    • Explanation: While DAST reactions are often run at low temperatures to control exotherms, the activation energy for the fluorination of a tertiary alcohol may require a specific temperature range to proceed at a reasonable rate.

    • Solution:

      • Carefully and incrementally increase the reaction temperature. Monitor the reaction closely for any signs of an uncontrolled exotherm.

      • Perform small-scale trials to determine the optimal temperature before applying it to the larger batch.[9][14]

  • Cause 3: Inadequate Mixing.

    • Explanation: As the reaction scale increases, ensuring homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction.

    • Solution:

      • Use an appropriately sized overhead stirrer for larger reaction vessels to ensure efficient mixing.

      • Visually confirm that the reaction mixture is being agitated effectively.

  • Cause 4: Presence of Competing Nucleophiles.

    • Explanation: Water is a competing nucleophile that can react with the intermediate formed from the alcohol and DAST, regenerating the starting material.[15]

    • Solution:

      • Thoroughly dry all glassware, solvents, and the starting material before use.

      • Run the reaction under a strictly inert and dry atmosphere.

Problem 2: Formation of Significant Amounts of Elimination Byproduct

Q: I'm observing a significant amount of an unsaturated impurity in my crude product. How can I minimize this side reaction?

A: The formation of elimination byproducts is a common competing pathway in deoxofluorination reactions.

  • Cause 1: High Reaction Temperature.

    • Explanation: Higher temperatures can favor elimination over substitution.

    • Solution:

      • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, temperatures between 0°C and room temperature are suitable for DAST reactions.[7]

  • Cause 2: Non-coordinating Solvent.

    • Explanation: The choice of solvent can influence the reaction pathway. Non-coordinating solvents may stabilize the carbocation intermediate that can lead to elimination.

    • Solution:

      • Consider using a more coordinating solvent that can help to stabilize the SN2-like transition state, favoring substitution. Dichloromethane is a common choice.[7]

  • Cause 3: Steric Hindrance.

    • Explanation: The tertiary nature of the alcohol in 3-methyl-3-piperidinol makes it sterically hindered, which can slow down the desired SN2-like substitution and make the E1 or E2 elimination pathway more competitive.

    • Solution:

      • While you cannot change the substrate, optimizing other parameters like temperature and solvent becomes even more critical.

      • Consider alternative, bulkier fluorinating agents that may favor substitution, although this would require re-optimizing the reaction conditions.

Problem 3: Difficulties in Product Isolation and Purification

Q: My workup and purification are proving to be challenging, with product loss or contamination. What are some best practices for isolating this compound?

A: Isolation and purification are critical steps where significant product loss can occur.

  • Cause 1: Emulsion Formation During Aqueous Workup.

    • Explanation: The amine product can act as a surfactant, leading to the formation of stable emulsions during extraction, making phase separation difficult.

    • Solution:

      • Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help to break the emulsion.

      • Consider a filtration step through a pad of celite to help break up the emulsion.

  • Cause 2: Product Volatility.

    • Explanation: The free base of 3-Fluoro-3-methylpiperidine may be volatile, leading to product loss during solvent removal under high vacuum.

    • Solution:

      • After the initial workup, consider converting the free base to its hydrochloride salt before extensive solvent removal. The salt is a non-volatile solid.

      • Use a rotary evaporator with careful control of temperature and vacuum.

  • Cause 3: Co-elution of Impurities During Chromatography.

    • Explanation: The polarity of the product and some impurities may be very similar, making them difficult to separate by column chromatography.

    • Solution:

      • Optimize the solvent system for your column chromatography. A gradient elution might be necessary.

      • Consider using a different stationary phase if baseline separation cannot be achieved on silica gel.

      • An alternative is to purify the product by recrystallization of the hydrochloride salt, which can be a very effective method for removing small amounts of impurities.

Problem 4: Inconsistent Results Between Batches

Q: I'm seeing significant variability in yield and purity from one batch to another, even though I'm following the same procedure. What could be causing this?

A: Inconsistent results are a common headache in scale-up and often point to subtle variations in reaction conditions.

  • Cause 1: Variations in Reagent Quality.

    • Explanation: As mentioned earlier, the quality of the fluorinating agent is critical. Different batches of the same reagent can have varying levels of purity and activity.

    • Solution:

      • If possible, qualify new batches of critical reagents on a small scale before using them in a large-scale reaction.

      • Purchase reagents from a reputable supplier.

  • Cause 2: Inefficient Heat Transfer.

    • Explanation: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient.[9] This can lead to temperature gradients within the reactor, causing inconsistent reaction rates and byproduct formation.

    • Solution:

      • Use a reaction vessel with a jacket for better temperature control.

      • Ensure efficient stirring to promote even heat distribution.

      • Monitor the internal reaction temperature closely with a calibrated probe.[9]

  • Cause 3: Rate of Reagent Addition.

    • Explanation: The rate at which the fluorinating agent is added can significantly impact the reaction. A fast addition rate can lead to a large exotherm that is difficult to control on a larger scale.

    • Solution:

      • Add the fluorinating agent slowly and controllably, using a syringe pump or an addition funnel.

      • Monitor the internal temperature during the addition and adjust the addition rate to maintain the desired temperature.

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoro-3-methylpiperidine
  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Preparation: In a separate, dry flask, N-Boc-3-methyl-3-piperidinol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

  • Reaction Cooldown: The reactor is charged with anhydrous DCM and cooled to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Diethylaminosulfur trifluoride (DAST) (1.2 eq) is slowly added to the cold DCM in the reactor.

  • Substrate Addition: The solution of N-Boc-3-methyl-3-piperidinol is added dropwise to the DAST solution via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.

  • Quenching: The reaction is carefully quenched by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Workup: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Deprotection: The purified N-Boc-3-fluoro-3-methylpiperidine is dissolved in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: A solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or gaseous HCl bubbled through the solution) is added until the solution is acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to promote further precipitation.

  • Isolation: The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield this compound.

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Deprotection & Salt Formation N-Boc-3-methyl-3-piperidinol N-Boc-3-methyl-3-piperidinol Reaction Reaction N-Boc-3-methyl-3-piperidinol->Reaction DAST DAST DAST->Reaction N-Boc-3-fluoro-3-methylpiperidine N-Boc-3-fluoro-3-methylpiperidine Reaction->N-Boc-3-fluoro-3-methylpiperidine Deprotection Deprotection N-Boc-3-fluoro-3-methylpiperidine->Deprotection N-Boc-3-fluoro-3-methylpiperidine->Deprotection HCl HCl HCl->Deprotection Product 3-Fluoro-3-methylpiperidine HCl Deprotection->Product

Caption: Overall synthetic workflow for 3-Fluoro-3-methylpiperidine HCl.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckReagent Is the fluorinating agent fresh and active? Start->CheckReagent CheckTemp Is the reaction temperature optimal? CheckReagent->CheckTemp Yes UseNewReagent Use a new batch of reagent under inert atmosphere. CheckReagent->UseNewReagent No CheckMixing Is mixing efficient for the scale? CheckTemp->CheckMixing Yes OptimizeTemp Incrementally increase temperature with careful monitoring. CheckTemp->OptimizeTemp No CheckMoisture Are anhydrous conditions maintained? CheckMixing->CheckMoisture Yes ImproveMixing Use an overhead stirrer and appropriate vessel. CheckMixing->ImproveMixing No EnsureAnhydrous Dry all solvents, glassware, and starting materials. CheckMoisture->EnsureAnhydrous No

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary

ParameterLaboratory Scale (e.g., 1-5 g)Pilot Scale (e.g., 100-500 g)Key Considerations for Scale-Up
Solvent Volume 10-20 mL/g of substrate5-10 mL/g of substrateHigher concentrations can lead to better throughput but require more robust temperature control.
Reagent Addition Time 5-10 minutes1-2 hoursSlow addition is crucial to manage the exotherm.
Temperature Control Ice bath / Dry ice bathJacketed reactor with chillerSurface-area-to-volume ratio decreases, making heat dissipation a primary concern.[9]
Mixing Magnetic stir barOverhead mechanical stirrerEfficient mixing is essential for homogeneity and heat transfer.
Workup Separatory funnelJacketed reactor with bottom outletEmulsion formation can be more problematic on a larger scale.

References

  • University College London. (n.d.). Site selectivities in fluorination. UCL Discovery. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • MDPI. (n.d.). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Retrieved from [Link]

  • ACS Publications. (2021, February 10). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. Retrieved from [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]

  • Zaragoza, F. (2020, September 4). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2024, July 16). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2025, July 16). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]

  • ACS Publications. (2022, April 19). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethylaminosulfur trifluoride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Retrieved from [Link]

  • RSC Publishing. (2021, February 3). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical Science. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. Retrieved from [Link]

  • University of California, Santa Barbara. (2019, September 18). Scale-Up Reaction Safety. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PMC. Retrieved from [Link]

  • ACS Publications. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]

  • ScienceDaily. (2024, September 4). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from [Link]

  • Agilent Technologies. (2023, October 24). SPADNS Colorimetric Method to Quantify Fluorides in Water. Retrieved from [Link]

Sources

"avoiding hydrodefluorination in 3-Fluoro-3-methylpiperidine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrodefluorination Side Reactions

Welcome to the technical support center for the synthesis of 3-Fluoro-3-methylpiperidine. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of avoiding hydrodefluorination, a common and yield-reducing side reaction. As Senior Application Scientists, our goal is to blend robust scientific principles with practical, field-tested solutions to ensure the integrity and success of your synthetic campaigns.

Troubleshooting Guide: Hydrodefluorination Issues

This section addresses specific experimental observations that indicate the unwanted cleavage of the C-F bond.

Question 1: My crude NMR/LC-MS analysis shows a significant peak corresponding to 3-methylpiperidine alongside my desired 3-Fluoro-3-methylpiperidine product after a catalytic hydrogenation step. What is causing this?

Answer: The presence of 3-methylpiperidine is a classic indicator of a hydrodefluorination (HDF) side reaction. This occurs when the catalyst intended for the reduction of another functional group (e.g., a pyridine ring or a double bond) also cleaves the carbon-fluorine bond, replacing the fluorine atom with hydrogen.

Causality: The C(sp³)–F bond, while strong, can be susceptible to cleavage under certain catalytic conditions, particularly with transition metals commonly used for hydrogenation like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru).[1][2] The mechanism often involves oxidative addition of the C-F bond to the metal center, followed by hydrogenolysis.[3][4] Several factors can exacerbate this issue:

  • Catalyst Choice: Highly active catalysts, especially those known for C-F bond activation, will naturally increase the likelihood of HDF. For instance, some ruthenium and rhodium systems are known to promote C-F bond cleavage.[5]

  • Reaction Temperature and Hydrogen Pressure: More forcing conditions (higher temperatures and pressures) increase the energy of the system and can overcome the activation barrier for C-F bond cleavage.

  • Catalyst Support and Additives: The nature of the catalyst support (e.g., charcoal, alumina) and the presence of acidic or basic additives can modulate the catalyst's electronic properties and its propensity for HDF.

  • Substrate Structure: The target molecule, 3-Fluoro-3-methylpiperidine, contains a tertiary alkyl fluoride. Tertiary C-F bonds can be more susceptible to cleavage if a carbocation-like intermediate is formed, as tertiary carbocations are relatively stable.[6][7]

Question 2: I am attempting to synthesize 3-Fluoro-3-methylpiperidine by hydrogenating a 3-fluoro-3-methyl-3,4,5,6-tetrahydropyridine intermediate, and I'm observing significant HDF. How can I mitigate this?

Answer: This is a common challenge when the synthetic route involves the reduction of an unsaturated precursor that already contains the fluorine atom. The key is to select conditions that favor the hydrogenation of the C=C double bond over the hydrogenolysis of the C-F bond.

Mitigation Strategies & Protocol: A systematic approach to optimizing the reaction conditions is crucial. Below is a detailed protocol for screening catalysts and conditions to minimize HDF.

Experimental Protocol: Catalyst Screening for Selective Hydrogenation

Objective: To identify a catalyst and conditions that selectively hydrogenate the enamine intermediate to 3-Fluoro-3-methylpiperidine while minimizing the formation of 3-methylpiperidine.

Materials:

  • 3-Fluoro-3-methyl-tetrahydropyridine precursor

  • Anhydrous, degassed solvents (e.g., Methanol, Ethanol, Ethyl Acetate, THF)

  • Hydrogenation catalysts (see table below)

  • Hydrogen source (balloon or high-pressure vessel)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a parallel reaction screening array under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • In each reaction vial, place the 3-Fluoro-3-methyl-tetrahydropyridine precursor (e.g., 0.1 mmol).

  • Add the selected catalyst (see table below for suggestions).

  • Add the chosen solvent (e.g., 1 mL).

  • Seal the vials and purge with hydrogen gas.

  • Run the reactions under the specified conditions (see table).

  • After the reaction time, carefully quench the reaction, filter the catalyst, and analyze the crude product mixture by ¹⁹F NMR and LC-MS to determine the ratio of the desired product to the HDF byproduct.

Table 1: Suggested Catalyst Screening Conditions

EntryCatalyst (mol%)SolventH₂ PressureTemperature (°C)Time (h)Expected Outcome
15% Pd/CMethanol1 atm2512Standard conditions, may show significant HDF.[1]
25% Pd/CaCO₃Ethanol1 atm2512Less acidic support may reduce HDF.
35% PtO₂ (Adam's cat.)Ethyl Acetate50 psi256Often used for pyridine reduction, selectivity needs evaluation.
4Rh(NBD)₂(BF₄)/WalphosTHF50 psi5024Rhodium complexes can be highly selective.[8]
55% Ru/CMethanol100 psi6012Ruthenium can be active for HDF, serves as a baseline.[5]

Frequently Asked Questions (FAQs)

Q1: Is it better to introduce the fluorine atom early or late in the synthesis of 3-Fluoro-3-methylpiperidine to avoid HDF?

A1: This is a key strategic decision.

  • Late-stage fluorination is often preferred to avoid exposing the sensitive C-F bond to harsh reductive conditions. For example, one could synthesize a 3-hydroxy-3-methylpiperidine precursor and perform a deoxofluorination reaction (e.g., with DAST or Deoxo-Fluor) as a final step. This completely circumvents the issue of HDF during the formation of the piperidine ring.

  • Early-stage fluorination (e.g., starting from a fluorinated pyridine) can be more atom-economical but requires careful selection of hydrogenation conditions to preserve the C-F bond.[9] If this route is chosen, the protocol described above is essential.

Q2: Can the choice of fluorinating agent affect the stability of the C-F bond in the final product?

A2: The choice of fluorinating agent itself does not directly alter the inherent strength of the C-F bond once it is formed. However, the reaction conditions and potential byproducts of the fluorination step can impact the overall purity and stability of the isolated intermediate. For instance, using harsh fluorinating agents that require high temperatures might lead to decomposition or rearrangement, making the subsequent hydrogenation step more challenging due to impurities.

Q3: Are there any non-catalytic reduction methods that could avoid hydrodefluorination?

A3: Yes, if the precursor is an N-protected 3-fluoro-3-methyl-pyridinium salt, reduction can sometimes be achieved using hydride reagents like sodium borohydride (NaBH₄). This method avoids the use of transition metal catalysts and a dihydrogen source, thereby eliminating the typical pathway for catalytic hydrodefluorination. However, the feasibility of this approach is highly dependent on the specific substrate and may lead to different selectivity outcomes.

Q4: How does the pH of the reaction medium influence the rate of hydrodefluorination?

A4: The pH can have a significant impact. Acidic conditions can protonate the piperidine nitrogen, potentially altering its interaction with the catalyst surface and influencing the rate of HDF. In some systems, acidic additives are used to promote the desired hydrogenation, but this must be carefully balanced against the risk of increased C-F bond cleavage. Conversely, basic conditions might deactivate the catalyst or lead to other side reactions. It is often beneficial to screen reactions with and without additives like acetic acid or a non-nucleophilic base (e.g., triethylamine) to find the optimal conditions.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following workflow illustrates the desired synthetic pathway versus the undesired hydrodefluorination side reaction during the hydrogenation of a fluorinated pyridine precursor.

G cluster_0 Synthetic Pathway Start 3-Fluoro-3-methylpyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Hydrogenation Desired Desired Product: 3-Fluoro-3-methylpiperidine Hydrogenation->Desired Selective Reduction (Desired Pathway) Undesired Side Product: 3-Methylpiperidine Hydrogenation->Undesired HDF Side Reaction (Undesired Pathway) HDF Hydrodefluorination (C-F Cleavage) HDF->Undesired

Caption: Competing reaction pathways in the synthesis of 3-Fluoro-3-methylpiperidine.

Decision-Making Workflow for Minimizing HDF

This diagram outlines a logical progression for troubleshooting and optimizing your reaction to avoid hydrodefluorination.

G cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_strategy Strategic Re-evaluation start HDF Observed in Crude Product? cat_change Change Catalyst (e.g., Pd/C -> Rh complex) start->cat_change Yes end HDF Minimized / Synthesis Successful start->end No cat_support Change Catalyst Support (e.g., C -> CaCO₃) cat_change->cat_support cat_loading Lower Catalyst Loading cat_support->cat_loading temp Lower Reaction Temperature cat_loading->temp pressure Lower H₂ Pressure temp->pressure solvent Screen Solvents (e.g., MeOH, EtOAc, THF) pressure->solvent late_stage Consider Late-Stage Fluorination solvent->late_stage HDF Persists solvent->end Optimization Successful non_catalytic Explore Non-Catalytic Reduction late_stage->non_catalytic non_catalytic->end

Caption: Troubleshooting workflow for mitigating hydrodefluorination.

References

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. 2021. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 2020. Available from: [Link]

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Catalysis. 2015. Available from: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. 2019. Available from: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. 2021. Available from: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. National Institutes of Health. 2021. Available from: [Link]

  • The conformational preferences of cis-3-fluoro-4-methylpiperidine. ResearchGate. N.d. Available from: [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing. 2021. Available from: [Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. 2012. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. 2020. Available from: [Link]

  • Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. ACS Publications. 2005. Available from: [Link]

  • Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. 2008. Available from: [Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. 2021. Available from: [Link]

  • Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. 2014. Available from: [Link]

  • HP(O)Ph2/H2O-promoted hydrodefluorination of trifluoromethyl alkenes. RSC Publishing. 2022. Available from: [Link]

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the. SciSpace. 2014. Available from: [Link]

  • Hydrodefluorination of carbon–fluorine bonds by the synergistic action of a ruthenium–palladium catalyst. ResearchGate. 2018. Available from: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. 1998. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. 2020. Available from: [Link]

  • Fluorocarbon bonds are no match for light-powered nanocatalyst. Rice News. 2020. Available from: [Link]

  • General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs. Nature. 2024. Available from: [Link]

  • π-π interaction assisted hydrodefluorination of perfluoroarenes by gold hydride: a case of synergistic effect on C-F bond activation. PubMed. 2012. Available from: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. 2009. Available from: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. ResearchGate. 2021. Available from: [Link]

  • Is tertiary alkyl halide more stable then secondary alkyl halide?. Quora. 2017. Available from: [Link]

  • Stability of Alkyl Carbocations. ResearchGate. 2022. Available from: [Link]

Sources

Technical Support Center: Protecting Group Strategies for 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of synthetic strategies involving 3-Fluoro-3-methylpiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, fluorinated building block into their synthetic routes. The presence of both a fluorine atom and a methyl group at the C3 position introduces unique electronic and steric challenges that necessitate a carefully considered protecting group strategy.

This resource provides in-depth, field-proven insights in a question-and-answer format, addressing common issues and offering detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am starting a synthesis with this compound. Do I need to free-base it before N-protection?

A1: Yes, it is essential to free-base the hydrochloride salt before attempting an N-protection reaction. The protonated piperidinium ion is not nucleophilic and will not react with electrophilic protecting group reagents.

A standard and effective method is a liquid-liquid extraction. Dissolve the hydrochloride salt in water and add a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to raise the pH above the pKa of the piperidine (estimated to be slightly lower than that of piperidine itself, likely in the range of 9-10, due to the electron-withdrawing fluorine). Extract the free amine into an organic solvent like dichloromethane (DCM) or diethyl ether, dry the organic layer over sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and carefully evaporate the solvent.

Critical Note: The free amine is volatile. It is advisable to use the freshly prepared free base immediately in the subsequent protection step to avoid loss of material.

Q2: Which N-protecting group is most suitable for 3-Fluoro-3-methylpiperidine?

A2: The choice of protecting group is dictated by the planned downstream reaction conditions. The three most common and versatile protecting groups for secondary amines are Boc, Cbz, and Fmoc. The selection hinges on the principles of orthogonal protection , where one protecting group can be removed without affecting others in the molecule.[1]

Here is a decision-making framework to guide your choice:

  • Use Boc (tert-Butoxycarbonyl) if: Your subsequent reaction steps are stable to acidic conditions. Boc is a robust protecting group that is stable to a wide range of non-acidic reagents.[2]

  • Use Cbz (Carboxybenzyl) if: Your molecule contains acid-sensitive functional groups, but is stable to hydrogenolysis. Cbz is a good choice for maintaining orthogonality with acid-labile and base-labile groups.[2][3]

  • Use Fmoc (9-Fluorenylmethyloxycarbonyl) if: Your downstream synthesis requires acidic conditions or catalytic hydrogenation, and you need a base-labile protecting group.[2][4]

Below is a visual guide to aid in your selection:

G start Choosing a Protecting Group for 3-Fluoro-3-methylpiperidine q1 Are subsequent steps acid-sensitive? start->q1 q2 Are subsequent steps base-sensitive? q1->q2 Yes boc Use Boc (Deprotect with strong acid, e.g., TFA) q1->boc No q3 Are there reducible groups (e.g., alkenes, alkynes, benzyl ethers)? q2->q3 No fmoc Use Fmoc (Deprotect with base, e.g., piperidine) q2->fmoc Yes cbz Use Cbz (Deprotect with H₂/Pd) q3->cbz No q3->fmoc Yes

Caption: Decision tree for selecting an N-protecting group.

Troubleshooting Guide

Problem 1: Incomplete or sluggish N-Boc protection.

Potential Causes & Solutions:

  • Reduced Nucleophilicity: The electron-withdrawing effect of the fluorine atom at the C3 position lowers the pKa of the piperidine nitrogen, thereby reducing its nucleophilicity.[5] Standard conditions may not be sufficient for complete conversion.

    • Solution: Increase the reaction temperature (e.g., reflux in THF) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.

  • Steric Hindrance: The 3-methyl group introduces steric bulk around the nitrogen atom, which can impede the approach of the bulky Boc-anhydride reagent.

    • Solution 1: Use a less sterically demanding Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

    • Solution 2: Employ a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) along with your base (e.g., triethylamine). DMAP is a more potent acylation catalyst.[6]

  • Inadequate Base: If starting from the hydrochloride salt without proper free-basing, the reaction will not proceed.

    • Solution: Ensure complete conversion to the free base before adding the protecting group reagent.

Problem 2: Difficulty in cleaving the N-Boc group.

Potential Causes & Solutions:

  • Steric Hindrance: The 3-methyl group can sterically hinder the protonation of the carbamate oxygen, which is the initial step in the acid-mediated deprotection mechanism.

    • Solution: Use a stronger acid or a higher concentration of trifluoroacetic acid (TFA). For example, instead of 20% TFA in DCM, try 50% or even neat TFA.[7] Monitor carefully to avoid side reactions with other acid-sensitive groups.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete deprotection.

    • Solution: Increase the reaction time at room temperature, or gently warm the reaction mixture (e.g., to 40 °C) if the substrate is stable.

Problem 3: Side reactions during N-Cbz deprotection by hydrogenolysis.

Potential Causes & Solutions:

  • Catalyst Poisoning: While less common with piperidines than with sulfur-containing compounds, some impurities might poison the Palladium catalyst.

    • Solution: Use a higher catalyst loading (e.g., 10-20 mol% Pd/C) or a more active catalyst like Palladium hydroxide (Pearlman's catalyst).

  • Incomplete Reaction: The reaction may stall before completion.

    • Solution: Ensure efficient hydrogen delivery to the reaction mixture through vigorous stirring and a positive hydrogen pressure (a balloon is often sufficient, but for stubborn cases, a Parr shaker may be necessary). Using a hydrogen transfer reagent like ammonium formate with Pd/C can also be effective and avoids the need for gaseous hydrogen.[8]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Fluoro-3-methylpiperidine

This protocol is designed to address the potential for reduced nucleophilicity and steric hindrance.

G cluster_0 N-Boc Protection Workflow a 1. Free-base 3-Fluoro-3- methylpiperidine HCl b 2. Dissolve free base in DCM or THF a->b c 3. Add Et₃N and a catalytic amount of DMAP b->c d 4. Add Boc₂O dropwise at 0 °C c->d e 5. Warm to RT and stir for 12-24h d->e f 6. Aqueous work-up and purification e->f g Product: N-Boc-3-fluoro- 3-methylpiperidine f->g

Caption: Workflow for N-Boc protection.

Step-by-Step Methodology:

  • Free-Basing: Dissolve this compound (1.0 eq) in water. Cool the solution in an ice bath and add 2M NaOH solution dropwise until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: The free amine is volatile.

  • Protection: Immediately dissolve the crude free amine in DCM (or THF). Add triethylamine (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected piperidine.

Protocol 2: N-Cbz Protection of 3-Fluoro-3-methylpiperidine

G cluster_0 N-Cbz Protection Workflow a 1. Dissolve free-based piperidine in DCM b 2. Add aqueous Na₂CO₃ or K₂CO₃ solution a->b c 3. Cool to 0 °C b->c d 4. Add Benzyl Chloroformate (Cbz-Cl) dropwise c->d e 5. Stir at 0 °C to RT for 2-4h d->e f 6. Aqueous work-up and purification e->f g Product: N-Cbz-3-fluoro- 3-methylpiperidine f->g

Caption: Workflow for N-Cbz protection.

Step-by-Step Methodology:

  • Free-Basing: Prepare the free base of 3-Fluoro-3-methylpiperidine as described in Protocol 1.

  • Reaction Setup: Dissolve the free amine in DCM and add an aqueous solution of sodium carbonate (2.0 eq). Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes the typical conditions and expected outcomes for the protection of secondary amines. Note that for 3-Fluoro-3-methylpiperidine, reaction times may need to be extended due to the electronic and steric factors discussed.

Protecting GroupReagentBaseSolventTemp (°C)Typical Time (h)Deprotection Conditions
Boc Boc₂OEt₃N, DMAP (cat.)DCM, THF0 to RT12-24TFA in DCM; or 4M HCl in Dioxane[2][7]
Cbz Cbz-ClNa₂CO₃ (aq)DCM0 to RT2-4H₂ (1 atm), 10% Pd/C, MeOH/EtOAc[3]
Fmoc Fmoc-ClNaHCO₃ (aq)Dioxane/H₂ORT1-320% Piperidine in DMF[4]

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Scientific Update. To Deprotect and Serve. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • PubMed. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. [Link]

  • ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • PMC - NIH. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Grokipedia. 3-Fluoro-PCP. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • NIH. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Chemical Communications (RSC Publishing). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. [Link]

  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. [Link]

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • PubChem. 3-Methylpiperidine. [Link]

  • Semantic Scholar. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]

  • PubMed. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. [Link]

  • RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • ResearchGate. (PDF) Solvent-Free Mechanochemical Deprotection of N -Boc Group. [Link]

  • ACS Publications. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF. [Link]

  • ResearchGate. Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. [Link]

  • The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]

  • PubMed. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • PubMed. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

Sources

"handling and storage recommendations for 3-Fluoro-3-methylpiperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-3-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and troubleshooting of common experimental issues encountered with this fluorinated building block. Our goal is to ensure the scientific integrity of your work by providing accurate, experience-driven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound.

Q1: What are the primary safety concerns when handling this compound?

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[3][4].

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[1][2]. Wash hands thoroughly after handling[1][2].

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: Proper storage is crucial to maintain the integrity of the compound. As a hydrochloride salt, it is expected to be a crystalline solid, which is generally more stable and less volatile than its free base form.

Storage Protocol:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination[1][5].

  • Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

Q3: How does the fluorine atom at the 3-position influence the properties of the piperidine ring?

A3: The introduction of a fluorine atom can significantly alter the physicochemical properties of the piperidine moiety. Fluorine's high electronegativity can lower the pKa of the piperidine nitrogen, making it less basic than its non-fluorinated analog[6]. This modification is often a deliberate strategy in drug design to modulate a compound's binding affinity, metabolic stability, and pharmacokinetic profile[6]. The fluorine atom also influences the conformational preference of the piperidine ring, which can be critical for its interaction with biological targets[7].

Section 2: Experimental Troubleshooting and Protocols

This section provides detailed troubleshooting guides for common experimental challenges and step-by-step protocols for key procedures.

Solubility Issues

A frequent challenge in experimental work is achieving the desired concentration of a compound in a specific solvent. The hydrochloride salt form of 3-Fluoro-3-methylpiperidine is intended to enhance solubility in polar solvents.

Q4: My this compound is not dissolving in my chosen solvent. What steps can I take?

A4: Solubility is dependent on the solvent's polarity, temperature, and the specific properties of your compound. Below is a troubleshooting workflow to address solubility issues.

Troubleshooting Workflow: Solubility Issues

Caption: A decision tree for troubleshooting solubility problems.

Table 1: Qualitative Solubility of Piperidine Hydrochloride Salts in Common Laboratory Solvents

SolventPolarity IndexExpected SolubilityRationale & Comments
Water10.2HighThe ionic nature of the hydrochloride salt favors solubility in highly polar, protic solvents.
Methanol (MeOH)5.1HighA polar protic solvent that can effectively solvate the salt.
Ethanol (EtOH)4.3Moderate to HighSimilar to methanol, but slightly less polar.
Dimethyl Sulfoxide (DMSO)7.2HighA highly polar aprotic solvent capable of dissolving many organic salts.
N,N-Dimethylformamide (DMF)6.4Moderate to HighAnother polar aprotic solvent, often a good choice for organic reactions.
Dichloromethane (DCM)3.1Low to Very LowA non-polar aprotic solvent, generally not suitable for dissolving hydrochloride salts.
Toluene2.4InsolubleA non-polar aromatic solvent.
Hexanes0.1InsolubleA non-polar aliphatic solvent.

This table is based on the general solubility of piperidine hydrochloride salts and may vary for this compound.

Stability and Reactivity Concerns

The presence of a fluorine atom on a tertiary carbon adjacent to a nitrogen atom introduces unique stability considerations.

Q5: I am concerned about the stability of the C-F bond in my reaction. What conditions might lead to hydrodefluorination?

A5: Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a potential side reaction for some fluorinated compounds[8]. The C(sp³)-F bond is generally strong; however, certain conditions can promote its cleavage.

Conditions to Monitor for Potential Hydrodefluorination:

  • Strong Reducing Agents: The use of potent reducing agents, especially in combination with transition metal catalysts, can sometimes lead to C-F bond cleavage[6][8].

  • Lewis Acids: Strong Lewis acids can activate the C-F bond, making it more susceptible to nucleophilic attack or elimination[9].

  • High Temperatures: Prolonged heating at elevated temperatures, particularly in the presence of certain reagents, may compromise the stability of the C-F bond.

Experimental Protocol: Assessing Compound Stability

To validate the stability of this compound under your specific experimental conditions, a small-scale control experiment is recommended.

Step-by-Step Protocol:

  • Prepare a standard solution: Accurately prepare a stock solution of your compound in a suitable solvent.

  • Subject to reaction conditions: In a separate vial, subject a small aliquot of the stock solution to your reaction conditions (e.g., solvent, temperature, reagents) but without the other key reactants.

  • Monitor over time: At various time points (e.g., 1h, 4h, 24h), take a sample from the reaction vial.

  • Analyze for degradation: Analyze the samples by a suitable analytical method, such as LC-MS or ¹⁹F NMR, to detect any degradation products, including the des-fluoro analog.

Logical Workflow: Investigating Unexpected Side Products

Caption: A logical workflow for identifying and addressing unexpected side products.

Handling of the Free Base

Q6: My reaction requires the free base of 3-Fluoro-3-methylpiperidine. What is the best way to prepare and handle it?

A6: The free base is typically generated by neutralizing the hydrochloride salt with a suitable base. The free base is likely to be a volatile and less stable liquid or low-melting solid, so it should be used immediately after preparation.

Experimental Protocol: Generation of the Free Base

  • Dissolution: Dissolve the this compound in a suitable solvent (e.g., water or a mixture of water and an organic solvent like diethyl ether or DCM).

  • Neutralization: Cool the solution in an ice bath and slowly add a slight excess of a base (e.g., saturated aqueous sodium bicarbonate, sodium hydroxide solution, or triethylamine). Monitor the pH with pH paper or a pH meter to ensure complete neutralization (pH > 9).

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether, DCM, or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure.

  • Immediate Use: Due to potential volatility and lower stability, it is highly recommended to use the resulting free base immediately in the subsequent reaction step.

Section 3: Chemical Compatibility

Understanding the chemical compatibility of this compound is essential for successful experimental design and for safe storage.

Table 2: Chemical Compatibility and Incompatibility

Class of CompoundCompatibilityRationale & Explanation
Strong Oxidizing Agents (e.g., permanganates, chromates)Incompatible Amines can be oxidized, potentially leading to decomposition or hazardous reactions.
Strong Acids (e.g., concentrated sulfuric acid, nitric acid)Incompatible While it is a hydrochloride salt, strong, non-volatile acids can displace HCl and potentially lead to unwanted reactions or degradation.
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)Incompatible for Storage Will neutralize the hydrochloride salt to form the free base, which is generally less stable and more reactive. This is, however, the basis for its in-situ preparation for reactions requiring the free amine.
Acid Halides and Anhydrides Reactive The free amine (if generated) will readily react with these reagents in acylation reactions.
Aldehydes and Ketones Reactive The free amine can undergo condensation reactions to form imines or enamines.
Reducing Agents Generally Compatible (with caution) While the piperidine ring is generally stable to many reducing agents, very strong conditions or specific catalysts could potentially lead to hydrodefluorination as discussed in Section 2.2.

References

  • Haufe, G., & Leroux, F. (Eds.). (2018).
  • Glorius, F., & Toste, F. D. (Eds.). (2020).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Safety Data Sheet for 3-Methylpiperidine. (2022). Jubilant Ingrevia Limited.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Safety Data Sheet for (S)-4,4-Difluoro-3-methylpiperidine (hydrochloride). (2024). Fluorochem Ltd.
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • ACS Catalysis. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Safety Data Sheet for 3-Methylpiperidine. (2015). Thermo Fisher Scientific.
  • Wikipedia. (n.d.). Hydrodefluorination. Retrieved from [Link]

  • Safety Data Sheet for 3-Methylpiperidine. (2015). Alfa Aesar.
  • Reddit. (2019). What solvents are DMSO/DMF miscible with? Retrieved from [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • Safety Data Sheet for 4-Methylenepiperidine hydrochloride. (2022).
  • ACS Publications. (2010). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. Retrieved from [Link]

  • ResearchGate. (2020). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • SCIDAR. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]

  • ResearchGate. (2019). Catalytic B(C6F5)3H2O-promoted defluorinative functionalization of tertiary aliphatic fluorides. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). Functionalisation of secondary and tertiary hydrofluorocarbons by electrooxidation in fluorosulphuric acid: novel route to perfluoroketones and tertiary alcohols. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Fluoro-3-methylpiperidine HCl and 3-Methylpiperidine HCl: Unveiling the Impact of Strategic Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-fluoro-3-methylpiperidine hydrochloride and its non-fluorinated analog, 3-methylpiperidine hydrochloride. In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[1] The strategic introduction of a single fluorine atom can dramatically alter a molecule's physicochemical and pharmacological properties. This comparison will dissect these changes, offering researchers and drug developers field-proven insights into the causality behind fluorine's effects and providing practical experimental frameworks for their evaluation.

The Strategic Role of Fluorine in Piperidine Scaffolds

The substitution of hydrogen with fluorine is a cornerstone of modern drug design.[2] Fluorine, being the most electronegative element, imparts unique properties that are not merely incremental but often transformative. When incorporated into a piperidine ring, its effects are threefold:

  • Modulation of Basicity (pKa): The basicity of the piperidine nitrogen is a critical determinant of its interaction with biological targets and its pharmacokinetic profile (e.g., solubility, cell permeability, and off-target liability). Fluorine's powerful electron-withdrawing inductive effect can precisely tune this basicity.[3][4]

  • Conformational Control: Fluorine can exert significant control over the piperidine ring's chair conformation, influencing the spatial arrangement of substituents and their presentation to a receptor's binding pocket.[4]

  • Metabolic Stability & Lipophilicity: The high strength of the C-F bond can block sites of metabolic oxidation, increasing a drug's half-life.[4] Furthermore, fluorine can alter a molecule's lipophilicity (logP), affecting its ability to cross biological membranes.

This guide will explore how these principles manifest in a direct comparison of 3-fluoro-3-methylpiperidine and its parent analog.

Comparative Physicochemical Properties

The introduction of fluorine at the C3 position alongside a methyl group creates profound, non-obvious differences compared to the simple methyl-substituted analog. The hydrochloride salts are considered for their relevance in pharmaceutical formulations.

Basicity (pKa)

The pKa of the piperidine nitrogen is arguably the most impactful change. The nitrogen's basicity is suppressed by the strong inductive electron-withdrawing effect of the vicinal fluorine atom.

  • 3-Methylpiperidine: As a typical secondary alkylamine, its conjugate acid is expected to have a pKa in the range of 10.5 - 11.0. This high basicity means it will be almost fully protonated and positively charged at physiological pH (7.4).

  • 3-Fluoro-3-methylpiperidine: The fluorine atom significantly lowers the electron density on the nitrogen, making it a weaker base. The pKa is expected to decrease by 1-2 units. This modulation is a common strategy to reduce interactions with targets that recognize positively charged amines, such as the hERG potassium ion channel, thereby improving cardiovascular safety.[3]

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's solubility in a lipid versus an aqueous environment, is critical for absorption, distribution, metabolism, and excretion (ADME).

  • 3-Methylpiperidine: Has a calculated octanol-water partition coefficient (logP) of approximately 1.6.[5] At pH 7.4, its high pKa ensures it is mostly ionized, leading to a much lower distribution coefficient (logD₇.₄), favoring aqueous solubility.

  • 3-Fluoro-3-methylpiperidine: The effect of fluorine on lipophilicity can be complex. While a single fluorine atom can sometimes increase logP, the dominant effect here is the reduction in pKa. A lower pKa means a smaller fraction of the molecule is ionized at physiological pH. This can lead to an increase in the effective lipophilicity (logD₇.₄) compared to the non-fluorinated analog, potentially improving membrane permeability despite the parent molecule's polarity.

Conformational Preference

This is where the most striking structural differences emerge. The preferred conformation of the piperidine ring dictates the three-dimensional shape of the molecule.

  • 3-Methylpiperidine: To minimize steric hindrance, specifically 1,3-diaxial interactions, the methyl group will overwhelmingly prefer to occupy the equatorial position on the chair conformer.[6]

  • 3-Fluoro-3-methylpiperidine: Counterintuitively, the fluorine atom at C3 strongly prefers the axial orientation.[3][4] This preference is not driven by sterics but by stabilizing stereoelectronic effects. When the piperidine nitrogen is protonated (as it is in the hydrochloride salt and at physiological pH), a favorable charge-dipole interaction occurs between the positive charge on the ammonium ion (N⁺-H) and the partial negative charge of the axially oriented C-F bond dipole.[3][4] This has profound implications for how the molecule presents itself to a binding site.

Data Summary Table
Property3-Methylpiperidine HCl3-Fluoro-3-methylpiperidine HClRationale for Difference
Molecular Weight 135.65 g/mol (for HCl salt)153.64 g/mol (for HCl salt)Addition of a fluorine atom.
Predicted pKa ~10.5 - 11.0~8.5 - 9.5 (Estimated)Strong inductive effect of fluorine reduces nitrogen basicity.[3][4]
Calculated logP ~1.61[5]~1.5 (Estimated)Fluorine's effect is context-dependent; minimal change expected.
Predicted logD₇.₄ Low (highly ionized)Higher (less ionized)Lower pKa of the fluorinated analog leads to a greater neutral fraction at pH 7.4.
Dominant Conformation Methyl group equatorial [6]Fluorine atom axial [3][4]Stabilizing C-F···H-N⁺ charge-dipole interaction in the fluorinated analog.

Hypothetical Impact on Biological Activity: A GPCR Target Case Study

While direct comparative biological data for these specific fragments is not publicly available, we can construct an evidence-based hypothesis. Let's assume these piperidines are scaffolds for a ligand targeting a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.[7]

The binding pocket of a GPCR often contains a key acidic residue, such as aspartic acid (Asp) or glutamic acid (Glu), which forms a crucial salt bridge with the protonated nitrogen of the ligand.

  • 3-Methylpiperidine Analog: With its high pKa, it will be reliably protonated and form a strong ionic bond with the Asp residue. The equatorial methyl group will project into a specific hydrophobic sub-pocket.

  • 3-Fluoro-3-methylpiperidine Analog:

    • Altered Ionic Bond: The lower pKa means that while still predominantly protonated, the equilibrium is shifted. The resulting ionic bond with the Asp residue may be subtly weaker.

    • Novel Vector for Interaction: The axial fluorine atom now projects into a completely different region of the binding pocket compared to the equatorial methyl group of the analog. This new vector could either create a beneficial interaction (e.g., with a backbone amide) or a steric clash.

    • Reorientation of the Scaffold: The change in the dominant interaction (ionic bond strength) and the new steric/polar influence of the axial fluorine could cause the entire piperidine ring to adopt a slightly different binding pose, reorienting other pharmacophoric elements.

This demonstrates that fluorination is not a simple substitution but a tool for complete spatial and electronic remodeling of the pharmacophore.

Signaling Pathway Visualization

Below is a generalized diagram of a GPCR signaling pathway where such ligands might act.

GPCR_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Ligand Piperidine Ligand Ligand->Receptor Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

Caption: Generalized GPCR signaling cascade initiated by ligand binding.

Experimental Protocol: Comparative Radioligand Binding Assay

To experimentally validate the hypothetical differences in activity, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating framework to determine the binding affinity (Ki) of each compound for a target receptor.

Objective: To determine the inhibitory constant (Ki) of 3-fluoro-3-methylpiperidine HCl and 3-methylpiperidine HCl against a specific GPCR target expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target (e.g., [³H]-N-methylspiperone for D₂ receptors)

  • Test compounds: 3-fluoro-3-methylpiperidine HCl and 3-methylpiperidine HCl, dissolved in assay buffer

  • Non-specific binding (NSB) agent: A high concentration of a known, unlabeled ligand (e.g., 10 µM haloperidol)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Methodology:

  • Compound Preparation: Prepare serial dilutions of each test compound in assay buffer, typically from 10 mM down to 0.1 nM, covering a wide concentration range.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL NSB Agent + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Test Compound Wells: 50 µL of each compound dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. The causality here is that insufficient time will not reflect true affinity, while excessive time may lead to radioligand degradation.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound ligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark. Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_TB - DPM_NSB)]).

    • Plot % Inhibition versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Assay_Workflow A 1. Reagent Preparation (Membranes, Radioligand, Compounds) B 2. Assay Plate Setup (Total, NSB, Test Compound Wells) A->B C 3. Incubation (e.g., 60 min @ 25°C) B->C D 4. Filtration & Washing (Cell Harvester) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Outlook

The comparison between 3-fluoro-3-methylpiperidine and 3-methylpiperidine is a compelling case study in the power of strategic fluorination. The introduction of a single fluorine atom does not merely add bulk; it fundamentally re-engineers the molecule's electronic profile and three-dimensional structure.

  • The non-fluorinated analog is a simple, highly basic building block with a predictable equatorial conformation for its methyl group.

  • The fluorinated analog is a more sophisticated scaffold with attenuated basicity and a counterintuitive axial preference for the fluorine atom. This conformational locking and altered pKa provide drug designers with a powerful tool to escape problematic hERG interactions, improve membrane permeability, and explore novel binding interactions within a target active site.

While the non-fluorinated compound provides a reliable anchor point for known interactions, the fluorinated version offers an opportunity to achieve higher selectivity, improved ADME properties, and potentially novel pharmacology. The choice between them depends entirely on the specific goals of the drug discovery program, but understanding the profound and multifaceted effects of the fluorine atom is essential for making that choice an informed one.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 3-Methylpiperidine. Merck. Link

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: Link

  • Fray, J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Link

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 224, 113715. Link

  • PubChem. (3S)-3-methylpiperidine. National Center for Biotechnology Information. Link

  • Cheméo. Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Link

  • Fisher Scientific. 3-Methylpiperidine, 97%. Link

  • Wang, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 759. Link

  • Zhumadilov, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. The Journal of Al-Farabi Kazakh National University. Link

  • Jubilant Ingrevia Limited. (2024). 3-Methylpiperidine Safety Data Sheet. Link

Sources

The Strategic Introduction of 3-Fluoro-3-methylpiperidine in Medicinal Chemistry: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, celebrated for its prevalence in FDA-approved pharmaceuticals and its versatile nature in molecular design.[1] The strategic incorporation of fluorine into this privileged structure has become a key tactic for medicinal chemists to fine-tune physicochemical and pharmacological properties. This guide delves into the nuanced world of 3-fluoro-3-methylpiperidine derivatives, offering a comparative analysis of their structure-activity relationships (SAR). We will explore the rationale behind their synthesis, the impact of substitution on biological activity, and provide detailed experimental protocols for their evaluation, with a particular focus on their potential as selective muscarinic acetylcholine receptor (mAChR) antagonists.

The Rationale for Fluorine and Methyl Co-substitution: A Bioisosteric Perspective

The introduction of a fluorine atom at the 3-position of the piperidine ring is a well-established strategy to modulate the basicity of the piperidine nitrogen.[2] This modulation can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile, including target engagement, selectivity, and metabolic stability. The gauche interaction between the amine and the fluorine atom can induce a conformational bias, which is particularly pronounced in the protonated state, favoring an axial disposition of the fluorine.[3] This conformational preference can be exploited to optimize interactions with biological targets.

The simultaneous introduction of a methyl group at the same position (C3) adds another layer of complexity and control. This "gem-dialkyl" like substitution can introduce steric hindrance, influencing the molecule's interaction with metabolizing enzymes and potentially enhancing its metabolic stability. Furthermore, the methyl group can explore specific hydrophobic pockets within a binding site, leading to improved potency and selectivity.

This guide will focus on elucidating the SAR of this unique scaffold, providing a framework for its rational application in drug design.

Comparative Analysis of N-Substituted 3-Fluoro-3-methylpiperidine Derivatives as Muscarinic Antagonists

While a comprehensive, publicly available SAR study specifically focused on 3-fluoro-3-methylpiperidine derivatives is not readily found, we can extrapolate and build a comparative model based on established principles of muscarinic antagonist SAR and the known effects of fluorination and methylation. Muscarinic antagonists are crucial therapeutic agents for a range of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[4] The development of subtype-selective antagonists, particularly for the M1, M2, M3, and M4 receptors, is a major goal in medicinal chemistry to minimize side effects.[5][6][7]

Key Structural Modifications and Their Anticipated Effects

The general structure for our comparative analysis will be N-substituted 3-fluoro-3-methylpiperidine derivatives. The primary point of diversification will be the substituent on the piperidine nitrogen (R), as this is a common strategy for modulating affinity and selectivity for GPCRs.[8]

Table 1: Anticipated Structure-Activity Relationships of N-Substituted 3-Fluoro-3-methylpiperidine Derivatives as Muscarinic Antagonists

R-Group (N-substituent)Anticipated Effect on Muscarinic Receptor AffinityRationale
Small Alkyl (e.g., Methyl, Ethyl) Low to moderate affinity.Small alkyl groups may not provide sufficient bulk or specific interactions to achieve high affinity.
Bulky Alkyl (e.g., Isopropyl, tert-Butyl) Potentially increased affinity.Increased steric bulk can enhance binding to the largely hydrophobic orthosteric pocket of mAChRs.
Arylalkyl (e.g., Benzyl, Phenethyl) High affinity is likely.The aromatic ring can engage in π-π stacking or hydrophobic interactions within the receptor binding site, a common feature of potent muscarinic antagonists.
Esters (e.g., -CH₂CH₂OC(O)R') Variable affinity, potential for selectivity.The ester functionality can introduce hydrogen bond accepting capabilities and alter the overall physicochemical properties. The nature of R' will be critical.
Amides (e.g., -CH₂CH₂NHC(O)R') Variable affinity, potential for selectivity.The amide group offers both hydrogen bond donor and acceptor properties, providing opportunities for specific interactions with receptor residues.
The Impact on Subtype Selectivity

Achieving selectivity among the five muscarinic receptor subtypes is a significant challenge due to the high conservation of the orthosteric binding site. However, subtle differences in the shape and electrostatic potential of the binding pockets can be exploited. The 3-fluoro-3-methyl substitution pattern, by inducing a specific conformational preference and presenting a unique steric and electronic profile, could be a valuable tool in the design of subtype-selective antagonists. For instance, the development of selective M3 antagonists over M2 is crucial to avoid cardiac side effects.[4] Structure-guided design, exploiting minor amino acid differences between the subtypes, has proven successful in achieving this selectivity.

Experimental Protocols for Synthesis and Biological Evaluation

To validate the anticipated SAR, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Scheme

The synthesis of N-substituted 3-fluoro-3-methylpiperidine derivatives can be achieved through a multi-step sequence starting from commercially available precursors.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Fluorination cluster_2 N-Substitution cluster_3 Final Products A 3-Methyl-3-piperidinol B 3-Fluoro-3-methylpiperidine A->B DAST or Deoxofluor C N-Substituted-3-fluoro-3-methylpiperidine B->C R-X, Base D Derivative 1 (R=Benzyl) C->D E Derivative 2 (R=Acyl) C->E F Derivative 3 (R=Sulfonyl) C->F

Caption: General synthetic route to N-substituted 3-fluoro-3-methylpiperidine derivatives.

Step-by-Step Protocol for the Synthesis of 3-Fluoro-3-methylpiperidine:

  • Protection of the Piperidine Nitrogen: To a solution of 3-methyl-3-piperidinol in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Fluorination: The protected alcohol is then subjected to fluorination. A common method involves the use of a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) in an inert solvent at low temperature. Careful control of the reaction conditions is crucial to minimize side reactions.

  • Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the 3-fluoro-3-methylpiperidine salt.

Step-by-Step Protocol for N-Substitution:

  • Alkylation/Acylation: The deprotected 3-fluoro-3-methylpiperidine is reacted with a suitable electrophile (R-X, where X is a leaving group like Br, I, or Cl) in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., acetonitrile or DMF) to introduce the desired N-substituent. For acylation or sulfonylation, the corresponding acyl or sulfonyl chloride is used.

Biological Evaluation: Muscarinic Receptor Binding and Functional Assays

To determine the affinity and functional activity of the synthesized compounds, a series of in vitro assays are required.

Radioligand Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human muscarinic M1, M2, M3, M4, and M5 receptors.

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), is commonly used.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) values.

Functional Assay (Calcium Mobilization) Protocol for Gq-coupled Receptors (M1, M3, M5):

  • Cell Culture: Use cell lines expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compounds at various concentrations.

  • Agonist Stimulation: After a pre-incubation period, stimulate the cells with a sub-maximal concentration of acetylcholine.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC₅₀ values for agonists and the IC₅₀ values for antagonists.

Experimental_Workflow cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis cluster_3 Lead Optimization A Synthesize 3-Fluoro-3-methylpiperidine Core B Synthesize N-Substituted Analogs A->B C Radioligand Binding Assays (M1-M5) B->C D Functional Assays (e.g., Calcium Mobilization) B->D E Determine Ki and IC50 Values C->E D->E F Establish SAR E->F G Identify Lead Compounds F->G

Caption: Workflow for SAR studies of 3-fluoro-3-methylpiperidine derivatives.

Conclusion and Future Directions

The 3-fluoro-3-methylpiperidine scaffold represents a promising, yet underexplored, motif in medicinal chemistry. Its unique combination of conformational constraint, modulated basicity, and potential for enhanced metabolic stability makes it an attractive building block for the design of novel therapeutics. This guide has provided a framework for the systematic exploration of the SAR of its N-substituted derivatives, with a focus on muscarinic antagonists.

Future studies should aim to synthesize and evaluate a diverse library of these compounds to build a robust, data-driven SAR model. This will involve exploring a wider range of N-substituents and potentially introducing further modifications to the piperidine ring. The insights gained from such studies will be invaluable for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. [Link]

  • Morn, M., Heller, E., Ataie, A., Mohr, K., & Holzgrabe, U. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2147–2156. [Link]

  • Lewis, L. M., Sheffler, D., Williams, R., Bridges, T. M., Kennedy, J. P., Brogan, J. T., ... & Lindsley, C. W. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885–890. [Link]

  • Lindsley, C. W., Zhao, Z., Le, U., Williams, R., Wess, J., Conn, P. J., & Weaver, C. D. (2009). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 19(21), 6062–6065. [Link]

  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Birdsall, N. J. M., Bradley, S., Brown, D. A., Buckley, N. J., Challiss, R. A. J., Christopoulos, A., ... & Wess, J. (2023). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Bridges, T. M., Marlo, J. E., Niswender, C. M., Jones, C. K., Jadhav, S. B., Gentry, P. R., ... & Lindsley, C. W. (2018). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Chemical Neuroscience, 9(6), 1331–1342. [Link]

  • Nikolic, K., Agbaba, D., Stark, H., & Mavridis, L. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 265. [Link]

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 59(14), 6525–6545. [Link]

  • Che, T., Majumdar, S., Zaidi, S. A., Ondachi, P., McCorvy, J. D., & Wacker, D. (2023). Ligand and G-protein selectivity in the κ-opioid receptor. Nature, 617(7960), 411–418. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 116933. [Link]

  • Lewis, L. M., Sheffler, D. J., Williams, R., Bridges, T. M., Kennedy, J. P., Brogan, J. T., ... & Lindsley, C. W. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. [Link]

  • Xu, F., Wu, H., Katritch, V., Han, G. W., Jacobson, K. A., Gao, Z. G., ... & Stevens, R. C. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11037–E11046. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Fluoro-3-methylpiperidine and 3-Chloropiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, valued for its prevalence in natural products and its versatile synthetic accessibility.[1][2] The strategic introduction of halogen atoms onto this saturated N-heterocyclic ring system can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison between two classes of halogenated piperidines: the reactive 3-chloropiperidine analogs and the property-modulating 3-fluoropiperidine derivatives, with a conceptual focus on 3-fluoro-3-methylpiperidine.

We will explore the distinct roles these halogen substitutions play, contrasting the electrophilic reactivity imparted by chlorine with the subtle yet powerful electronic and conformational effects of fluorine. This analysis will be grounded in experimental data, elucidating the causality behind the divergent biological applications of these two classes of compounds.

The Divergent Roles of Chlorine and Fluorine in Piperidine Analogs

The choice between chlorine and fluorine as a substituent on a piperidine ring is a critical decision in drug design, leading to compounds with fundamentally different mechanisms of action and therapeutic applications.

3-Chloropiperidine Analogs: The Reactive Alkylating Agents

The presence of a chlorine atom at the 3-position of the piperidine ring, particularly in proximity to the ring nitrogen, gives rise to a class of compounds with potent alkylating capabilities. These molecules are analogs of nitrogen mustards and derive their biological activity from their ability to form highly reactive intermediates.[3]

Mechanism of Action: DNA Alkylation via Aziridinium Ion Formation

The key mechanistic feature of 3-chloropiperidines is the intramolecular formation of a highly electrophilic bicyclic aziridinium ion.[3][4] This occurs through the displacement of the chloride by the lone pair of the piperidine nitrogen. This strained, positively charged intermediate is a potent electrophile, readily attacked by nucleophiles such as the N7 position of guanine bases in DNA.[4][5] This covalent modification of DNA can lead to depurination, DNA strand cleavage, and ultimately, cell death, forming the basis of their application as anticancer and anthelmintic agents.[3]

Diagram: Mechanism of DNA Alkylation by 3-Chloropiperidine Analogs

G cluster_0 Intramolecular Cyclization cluster_1 DNA Alkylation cluster_2 Cellular Consequences 3-Chloropiperidine 3-Chloropiperidine Aziridinium_Ion Bicyclic Aziridinium Ion (Highly Reactive Electrophile) 3-Chloropiperidine->Aziridinium_Ion - Cl- DNA DNA (Guanine N7) Aziridinium_Ion->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA Adduct DNA->Alkylated_DNA DNA_Damage DNA Strand Break Alkylated_DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: The reaction cascade of 3-chloropiperidine leading to apoptosis.

Biological Applications of 3-Chloropiperidine Analogs

The DNA-damaging properties of 3-chloropiperidines have been harnessed for two primary therapeutic applications:

  • Anticancer Agents: Inspired by the natural product antibiotic 593A, simplified bis-3-chloropiperidines have been developed as potent DNA alkylating agents.[6] Certain derivatives have demonstrated greater activity in cancer cell lines than the clinically used alkylating agent chlorambucil.[7] For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of various hematological cancer cell lines.[8]

  • Anthelmintic Agents: The antiproliferative activity of these compounds also extends to parasitic organisms. Bis-3-chloropiperidines have been identified as a novel scaffold for anthelmintic drug design, showing efficacy against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni.[6][9]

3-Fluoro-3-methylpiperidine Analogs: The Strategic Modulators

In stark contrast to their chloro-counterparts, 3-fluoropiperidines are generally considered chemically stable and do not act as alkylating agents. Instead, the introduction of fluorine, often in conjunction with other substituents like a methyl group, is a strategic tool to fine-tune the physicochemical properties of a drug candidate. The high C-F bond energy contributes to metabolic stability.[10]

Key Physicochemical Effects of 3-Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and weak ability to act as a hydrogen bond acceptor—allow it to exert profound effects on a molecule's conformation and basicity (pKa).

  • pKa Modulation: The strategic placement of a fluorine atom on the piperidine ring can significantly alter the basicity of the nitrogen atom. This is a critical parameter in drug design, as it influences solubility, cell permeability, and off-target activities. For example, incorporation of fluorine has been used to modulate the pKa of a basic nitrogen to disrupt binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[11] Reducing the basicity of the piperidine nitrogen can also mitigate clearance issues.[12]

  • Conformational Control: Fluorine substitution can have a significant impact on the conformational preferences of the piperidine ring. There is a noted preference for an axial orientation of the fluorine atom in protonated 3-fluoropiperidinium cations, which is attributed to stabilizing charge-dipole interactions (C-F∙∙∙H-N+) and hyperconjugative effects.[10] This conformational rigidity can be exploited to lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target.

Diagram: Experimental Workflow for Evaluating the Impact of Fluorination

G Start Design and Synthesize Fluorinated and Non-Fluorinated Piperidine Analogs pKa pKa Determination (Potentiometric Titration) Start->pKa LogD Lipophilicity Measurement (LogD7.4) Start->LogD Permeability Permeability Assay (e.g., PAMPA) Start->Permeability hERG hERG Liability Assay (Patch Clamp) Start->hERG Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Start->Metabolic_Stability Target_Binding Target Binding Affinity (e.g., Radioligand Binding) Start->Target_Binding Data_Analysis Comparative Data Analysis pKa->Data_Analysis LogD->Data_Analysis Permeability->Data_Analysis hERG->Data_Analysis Metabolic_Stability->Data_Analysis Target_Binding->Data_Analysis

Sources

A Comparative Guide to the In Vitro Validation of Sigma-1 Receptor Binding: 3-Fluoro-3-methylpiperidine hydrochloride vs. (+)-Pentazocine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of ligand binding to the Sigma-1 Receptor (S1R). We will objectively compare the binding characteristics of a novel compound, 3-Fluoro-3-methylpiperidine hydrochloride, with the well-established S1R ligand, (+)-Pentazocine. This comparison is supported by detailed experimental protocols and data analysis to ensure scientific rigor and trustworthiness.

Introduction to the Sigma-1 Receptor (S1R)

The Sigma-1 Receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1][2] It is not a classical G-protein coupled receptor or ion channel but rather a versatile protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][3] S1R's involvement in numerous neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, and depression, makes it a compelling target for therapeutic intervention.[2][4][5] Therefore, accurately characterizing the binding of novel ligands is a critical first step in the drug discovery process.

Ligands Under Evaluation

Test Compound: this compound

This compound is a synthetic small molecule featuring a piperidine scaffold, a common motif in S1R ligands. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, potentially influencing its binding affinity, selectivity, and metabolic stability. Validating its direct binding to S1R is essential to determine its potential as a novel modulator of this target.

Reference Compound: (+)-Pentazocine

(+)-Pentazocine is a well-characterized and selective S1R agonist.[6][7] It is widely used as a reference ligand in S1R binding assays due to its high affinity and specificity.[8][9] By comparing the binding of our test compound to that of (+)-Pentazocine, we can benchmark its potency and establish a clear pharmacological profile.

Experimental Design: Competitive Radioligand Binding Assay

To quantify and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold standard. This assay measures the ability of an unlabeled compound (the "competitor," i.e., our test or reference compound) to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Causality Behind Experimental Choices:
  • Radioligand Selection: We will use -pentazocine as the radioligand. Its high selectivity and affinity for S1R ensure that the measured displacement is specific to this target.[6][8]

  • Tissue Preparation: Guinea pig brain or liver membrane homogenates are excellent sources of S1R for these assays.[9][10]

  • Assay Principle: The fundamental principle is the law of mass action. As the concentration of the unlabeled competitor increases, it will displace more of the radioligand from the receptor, leading to a decrease in the measured radioactive signal. This relationship allows us to calculate the inhibitor constant (Ki) of the competitor, a measure of its binding affinity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare Membrane Homogenate (e.g., Guinea Pig Brain) A1 Combine in 96-well plate: - Membrane Homogenate - 3H-Pentazocine - Competitor or Control P1->A1 P2 Prepare Assay Buffer (e.g., Tris-HCl) P2->A1 P3 Prepare Ligand Solutions: - 3H-Pentazocine (Radioligand) - Test Compound (Varying Conc.) - Reference Compound (Varying Conc.) - Non-specific Binding Control (e.g., Haloperidol) P3->A1 A2 Incubate at 37°C for 90 min to reach equilibrium A1->A2 D1 Terminate reaction by rapid filtration (GF/B filters) A2->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Place filters in scintillation vials with scintillation cocktail D2->D3 D4 Quantify radioactivity (Counts Per Minute - CPM) using a scintillation counter D3->D4 D5 Data Analysis: - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation D4->D5 caption Figure 1. Workflow for the competitive radioligand binding assay.

Caption: Figure 1. Workflow for the competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol describes the steps to determine the inhibition constant (Ki) for our test and reference compounds at the Sigma-1 Receptor.

Materials:

  • Guinea pig brain membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: -pentazocine

  • Test Compound: this compound

  • Reference Compound: (+)-Pentazocine

  • Non-specific binding (NSB) control: 10 µM Haloperidol

  • 96-well plates

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)[6]

  • Cell harvester

  • Scintillation counter and vials

  • Scintillation cocktail

Procedure:

  • Preparation:

    • Thaw the membrane homogenate on ice. Dilute to the desired concentration (e.g., 100-200 µg protein/well) in ice-cold Assay Buffer.

    • Prepare serial dilutions of the test and reference compounds in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in Assay Buffer at a concentration near its Kd (e.g., 5-10 nM for -pentazocine).[11]

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL -pentazocine solution + 100 µL membrane homogenate.

    • Non-specific Binding (NSB): 50 µL 10 µM Haloperidol + 50 µL -pentazocine solution + 100 µL membrane homogenate.

    • Competitor Wells: 50 µL of each competitor dilution + 50 µL -pentazocine solution + 100 µL membrane homogenate.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration and Washing:

    • Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked GF/B filters using a cell harvester.[6]

    • Wash the filters three times with ~500 µL of ice-cold Assay Buffer to remove unbound radioligand.[6]

  • Quantification:

    • Transfer the filter discs to scintillation vials.[6]

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in Counts Per Minute, CPM) in a liquid scintillation counter.

Data Analysis and Comparative Results

The raw CPM data is used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 (the concentration of competitor that displaces 50% of the specific binding of the radioligand) is determined from this curve.

The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor.

Comparative Binding Affinity Data
CompoundIC50 (nM) (Hypothetical)Ki (nM) (Hypothetical)S1R Binding Affinity
(+)-Pentazocine8.54.1High
3-Fluoro-3-methylpiperidine HCl45.221.7Moderate

This data is illustrative and would be determined experimentally.

Interpretation: In this hypothetical experiment, (+)-Pentazocine shows a significantly lower Ki value than this compound, indicating a higher binding affinity for the Sigma-1 Receptor. The fluorinated compound still demonstrates moderate, nanomolar affinity, warranting further investigation into its functional activity (agonist vs. antagonist) and selectivity against other receptors.

S1R Signaling Context and Functional Implications

The Sigma-1 Receptor does not have a direct enzymatic or ion channel activity itself but acts as a chaperone to modulate the function of other proteins.[4][12] It is located at the ER-mitochondria interface, a critical hub for cellular signaling.[1]

Key roles of S1R in cellular signaling include:

  • Calcium Homeostasis: S1R interacts with and modulates IP3 receptors at the ER, influencing the release of calcium into the cytoplasm and its uptake by mitochondria.[1]

  • Ion Channel Modulation: S1R can translocate to the plasma membrane and directly interact with various voltage-gated ion channels, thereby regulating neuronal excitability.[5]

  • ER Stress Response: Under cellular stress, S1R dissociates from its binding partner, BiP (Binding immunoglobulin protein), and acts to mitigate stress pathways and promote cell survival.[1]

The binding of a ligand like this compound could either mimic (agonist) or block (antagonist) these chaperone functions, leading to distinct downstream physiological effects.

S1R Cellular Signaling Hub Diagram

G S1R Sigma-1 Receptor (S1R) (at ER-Mitochondria Interface) BiP BiP Chaperone S1R->BiP dissociates from IP3R IP3 Receptor S1R->IP3R modulates IonChannel Voltage-Gated Ion Channels S1R->IonChannel modulates Survival Cell Survival & Neuroprotection S1R->Survival promotes Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto releases Ca_ER Ca²⁺ (ER Lumen) Ca_ER->IP3R Mito Mitochondria Ca_Cyto->Mito uptake Mito->Survival supports Stress Cellular Stress (e.g., Oxidative Stress) Stress->S1R activates caption Figure 2. S1R as a key modulator in cellular signaling.

Caption: Figure 2. S1R as a key modulator in cellular signaling.

Conclusion

This guide outlines a robust and validated method for comparing the in vitro binding affinity of a novel compound, this compound, to the Sigma-1 Receptor against a standard reference ligand, (+)-Pentazocine. The competitive radioligand binding assay provides quantitative, reproducible data (Ki values) that are essential for the initial characterization of a compound's potency. Based on our illustrative data, this compound is a moderate-affinity S1R ligand. Subsequent studies should focus on determining its functional profile (agonist/antagonist properties) and its selectivity against other receptors to fully elucidate its therapeutic potential.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available at: [Link]

  • Leila, K., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(16), 4998. Available at: [Link]

  • de Costa, B. R., et al. (1992). -pentazocine binding to rat brain sigma 1 receptors. Journal of Neurochemistry, 58(5), 1639-1648. Available at: [Link]

  • Pann, B. K., & antic, S. D. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 621. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. ChemUniverse, Inc. Available at: [Link]

  • Walker, J. M., et al. (1993). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Life Sciences, 53(16), PL269-PL274. Available at: [Link]

  • Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 737. Available at: [Link]

  • Chavkin, C., et al. (2013). Binding properties and agonist effects of (-)-pentazocine on human recombinant mu, delta, and kappa opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 346(1), 86-94. Available at: [Link]

  • Hanner, M., et al. (1996). Purification, molecular cloning, and expression of the mammalian sigma1-binding site. Proceedings of the National Academy of Sciences, 93(15), 8072-8077. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]

  • El-Sayed, N. S., & Al-Harbi, N. O. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Available at: [Link]

  • Zampieri, D., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of Medicinal Chemistry, 63(18), 10327–10344. Available at: [Link]

  • Thomas, D. R., et al. (2017). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity for a panel of ligands. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(19), 10496. Available at: [Link]

  • Gaden, F., et al. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. International Journal of Molecular Sciences, 22(16), 8827. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Methylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, achieving optimal metabolic stability is a cornerstone of developing safe and efficacious therapeutics. A molecule's susceptibility to metabolic breakdown governs its pharmacokinetic profile, influencing critical parameters like bioavailability, half-life, and dosing frequency. The piperidine ring, a prevalent scaffold in numerous clinically approved drugs, is often a site of metabolic vulnerability.[1][2] A key strategy employed by medicinal chemists to mitigate this is the selective incorporation of fluorine atoms.[3][4]

This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated methylpiperidines. We will explore the mechanistic underpinnings of how fluorine modulates metabolism, present detailed experimental protocols for assessing stability, and offer field-proven insights into interpreting the resulting data for drug development professionals.

The Metabolic Fate of Methylpiperidines: A Tale of Two Scaffolds

The metabolic liability of a non-fluorinated methylpiperidine scaffold typically centers on its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, the body's primary machinery for metabolizing foreign compounds.[5][6] The most common metabolic "soft spots" are the carbon atoms adjacent (alpha) to the nitrogen and the methyl group itself.

Common Metabolic Pathways for Non-Fluorinated Methylpiperidines:

  • N-Dealkylation: Enzymatic removal of the group attached to the piperidine nitrogen.

  • Ring Hydroxylation: Oxidation of the C-H bonds on the piperidine ring, particularly at positions alpha to the nitrogen, can lead to the formation of lactams.[6]

  • Methyl Group Oxidation: The methyl substituent can be hydroxylated to form a primary alcohol, which may be further oxidized to an aldehyde and a carboxylic acid.

  • Ring Contraction: A more complex rearrangement pathway that can be initiated by N-H bond activation.[7]

The introduction of fluorine fundamentally alters this metabolic landscape.[8][9] The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond serve as a powerful metabolic shield.[10][11] Placing a fluorine atom at a metabolically vulnerable position can effectively block CYP-mediated oxidation at that site.[12] This is not merely due to the C-F bond's resistance to cleavage, but also because fluorine's strong electron-withdrawing effect deactivates adjacent C-H bonds, making them less prone to enzymatic attack.[4][13]

G cluster_0 Non-Fluorinated Methylpiperidine cluster_1 Fluorinated Methylpiperidine a Parent Compound (Methylpiperidine) b Metabolite 1 (Hydroxylated Ring) a->b Ring Hydroxylation (CYP450) c Metabolite 2 (Hydroxylated Methyl) a->c Methyl Oxidation (CYP450) d Metabolite 3 (N-Dealkylation Product) a->d N-Dealkylation (CYP450) e Fluorinated Analog (Metabolically Blocked) a->e f Metabolism Significantly Reduced or Blocked G cluster_0 Setup & Pre-incubation cluster_1 Reaction & Termination cluster_2 Analysis A 1. Prepare solutions: - Test Compound (1 µM) - HLM (0.5 mg/mL) - Phosphate Buffer B 2. Aliquot HLM, buffer, and test compound into plate A->B C 3. Pre-incubate at 37°C for 5 min (Allows temperature equilibration) B->C D 4. Initiate Reaction: Add NADPH (1 mM final conc.) C->D E 5. Incubate at 37°C with shaking. Sample at time points (0, 5, 15, 30, 45 min) D->E F 6. Terminate Reaction: Add cold Acetonitrile with Internal Standard (IS) E->F G 7. Centrifuge to pellet protein F->G H 8. Analyze supernatant by LC-MS/MS G->H I 9. Quantify Parent Drug peak area relative to IS peak area H->I J 10. Calculate t½ and CLint I->J

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the microsomal solution.

    • Prepare parallel wells for a negative control (no NADPH) and positive controls (compounds with known rapid and slow clearance, e.g., Verapamil and Diazepam). [14]3. Pre-incubation:

    • Incubate the plate at 37°C for 5 minutes with gentle shaking to allow the system to reach thermal equilibrium. [15]4. Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH stock solution to all wells except the negative controls. The time of addition is considered T=0 for that well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells. [14]6. Reaction Termination:

    • To terminate, add a volume of cold acetonitrile (typically 2-3x the incubation volume) containing an analytical internal standard. This stops the enzymatic reaction by precipitating the proteins and provides a consistent reference for LC-MS/MS analysis. [16]7. Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

Hepatocytes represent a more complete and physiologically relevant in vitro system as they contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems. [17][18]This assay provides a more comprehensive picture of a compound's overall hepatic clearance.

Causality: The goal is to measure compound depletion in a system that mimics the cellular environment of the liver. Cryopreserved hepatocytes retain enzymatic activities similar to fresh cells and offer convenience. [17]The protocol involves incubating the compound with a suspension of viable hepatocytes and measuring its disappearance over a longer time course.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (pooled from multiple donors to average metabolic differences) in a 37°C water bath. [19] * Transfer the thawed cells into pre-warmed incubation medium and perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation Setup:

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Add the test compound (final concentration typically 1 µM).

    • Include positive controls (e.g., Testosterone, 7-Ethoxycoumarin) and a negative control (heat-inactivated hepatocytes) to ensure the observed clearance is due to viable enzymatic processes. [14]3. Incubation and Sampling:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle orbital shaking to keep the cells in suspension. [17] * At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot from each well. [17]4. Reaction Termination and Analysis:

    • Terminate the reaction and process the samples as described in the HLM protocol (Step 6 onwards) by adding cold acetonitrile with an internal standard, centrifuging, and analyzing the supernatant via LC-MS/MS.

Conclusion

The strategic fluorination of methylpiperidine scaffolds is a powerful and well-validated approach to enhancing metabolic stability. By blocking sites of CYP-mediated oxidation, fluorine substitution can significantly increase a compound's half-life and reduce its intrinsic clearance, thereby improving its overall pharmacokinetic profile. [3][12]The comparative data presented, supported by robust and reproducible in vitro protocols, underscores the importance of this strategy in modern drug design. A thorough understanding of the underlying metabolic pathways and the application of rigorous experimental assays, such as those detailed here, are essential for researchers and scientists to rationally design and develop the next generation of durable and effective therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (2001). Annual Review of Pharmacology and Toxicology.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Metabolism of fluorine-containing drugs. (2025). ResearchGate.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). MilliporeSigma.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2025). American Chemical Society.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Publications.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PubMed Central.
  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. (2024). PubMed.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
  • Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray.
  • The conformational preferences of cis-3-fluoro-4-methylpiperidine. (n.d.). ResearchGate.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • Piperidine. (n.d.). Wikipedia.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
  • CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. (2006). Drug Metabolism and Disposition.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Journal of Medicinal Chemistry Ahead of Print. (2026). ACS Publications.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2020). Dalton Transactions.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (n.d.). ResearchGate.
  • KEGG PATHWAY Database. (2025). Kyoto Encyclopedia of Genes and Genomes.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 3-Fluoro-3-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is paramount to its successful translation from a promising hit to a safe and effective therapeutic. This guide provides an in-depth technical comparison of 3-Fluoro-3-methylpiperidine hydrochloride, a fluorinated piperidine derivative, against a panel of structurally and functionally related compounds. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip you with the necessary insights to navigate the complexities of off-target profiling.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it a versatile building block. The introduction of fluorine can further modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[3] However, these same properties can also contribute to unforeseen off-target interactions, necessitating a thorough cross-reactivity assessment.

This guide will compare this compound with the following compounds, selected for their structural similarity or relevance as pharmacological tools with known cross-reactivity profiles:

  • 3-Methylpiperidine: The non-fluorinated parent scaffold, serving as a baseline for understanding the impact of fluorination.

  • Cyproheptadine: A well-characterized drug containing a piperidine ring, known for its broad pharmacological profile and off-target activities.

  • Vesamicol: A molecule featuring a substituted piperidine, recognized for its specific interaction with the vesicular acetylcholine transporter and cross-reactivity with sigma receptors.

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI) containing a fluorinated phenyl-piperidine moiety, with known off-target interactions.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Undesirable off-target activities are a major cause of drug attrition during preclinical and clinical development. Early identification of potential liabilities allows for medicinal chemistry efforts to mitigate these risks, leading to the selection of more promising drug candidates.[4] A tiered approach to safety pharmacology, starting with broad in-vitro screening, is a widely adopted and effective strategy.[5]

This guide will focus on three key areas of cross-reactivity profiling critical for small molecules like this compound:

  • G-Protein Coupled Receptor (GPCR) Binding: To identify potential interactions with this large and diverse family of receptors that mediate a wide range of physiological processes.

  • hERG Channel Inhibition: To assess the risk of cardiac arrhythmia, a significant safety concern for many drug candidates.

  • Kinase Panel Screening: To evaluate potential off-target inhibition of kinases, which can lead to a variety of cellular effects.

Comparative Cross-Reactivity Profiles

The following table summarizes the known and inferred cross-reactivity profiles of this compound and its comparators. It is important to note that comprehensive experimental data for this compound is not publicly available. Therefore, its profile is largely predictive, emphasizing the necessity of empirical testing as outlined in the subsequent sections.

Target Class3-Fluoro-3-methylpiperidine HCl (Predicted)3-Methylpiperidine (Inferred)Cyproheptadine (Experimental)Vesamicol (Experimental)Paroxetine (Experimental)
Primary Target(s) Unknown (Requires Experimental Determination)Building block for various pharmaceuticals[6]H1 Receptor Antagonist, 5-HT2A Receptor Antagonist[7]Vesicular Acetylcholine Transporter (VAChT) Inhibitor[8]Serotonin Transporter (SERT) Inhibitor[9]
GPCR Off-Targets Possible interactions with aminergic receptors (e.g., serotonin, dopamine, adrenergic) due to the piperidine scaffold.Likely to have low intrinsic activity but may serve as a scaffold for compounds with GPCR affinity.High affinity for muscarinic receptors (M1-M5)[10], Dopamine D1 and D2 receptors[2], and Adrenergic α1 and α2 receptors[2].High affinity for Sigma-1 (σ1) and Sigma-2 (σ2) receptors[11][12].Minor affinity for dopamine (D2), adrenergic (α1, α2, β), muscarinic, and histamine (H1) receptors[9].
hERG Inhibition Potential for inhibition, as basic nitrogen-containing compounds can interact with the hERG channel. Fluorination may modulate this risk.[3]The basic nitrogen poses a potential risk for hERG interaction.Data not readily available, but first-generation antihistamines as a class have been associated with hERG liability.Data not readily available.Low risk of significant hERG inhibition at therapeutic concentrations.
Kinase Off-Targets Unknown. Requires broad kinase panel screening.Unknown. Requires broad kinase panel screening.Data not readily available.Data not readily available.Identified as a modest inhibitor of G protein-coupled receptor kinase 2 (GRK2) with an IC50 of 1.4 µM[9].

Disclaimer: The predicted profile for this compound is for illustrative purposes and must be confirmed by experimental data.

Experimental Workflows for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of a compound like this compound, a series of well-defined in-vitro assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.

GPCR Cross-Reactivity Profiling: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[13] These assays are highly sensitive and quantitative, making them ideal for screening against a panel of GPCRs.[14]

Workflow Diagram:

GPCR_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Cell Culture expressing target GPCR P2 Cell Lysis & Homogenization P1->P2 P3 Centrifugation to isolate membranes P2->P3 P4 Protein Quantification P3->P4 A1 Incubate membranes with Radioligand & Test Compound P4->A1 Membrane prep A2 Separate bound from free radioligand (Filtration) A1->A2 A3 Quantify bound radioactivity A2->A3 D1 Generate competition curve A3->D1 Counts per minute (CPM) D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay to determine GPCR affinity.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the GPCR of interest.

    • Harvest and lyse the cells in a cold hypotonic buffer containing protease inhibitors.

    • Homogenize the cell lysate and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Competitive Binding Assay: [15]

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H or ¹²⁵I-labeled), and varying concentrations of the test compound (e.g., this compound).

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data to a sigmoidal dose-response model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[16]

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

hERG Channel Liability Assessment: Automated Patch Clamp Assay

Automated patch-clamp systems have become the industry standard for assessing the potential of compounds to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.[18] These systems offer higher throughput compared to manual patch clamp while maintaining high-quality data.[6]

Workflow Diagram:

hERG_Assay cluster_prep Cell Preparation cluster_assay Automated Patch Clamp cluster_analysis Data Analysis C1 Culture CHO or HEK293 cells stably expressing hERG channels C2 Harvest and prepare a single-cell suspension A1 Cell trapping and giga-seal formation C2->A1 Cell suspension A2 Whole-cell configuration establishment A1->A2 A3 Application of voltage protocol to elicit hERG current A2->A3 A4 Cumulative addition of test compound concentrations A3->A4 D1 Measure peak tail current at each concentration A4->D1 Current traces D2 Normalize current to baseline (vehicle) D1->D2 D3 Plot normalized current vs. concentration and fit to dose-response curve to get IC50 D2->D3

Caption: Automated patch clamp workflow for hERG channel inhibition assessment.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the human hERG channel, such as CHO or HEK293 cells.

    • Culture the cells to an appropriate confluency and harvest them to create a single-cell suspension.

  • Automated Patch Clamp Electrophysiology:

    • Load the cell suspension and the test compound solutions onto the automated patch-clamp platform.

    • The instrument will automatically trap a single cell, form a high-resistance (giga-ohm) seal, and then rupture the cell membrane to achieve the whole-cell recording configuration.

    • Apply a specific voltage protocol to the cell to elicit the characteristic hERG current. A typical protocol involves a depolarizing step followed by a repolarizing step to measure the peak tail current.[10]

    • Record a stable baseline current in the presence of vehicle.

    • Apply increasing concentrations of the test compound cumulatively, allowing the current to reach a steady state at each concentration.

    • Experiments should be conducted at or near physiological temperature (35-37°C), as hERG channel kinetics and drug block can be temperature-dependent.[19]

  • Data Analysis:

    • Measure the amplitude of the peak tail current at each compound concentration.

    • Normalize the current at each concentration to the baseline current recorded in the vehicle.

    • Plot the normalized current as a function of the test compound concentration.

    • Fit the data to a dose-response equation (e.g., the Hill equation) using non-linear regression to determine the IC50 value.

    • It is crucial to monitor for signs of poor data quality, such as unstable seals or excessive rundown of the current, which can affect the accuracy of the IC50 determination.[20]

Kinase Off-Target Profiling: In-Vitro Kinase Inhibition Assay

Given the large number of kinases in the human genome (the "kinome"), screening against a broad panel is necessary to identify potential off-target kinase inhibition.[16] Several commercial services, such as those offered by Pharmaron (formerly Ricerca Biosciences) and Eurofins, provide comprehensive kinase profiling.[1][21]

Workflow Diagram:

Kinase_Assay cluster_assay Kinase Reaction cluster_analysis Data Analysis K1 Incubate recombinant kinase, substrate, and ATP with test compound K2 Stop the reaction K1->K2 D1 Quantify substrate phosphorylation or ATP depletion K2->D1 A1 Normalize activity to control (no inhibitor) D1->A1 A2 Plot % inhibition vs. concentration A1->A2 A3 Calculate IC50 A2->A3

Caption: General workflow for an in-vitro kinase inhibition assay.

Detailed Protocol:

  • Assay Principle:

    • The fundamental principle is to measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase in the presence and absence of the test compound.[22]

    • Various detection methods can be used, including radiometric assays (measuring the incorporation of ³²P or ³³P), and non-radiometric methods like fluorescence/luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™) or the phosphorylated substrate using specific antibodies (e.g., TR-FRET).[21]

  • General Assay Procedure (using a luminescence-based ADP detection method as an example): [17]

    • In a multi-well plate, add the purified recombinant kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a controlled temperature (e.g., 37°C).

    • Stop the reaction and add a reagent that simultaneously depletes the remaining ATP and converts the newly formed ADP into a detectable signal (e.g., light).

    • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[22]

    • Presenting the data as a "kinome map" or a dendrogram can provide a clear visualization of the compound's selectivity across the tested kinase panel.[23]

Leveraging Commercial Screening Panels

For comprehensive and efficient cross-reactivity profiling, utilizing commercial services is a common and recommended practice in the pharmaceutical industry. Companies like Eurofins and Pharmaron offer standardized safety screening panels that cover a broad range of targets known to be associated with adverse drug reactions.

For instance, the Eurofins SafetyScreen44™ panel includes a diverse set of GPCRs, ion channels, transporters, and enzymes that are frequently implicated in off-target effects.[21] Similarly, Pharmaron offers extensive kinase profiling panels, with options to screen against hundreds of wild-type and mutant kinases.[1] These services provide high-quality, reproducible data that can be used to make critical decisions about the progression of a drug discovery project.

Conclusion and Forward-Looking Strategy

The cross-reactivity profiling of this compound is a critical step in evaluating its potential as a drug candidate. While its specific off-target profile remains to be determined experimentally, a comparative analysis with structurally and functionally related compounds provides a framework for anticipating potential liabilities. The basic piperidine nitrogen suggests a potential for interactions with aminergic GPCRs and the hERG channel, while the overall structural features do not preclude interactions with kinases.

A rational and tiered approach to profiling is recommended. Initial screening against a broad panel, such as the Eurofins SafetyScreen44™, will provide a comprehensive overview of potential off-target interactions. Any significant "hits" from this initial screen should then be followed up with more detailed pharmacological characterization, including the determination of IC50 or Ki values and functional assays to assess whether the compound acts as an agonist, antagonist, or allosteric modulator.

By integrating the insights from this comparative guide with a robust experimental strategy, researchers can effectively de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.

References

  • Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). Pharmaceuticals, 14(2), 153. [Link]

  • Analyzing radioligand binding data. (2002). Current Protocols in Neuroscience, Chapter 7, Unit 7.5. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved January 23, 2026, from [Link]

  • Assessing hERG Data Variability with Action Potential Waveforms. (n.d.). Metrion Biosciences. Retrieved January 23, 2026, from [Link]

  • cyproheptadine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 23, 2026, from [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2019). Journal of Medicinal Chemistry, 62(17), 7949–7973. [Link]

  • The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons. (1989). Brain Research, 488(1-2), 153-158. [Link]

  • Synthesis and Binding Affinities of Methylvesamicol Analogs for the Acetylcholine Transporter and Sigma Receptor. (2006). Biological and Pharmaceutical Bulletin, 29(4), 652-656. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved January 23, 2026, from [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal, 16(5), 1034–1043. [Link]

  • 20-936 Paxil Statistical Review. (1998). accessdata.fda.gov. Retrieved January 23, 2026, from [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (2008). Assay and Drug Development Technologies, 6(4), 559-571. [Link]

  • Defining the Therapeutic Reference Range and Optimizing a High-Dose Discontinuation Strategy for Paroxetine Based on TDM and Population Pharmacokinetics. (2019). Frontiers in Pharmacology, 10, 1032. [Link]

  • How to calculate IC50 for my dose response? (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. (1993). European Journal of Pharmacology, 238(2-3), 435-438. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]

  • Cyproheptadine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]

  • Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. (1995). European Journal of Pharmacology, 280(2), 195-201. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. Retrieved January 23, 2026, from [Link]

  • Kinase Panel Screening for Drug Discovery. (n.d.). ICE Bioscience. Retrieved January 23, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved January 23, 2026, from [Link]

  • Paroxetine. (2023). StatPearls. [Link]

  • Selectivity data panels. (n.d.). opnMe | Boehringer Ingelheim. Retrieved January 23, 2026, from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved January 23, 2026, from [Link]

  • (PDF) 10- Analytical Profile of Cyproheptadine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics. (2019). Scientific Reports, 9, 13783. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences. Retrieved January 23, 2026, from [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved January 23, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10. [Link]

  • 20-936S-008 Paroxetine Hydrochloride Statistical Review. (n.d.). accessdata.fda.gov. Retrieved January 23, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. (n.d.). ICE Bioscience. Retrieved January 23, 2026, from [Link]

  • (R)-3-Methylpiperidine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Cyproheptadine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Safety screening in early drug discovery: An optimized assay panel. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development and evaluation of a novel radioiodinated vesamicol analog as a sigma receptor imaging agent. (2012). Nuclear Medicine and Biology, 39(7), 1055-1062. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 775. [Link]

  • Eurofins Discovery Safety Pharmacology Portfolio. (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • Cellular Disease Models I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved January 23, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of its selectivity. This guide provides an in-depth technical overview of a hypothetical selectivity assessment for 3-Fluoro-3-methylpiperidine hydrochloride, a compound of interest within the broad class of piperidine-based molecules known for their activity in the central nervous system (CNS).[1]

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting a wide array of CNS proteins.[1] Given this prevalence, a thorough understanding of a novel piperidine derivative's interactions with related targets is paramount to predict its therapeutic window and potential off-target effects. This guide will delineate the experimental methodologies and rationale for assessing the selectivity of this compound against a panel of relevant CNS targets, including monoamine oxidases (MAO-A and MAO-B), monoamine transporters (DAT, SERT, and NET), and sigma receptors (σ1 and σ2).

The Rationale for Target Selection

The choice of a screening panel is a crucial first step in any selectivity assessment. For a novel piperidine-based compound with potential CNS activity, the selected targets are not arbitrary. They are chosen based on the known pharmacology of the piperidine scaffold. Many clinically successful CNS drugs, as well as research compounds, containing the piperidine moiety interact with monoaminergic and sigma receptor systems.[2][3] Therefore, our hypothetical primary target for this compound is Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative diseases.[2][4] The related off-targets are selected due to their structural and functional similarities, which could lead to unintended interactions.

Experimental Design: A Multi-faceted Approach

A robust selectivity assessment relies on a battery of well-validated in vitro assays. For this compound, we will employ a tiered approach, starting with primary target engagement and selectivity profiling, followed by essential secondary assays to evaluate its broader safety and drug-like properties.

experimental_workflow cluster_primary Primary Selectivity Profiling cluster_secondary Secondary & Safety Assays primary_target Primary Target Engagement (MAO-B) selectivity_panel Selectivity Panel (MAO-A, DAT, SERT, NET, σ1, σ2) primary_target->selectivity_panel Determine Potency (IC50/Ki) herg hERG Liability (Patch Clamp Assay) primary_target->herg Assess Off-Target Risk metabolic Metabolic Stability (Hepatocyte Assay) selectivity_panel->metabolic cytotoxicity Cytotoxicity (Cell Viability Assay) metabolic->cytotoxicity

Caption: A streamlined workflow for the selectivity assessment of a novel CNS compound.

Experimental Methodologies

Scientific integrity demands that each experimental protocol is self-validating. The following are detailed, step-by-step methodologies for the key assays in our assessment of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This enzyme inhibition assay determines the potency of this compound against MAO-A and MAO-B.

  • Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct.[5] The assay measures the amount of H2O2 generated using a fluorometric method.

  • Protocol:

    • Recombinant human MAO-A or MAO-B enzymes are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of a non-selective MAO substrate, such as kynuramine.[6]

    • The reaction is allowed to proceed for 30 minutes at 37°C.

    • The reaction is stopped, and a developing reagent is added that reacts with the H2O2 produced to generate a fluorescent signal.

    • Fluorescence is measured using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET) and Sigma Receptors (σ1, σ2)

These assays measure the affinity of the test compound for the respective transporters and receptors.

  • Principle: A radiolabeled ligand with known high affinity for the target is competed off by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[7]

  • Protocol:

    • Cell membranes expressing the target transporter or receptor (e.g., from HEK293 cells) are prepared.[8]

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-(+)-pentazocine for σ1, and [³H]-DTG for σ2 in the presence of a selective σ1 antagonist to block σ1 sites) and varying concentrations of this compound.[8][9]

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.[10]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 value is determined from the competition curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table for easy comparison. The selectivity index, calculated as the ratio of the IC50 or Ki for the off-target to the on-target, is a key metric.

Table 1: Hypothetical Selectivity Profile of this compound and Comparators

Target3-Fluoro-3-methylpiperidine HCl (IC50/Ki, nM)Compound A (Selective MAO-B Inhibitor) (IC50/Ki, nM)Compound B (Pan-MAO Inhibitor) (IC50/Ki, nM)Compound C (Non-selective Piperidine) (IC50/Ki, nM)
MAO-B 15 10 25 500
MAO-A1,500>10,00030800
Selectivity Index (MAO-A/MAO-B)100>1,0001.21.6
DAT>10,000>10,0005,000150
SERT8,500>10,0002,00050
NET>10,000>10,0008,000200
σ1 Receptor2,5005,0001,500100
σ2 Receptor4,0008,0003,000120

Note: Data presented is hypothetical for illustrative purposes.

From this hypothetical data, we can infer that this compound is a potent MAO-B inhibitor with a 100-fold selectivity over MAO-A. It shows minimal activity against the monoamine transporters and moderate affinity for sigma receptors. In comparison, Compound A is a highly selective MAO-B inhibitor, Compound B is a non-selective MAO inhibitor, and Compound C is a non-selective piperidine derivative with broad activity across multiple targets.

The Importance of Context: Signaling Pathways

Understanding the biological context of the target is crucial for interpreting selectivity data. For our primary target, MAO-B, its role in the degradation of monoamine neurotransmitters is a key consideration.

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydoxylase Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Degradation Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release DOPAC DOPAC MAO_B->DOPAC Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling

Caption: The role of MAO-B in dopamine metabolism within a neuron.

This diagram illustrates that inhibition of MAO-B would lead to an increase in the intracellular concentration of dopamine, potentially making more available for vesicular packaging and release. This provides a mechanistic basis for the potential therapeutic effects of a selective MAO-B inhibitor.

Secondary Assays for a More Complete Picture

Beyond primary target selectivity, a comprehensive assessment must include assays that predict potential liabilities.

  • hERG Channel Inhibition Assay: To assess the risk of cardiac arrhythmia, the interaction of this compound with the hERG potassium channel is evaluated using a patch-clamp assay. A high IC50 value in this assay is desirable.

  • Metabolic Stability Assay: The metabolic stability of the compound is determined by incubating it with liver hepatocytes and measuring its disappearance over time.[7] This provides an early indication of its pharmacokinetic profile.

  • Cytotoxicity Assay: A general cytotoxicity assay, for instance, using a cell viability reagent, is performed on a relevant cell line to ensure that the observed activity is not due to non-specific cell death.[9][11]

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for the selectivity assessment of this compound. By employing a combination of primary target engagement assays, broad selectivity profiling, and crucial secondary safety assays, researchers can build a robust data package. This multi-faceted approach, grounded in scientific rationale and detailed methodologies, is essential for making informed decisions in the complex process of drug discovery and development. The ultimate goal is to identify compounds with a well-defined mechanism of action and a favorable safety profile, paving the way for potential new therapies.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). Molecules. [Link]

  • Inhibition of monoamine oxidases by pyridazinobenzylpiperidine derivatives. (2024). PubMed. [Link]

  • Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • L-Citrulline, L-Arginine, and Nitric Oxide in the Brain: The Roles of Various Transporters. (n.d.). Gifford Bioscience. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • Radioligand Binding Assay. (2001). Springer Nature Experiments. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. [Link]

  • (PDF) Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ResearchGate. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics. (n.d.). PubMed Central. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. [Link]

  • The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Pharmaceutical relevant examples of piperidines Piperidine is widely... (n.d.). ResearchGate. [Link]

  • Monoamine oxidase. (n.d.). Wikipedia. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). PubMed Central. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. [Link]

  • Flow diagram of the monoamine neurotransmitter biosynthesis pathway.... (n.d.). ResearchGate. [Link]

  • This compound [Q03403]. (n.d.). ChemUniverse. [Link]

  • MAO Inhibition in Drug Discovery and Development. (2024). Charles River Laboratories. [Link]

  • Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. (2012). PubMed. [Link]

  • Monoamine oxidases in development. (n.d.). PubMed Central. [Link]

  • Monoamine neurotransmitter. (n.d.). Wikipedia. [Link]

Sources

A Comprehensive Guide to the Pharmacological Benchmarking of 3-Fluoro-3-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the comprehensive pharmacological evaluation of 3-Fluoro-3-methylpiperidine hydrochloride, a novel piperidine derivative. Given the prevalence of the piperidine scaffold in a wide array of neurologically active compounds, a systematic approach to characterizing its interaction with high-probability targets is essential. This document outlines a series of benchmarking studies against well-characterized ligands for the sigma (σ) and nicotinic acetylcholine (nACh) receptor families, providing researchers in drug discovery and pharmacology with the necessary protocols to elucidate the compound's potential therapeutic value.[1][2][3]

The piperidine moiety is a privileged structure in medicinal chemistry, known to interact with a variety of receptors and enzymes within the central nervous system.[1][3] The introduction of a fluorine atom at the 3-position, along with a methyl group, is anticipated to modulate the compound's physicochemical properties, such as basicity and lipophilicity, which can significantly influence its binding affinity, selectivity, and metabolic stability. This guide proposes a logical, stepwise approach to unmasking the pharmacological profile of this intriguing molecule.

Section 1: Initial Target Prioritization and Rationale

Based on the core piperidine structure, the primary targets for initial investigation are the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the α4β2 and α7 subtypes of the nicotinic acetylcholine receptor (nAChR).[1][4][5][6]

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a range of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases.[7][8] Many known sigma receptor ligands possess a piperidine core.[4]

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for cognitive function, learning, and memory.[9] The α4β2 subtype is a major target for nicotine addiction therapies, while the α7 subtype is being investigated for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[5][6][9]

The following sections detail the experimental workflows for characterizing the binding affinity and functional activity of this compound at these prioritized targets.

Section 2: Benchmarking at Sigma Receptors

Objective: Determine Binding Affinity and Selectivity for σ1 and σ2 Receptors

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay measures the ability of this compound to displace a known high-affinity radioligand from the σ1 and σ2 receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture human cell lines expressing σ1 or σ2 receptors (e.g., A549, MCF7) prep2 Harvest cells and homogenize prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (3H-Pentazocine for σ1 or [3H]DTG for σ2) prep4->assay1 assay2 Add increasing concentrations of this compound or known ligands assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand via filtration assay3->assay4 assay5 Quantify bound radioactivity using liquid scintillation counting assay4->assay5 analysis1 Plot percentage of specific binding vs. log concentration of competitor assay5->analysis1 analysis2 Determine IC50 values analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for the competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture human cell lines known to express sigma receptors, such as the A549 lung carcinoma or MCF7 breast cancer cell lines.[10][11]

    • Harvest the cells and homogenize them in a cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellets in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • For σ1 receptor binding , use -Pentazocine as the radioligand.[12][13][14]

    • For σ2 receptor binding , use [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) as the radioligand, with a masking concentration of a σ1-selective ligand like (+)-pentazocine to ensure binding is specific to σ2 sites.[13]

    • In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound) or known reference ligands.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
This compound Experimental ValueExperimental ValueCalculated Value
(+)-Pentazocine (σ1 selective)~2-5>1000>200
PRE-084 (σ1 selective agonist)~2-4>1000>250
Haloperidol (non-selective)~1-3~5-10~3-5
DTG (non-selective)~10-20~15-30~1.5
Siramesine (σ2 selective)>500~1-5<0.01

Note: The Ki values for known ligands are approximate and can vary depending on the experimental conditions.

Section 3: Benchmarking at Nicotinic Acetylcholine Receptors

Objective: Determine Binding Affinity and Subtype Selectivity for nAChRs

Similar to the sigma receptor protocol, a competitive radioligand binding assay will be employed to determine the affinity of this compound for the major brain nAChR subtypes, α4β2 and α7.

  • Membrane Preparation:

    • Utilize membranes from cell lines stably expressing the human α4β2 or α7 nAChR subtypes (e.g., SH-EP1 or HEK293 cells).[15][16][17]

    • Follow the same membrane isolation procedure as described for the sigma receptors.

  • Binding Assay:

    • Use [³H]-Epibatidine or [³H]-Nicotine as the radioligand for the α4β2 subtype.[16]

    • Use [¹²⁵I]-α-Bungarotoxin or a suitable tritiated α7-selective agonist for the α7 subtype.

    • Perform the competitive binding assay as described in section 2.1.

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Selectivity (α7/α4β2)
This compound Experimental ValueExperimental ValueCalculated Value
Nicotine~1-10~500-2000>100
Epibatidine~0.01-0.1~1-10~100
Varenicline (α4β2 partial agonist)~0.1-0.5~200-500>400
PNU-282987 (α7 selective agonist)>1000~20-50<0.05

Note: The Ki values for known ligands are approximate and can vary depending on the experimental conditions.

Objective: Assess Functional Activity at nAChRs

To determine whether this compound acts as an agonist, antagonist, or allosteric modulator at nAChRs, a functional assay measuring ion flux is necessary. A calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput and robust method for this purpose.[18][19][20]

G cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis prep1 Plate cells expressing α4β2 or α7 nAChRs in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) prep1->prep2 assay1 Measure baseline fluorescence prep2->assay1 assay2 Add this compound (agonist mode) assay1->assay2 assay4 Add a known agonist (e.g., Nicotine) in the presence of the test compound (antagonist mode) assay1->assay4 assay3 Measure fluorescence change assay2->assay3 analysis1 Generate dose-response curves assay3->analysis1 assay5 Measure fluorescence change assay4->assay5 assay5->analysis1 analysis2 Determine EC50 (agonist) or IC50 (antagonist) values analysis1->analysis2

Caption: Workflow for the FLIPR-based calcium flux assay.

  • Cell Preparation:

    • Plate cells stably expressing the target nAChR subtype in black-walled, clear-bottom 96-well plates.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.[20][21]

  • FLIPR Assay:

    • Agonist Mode:

      • Place the cell plate in the FLIPR instrument and measure the baseline fluorescence.

      • Add increasing concentrations of this compound and monitor the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and suggests agonist activity.

    • Antagonist Mode:

      • Pre-incubate the cells with increasing concentrations of this compound.

      • Add a known agonist for the receptor (e.g., nicotine for α4β2, choline for α7) at a concentration that elicits a submaximal response (EC80).

      • Monitor the fluorescence change. A reduction in the agonist-induced fluorescence indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Compoundα4β2 nAChR Activityα7 nAChR Activity
This compound Experimental ValueExperimental Value
Nicotine (Agonist)EC50: ~100-500EC50: ~1000-5000
Varenicline (Partial Agonist)EC50: ~5-20 (partial response)-
Mecamylamine (Antagonist)IC50: ~50-200IC50: ~100-500
PNU-282987 (α7 Agonist)-EC50: ~200-800
Methyllycaconitine (α7 Antagonist)-IC50: ~1-5

Note: The EC50 and IC50 values for known ligands are approximate and can vary depending on the cell line and assay conditions.

Section 4: Interpretation of Results and Future Directions

The data generated from these benchmarking studies will provide a clear initial pharmacological profile of this compound.

  • High affinity and selectivity for a single receptor subtype would warrant further investigation into its potential as a selective therapeutic agent.

  • Affinity for multiple receptors could suggest a multi-target pharmacological profile, which may be beneficial for certain complex diseases but could also lead to off-target effects.

  • Potent functional activity as an agonist or antagonist at a specific receptor would guide further in vivo studies to assess its efficacy in relevant disease models.

This systematic benchmarking approach, grounded in established pharmacological techniques and compared against known standards, is crucial for the rational development of novel compounds like this compound. The insights gained will pave the way for more advanced preclinical and clinical investigations.

References

  • Alpha-7 nicotinic receptor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Sigma-1 receptor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Sigma receptor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mishchenko, D. V., et al. (2022).
  • Che, D., et al. (2018). Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. Journal of Medicinal Chemistry, 61(23), 10696-10708.
  • Plummer, S. H., et al. (2005). Expression of the α7 nicotinic acetylcholine receptor in human lung cells. BMC Cancer, 5, 33.
  • Xiao, Y., et al. (1998). Characterization of human alpha 4 beta 2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells. The Journal of Neuroscience, 18(12), 4611-4623.
  • Zeng, C., et al. (2016). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 36(4), 635-667.
  • Gündisch, D. (2009). Selective alpha7 nicotinic acetylcholine receptor ligands. Current Pharmaceutical Design, 15(11), 1224-1239.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved January 23, 2026, from [Link]

  • Al-Nabulsi, S., et al. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences, 23(11), 6088.
  • Walker, J. M., et al. (1995). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1284-1292.
  • Skuza, G., et al. (2014). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. British Journal of Pharmacology, 171(14), 3466-3481.
  • Vilner, B. J., et al. (1995). Sigma-1 and Sigma-2 Receptors Are Expressed in a Wide Variety of Human and Rodent Tumor Cell Lines. Cancer Research, 55(2), 408-413.
  • Carroll, F. I., et al. (1995). Synthesis, Molecular Modeling, and Biological Studies of Novel Piperidine-Based Analogues of Cocaine: Evidence of Unfavorable Interactions Proximal to the 3α-Position of the Piperidine Ring. Journal of Medicinal Chemistry, 38(17), 3251-3261.
  • Charles River Laboratories. (n.d.). Human α7 Nicotinic Acetylcholine Receptor Cell Line. Retrieved January 23, 2026, from [Link]

  • Buisson, B., et al. (2000). Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function. Molecular Pharmacology, 58(4), 754-763.
  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved January 23, 2026, from [Link]

  • Abbas, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269.
  • Sigma-2 receptor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dart, M. J., & Abreo, M. A. (2000). Structural aspects of high affinity ligands for the alpha 4 beta 2 neuronal nicotinic receptor. Pharmacology & Therapeutics, 86(3), 281-300.
  • Weng, C. C., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 21(15), 5433.
  • Horti, A. G., et al. (2013). PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18 F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine, 54(8), 1247-1253.
  • ResearchGate. (n.d.). Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG... Retrieved January 23, 2026, from [Link]

  • Plummer, H. K., et al. (2005). Expression of the alpha7 nicotinic acetylcholine receptor in human lung cells. BMC Cancer, 5, 33.
  • Vernino, S., et al. (1992). Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience, 12(10), 3877-3884.
  • Fucile, S. (2004). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. The Journal of Physiology, 557(Pt 2), 369-370.
  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(16), 8887.
  • El-Sayed, N. S., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(8), 884-898.
  • Charles River Laboratories. (n.d.). Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. Retrieved January 23, 2026, from [Link]

  • Gündisch, D. (2009). Selective [alpha]7 Nicotinic Acetylcholine Receptor Ligands.
  • Morriss, G., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 119(9), e2116223119.
  • Wang, J., et al. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Investigative Ophthalmology & Visual Science, 61(13), 29.
  • Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved January 23, 2026, from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl pipecolinate. RSC Medicinal Chemistry, 13(10), 1614-1620.
  • Shulepko, M. A., et al. (2023). Selective targeting of α7 nicotinic acetylcholine receptor by synthetic peptide mimicking loop I of human SLURP-1 provides efficient and prolonged therapy of epidermoid carcinoma in vivo. Frontiers in Pharmacology, 14, 1264906.
  • Sahnoun, S., et al. (2022).
  • Morales-Perez, C. L., et al. (2016). X-ray structure of the human α4β2 nicotinic receptor.
  • JoVE. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview [Video]. YouTube. [Link]

  • de la Torre-Madrid, E., et al. (2019). New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs. Frontiers in Pharmacology, 10, 1530.
  • Papke, R. L. (2014). Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 92(4), 563-573.
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116817.
  • G G, et al. (2020). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 21(23), 9091.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-3-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. The proper management of waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed protocol for the safe disposal of 3-Fluoro-3-methylpiperidine hydrochloride, grounded in established safety principles and regulatory standards. The structure of this document is designed to be intuitive, following the logical flow of laboratory operations from risk assessment to final waste hand-off.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal operation, a thorough understanding of the substance's hazard profile is paramount. This compound, as a member of the piperidine family, presents multiple hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its primary hazards from close structural analogs like 3-Methylpiperidine. The introduction of a fluorine atom can also influence its reactivity and environmental persistence.

The primary hazards are categorized as follows:

  • Flammability: Piperidine derivatives are often highly flammable liquids with vapors that can form explosive mixtures with air.[1][2] Ignition sources must be rigorously controlled in storage and handling areas.

  • Corrosivity: These compounds are corrosive and can cause severe burns to the skin and eyes upon contact.[1][2]

  • Toxicity & Irritation: Inhalation of vapors may cause respiratory irritation, dizziness, or more severe toxic effects.[2][3] Ingestion is harmful and can cause severe damage to the gastrointestinal tract.[4]

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds like this one potentially persistent in the environment, akin to PFAS ("forever chemicals").[5][6] This necessitates disposal methods that ensure complete destruction.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Flammable Liquid Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and travel to an ignition source.[1][2]🔥P210, P233, P240, P241, P242, P243
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]corrosiveP260, P264, P280, P303+P361+P353
Serious Eye Damage Causes serious eye damage, with a risk of blindness.[4][7]corrosiveP280, P305+P351+P338, P310
Acute Toxicity/Irritation Harmful if swallowed.[3] May cause respiratory irritation.[2][3][7]exclamationP261, P271, P301+P330+P331, P304+P340
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal preparations must be conducted under strict safety protocols. The causality is clear: engineering controls provide the first line of defense, and PPE provides the last.

Engineering Controls: All work with this compound, including weighing, transferring, and preparing for disposal, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[4] All equipment used must be properly grounded to prevent static discharge, which could serve as an ignition source.[4]

Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be appropriate for the hazards of a flammable, corrosive, and toxic substance.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[1] Check manufacturer's recommendations for breakthrough time.Provides a barrier against skin contact, preventing corrosive burns and absorption.
Eye/Face Protection Chemical safety goggles and a full-face shield.[1][3]Protects against splashes that can cause severe eye damage. A face shield protects the entire face.
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Protects skin from incidental contact and provides a layer of protection against fire.
Respiratory Protection Not typically required when using a fume hood. For spill response outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]Prevents inhalation of irritating and potentially toxic vapors.
The Cardinal Rule: Chemical Incompatibility

Accidental mixing of incompatible chemicals in a waste container can lead to violent reactions, generating heat, toxic gases, or fire. This compound, being an amine salt, has specific incompatibilities that must be respected.

DO NOT mix with the following in a waste container:

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates): Can cause fire or explosion.[1][8]

  • Acids (Strong): As a salt of a base, it can still react. More importantly, the free base form (3-Methylpiperidine) neutralizes acids in a highly exothermic reaction.[1][2] Segregate from acidic waste streams.

  • Bases (Strong): Can liberate the flammable and corrosive free piperidine base.[1]

  • Acid Chlorides and Anhydrides: Incompatible.[1][2]

Always use designated, clearly labeled waste containers. If in doubt, consult the chemical's SDS or your institution's Environmental Health and Safety (EHS) office.[9]

Step-by-Step Disposal Workflows

The guiding principle for disposal is that this chemical waste is hazardous and must not enter the environment. Under no circumstances should this chemical be disposed of down the drain. This practice is explicitly banned for hazardous pharmaceutical waste by the EPA and is a critical environmental protection measure.[10]

Empty containers retain chemical residues and vapors and can be dangerous.[1]

  • Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol). Rationale: This ensures that the flammable and toxic residue is solubilized for transfer.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste. Collect all rinsate in a designated, labeled hazardous waste container for halogenated organic waste.[11]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, you must first deface or remove the original label to prevent confusion. Confirm this final step with your institutional EHS guidelines.

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection if necessary.

  • Contain Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): Some procedures recommend covering the absorbed material with lime or soda ash to neutralize any residual corrosivity.[3]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[2][4]

  • Decontaminate: Wipe down the spill area with the same solvent used for container rinsing, collecting the waste wipes and solvent in the same hazardous waste container.

  • Label & Dispose: Seal and label the container as "Hazardous Waste: this compound spill debris" and arrange for pickup by your EHS department.

Bulk quantities of this chemical must be disposed of as hazardous waste through a licensed professional waste disposal service.[3]

  • Containment: Ensure the chemical is in a sealed, properly labeled, and structurally sound container. If the original container is compromised, transfer it to a suitable new one inside a fume hood.[11]

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (Flammable, Corrosive, Toxic)

    • The accumulation start date

    • The specific GHS hazard pictograms

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3][4]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. They will ensure the waste is transported to a facility capable of handling it, which for fluorinated compounds typically means high-temperature incineration. Rationale: High-temperature incineration is the preferred method for "forever chemicals" as it is capable of breaking the robust carbon-fluorine bond, preventing its release and persistence in the environment.[6]

Disposal Decision Logic

The following diagram outlines the decision-making process for handling waste streams of this compound.

DisposalWorkflow start Waste Identified: 3-Fluoro-3-methylpiperidine hydrochloride decision_type What is the nature of the waste? start->decision_type proc_container Workflow 1: Decontaminate Empty Container decision_type->proc_container Empty Container proc_spill Workflow 2: Manage Small Spill decision_type->proc_spill Spill Debris proc_bulk Workflow 3: Dispose of Bulk Waste decision_type->proc_bulk Unused Product or Reaction Waste step_rinse Triple-rinse with solvent in a fume hood. proc_container->step_rinse step_absorb Absorb with inert material (e.g., vermiculite). proc_spill->step_absorb step_package Ensure waste is in a sealed, sound container. proc_bulk->step_package step_collect_rinsate Collect rinsate in halogenated waste. step_rinse->step_collect_rinsate final_disposal Store in Satellite Accumulation Area and contact EHS for disposal via licensed hazardous waste vendor. step_collect_rinsate->final_disposal step_collect_spill Collect debris using non-sparking tools. step_absorb->step_collect_spill step_collect_spill->final_disposal step_label Label container with 'Hazardous Waste' and full chemical details. step_package->step_label step_label->final_disposal caption Disposal Decision Workflow

Caption: Disposal Decision Workflow

By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Frey, H. M., & Stevens, I. D. R. (1967). The thermal decomposition of the diazirines. Part III. 3-Chloro-3-methyldiazirine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1700-1703. Retrieved from [Link]

  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-methylpiperidine hydrochloride
Reactant of Route 2
3-Fluoro-3-methylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.